Ioversol
Description
This compound is a non-ionic compound with a tri-iodinated benzene ring used as a contrast dye in diagnostic procedures to visualize different types of organs and tissues. Iodine has a high atomic density, which gives it the ability to attenuate X-rays. The intravascular administration of iodine compounds, such as this compound, enhances the contrast between vessels in the path of the flow of the contrast medium and normal tissue, allowing the visualization of internal structures. This compound is a highly hydrophilic agent considered to be generally safe; however, serious adverse reactions have been reported due to the inadvertent intrathecal administration of this compound, which is only indicated for intra-arterial and intravenous use. this compound was approved by the FDA in 1989 and is currently indicated for computed tomographic (CT) imaging and contrast enhancement in peripheral arteriography, coronary arteriography, and left ventriculography.
This compound is a Radiographic Contrast Agent. The mechanism of action of this compound is as a X-Ray Contrast Activity.
This compound is a sterile, nonpyrogenic, aqueous solution intended for intravascular administration as a diagnostic radiocontrast agent. This compound is available in various concentrations, ranging from 240 to 350 milligrams of iodine per milliliter.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1988. This drug has a black box warning from the FDA.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-N,3-N-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)-(2-hydroxyethyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24I3N3O9/c19-13-11(17(32)22-3-8(29)5-26)14(20)16(24(1-2-25)10(31)7-28)15(21)12(13)18(33)23-4-9(30)6-27/h8-9,25-30H,1-7H2,(H,22,32)(H,23,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDBBAQNWSUWGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24I3N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045521 | |
| Record name | Ioversol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
807.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Water soluble | |
| Record name | Ioversol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09134 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
87771-40-2, 8771-40-2 | |
| Record name | Ioversol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87771-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ioversol [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087771402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ioversol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09134 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | ioversol | |
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| Record name | Ioversol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzenedicarboxamide, N1,N3-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)(2-hydroxyethyl)amino]-2,4,6-triiodo | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IOVERSOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3RIB7X24K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
180-182°C | |
| Record name | Ioversol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09134 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Ioversol mechanism of action in preclinical models
An In-Depth Technical Guide to the Preclinical Mechanism of Action of Ioversol
Introduction
This compound is a second-generation, non-ionic, low-osmolar iodinated contrast agent widely utilized in diagnostic imaging procedures such as angiography, venography, and computed tomography (CT) enhancement.[1][2] Its primary mechanism of action is the opacification of blood vessels and anatomical structures, which is directly related to its iodine content, allowing for clear radiographic visualization.[1][3] While clinically regarded for its safety profile compared to older high-osmolar agents, preclinical research has delved deeper into its biological interactions at the cellular and molecular levels. These in vitro and in vivo studies reveal that this compound is not merely an inert substance but can actively modulate cellular pathways, leading to a range of biological effects. This guide provides a technical overview of these mechanisms as elucidated in preclinical models, focusing on oxidative stress, apoptosis, renal and endothelial dysfunction, and neuroinflammation.
Core Mechanisms of Action in Preclinical Models
Preclinical investigations have identified several key mechanisms through which this compound exerts its effects beyond simple X-ray attenuation. These actions are often dose- and time-dependent and are particularly relevant in understanding the pathophysiology of contrast-induced adverse reactions.
Induction of Oxidative Stress and Neuroinflammation
A significant mechanism attributed to this compound in preclinical models is the induction of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates.
In a rat model, a bolus injection of this compound into the internal carotid artery was shown to induce neuroinflammation and oxidative stress.[4] This was evidenced by significantly upregulated levels of malondialdehyde (MDA), a marker of lipid peroxidation, and downregulated levels of superoxide dismutase (SOD), a key antioxidant enzyme, in the brain. The study also observed a proinflammatory activation of microglia, the resident immune cells of the central nervous system. Furthermore, this compound was found to upregulate the expression of astrocytic aquaporin (AQP) 4, and in vitro transwell cultures demonstrated that this compound treatment enhanced the migration of microglia towards endothelial cells. These findings suggest that this compound can directly and indirectly activate microglia, contributing to a neuroinflammatory state that may underlie the pathogenesis of contrast-induced encephalopathy.
Induction of Apoptosis
This compound has been demonstrated to trigger apoptosis, or programmed cell death, in various cell types, particularly renal and endothelial cells. This is a critical mechanism in the context of contrast-induced nephropathy (CIN) and endothelial damage.
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In Endothelial Cells: An in vitro study on endothelial cells found that exposure to this compound at concentrations between 12.5 and 50.0 mgI/ml led to a notable increase in the percentage of total apoptotic cells.
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In Renal Tubular Cells: Research using LLC-PK1 cells, a porcine kidney epithelial cell line, showed that a 30-minute incubation with this compound resulted in increased activity of caspase-9 and caspase-3, key executioner enzymes in the apoptotic cascade. This was accompanied by an upregulation of mRNA for the pro-apoptotic protein Bax and a decrease in the mRNA levels of the anti-apoptotic protein Bcl-2, shifting the cellular balance in favor of cell death.
Alteration of Renal Hemodynamics and Cellular Function
The kidney is a primary target for the toxic effects of contrast media. Preclinical models have been instrumental in dissecting this compound's impact on renal blood flow and tubular cell function.
In an isolated perfused rat kidney (IPRK) model, this compound at a concentration of 20 mgI/ml caused a sustained decrease in both renal perfusate flow (RPF) and the glomerular filtration rate (GFR). This hemodynamic effect was found to be mediated by the potent vasoconstrictor endothelin. The administration of BQ123, a selective endothelin ETA receptor antagonist, completely abolished the GFR reduction and markedly reduced the fall in RPF, confirming the role of the endothelin pathway in this compound-induced renal vasoconstriction.
Endothelial Cell Dysfunction
The vascular endothelium is in direct contact with intravascularly administered this compound, making it susceptible to potential damage. In vitro studies have shown that this compound can compromise endothelial cell viability. In one study, cell viability decreased by 50% when endothelial cells were exposed to this compound concentrations within the range of 2.5-50 mgI/ml. This direct cytotoxicity can contribute to the thromboembolic events reported during angiographic procedures, as endothelial integrity is crucial for preventing blood coagulation.
Quantitative Data Presentation
The following tables summarize the key quantitative findings from the cited preclinical studies.
Table 1: Effects of this compound on Endothelial and Renal Cells in vitro
| Cell Type | Parameter | Concentration (mgI/ml) | Result | Reference |
|---|---|---|---|---|
| Endothelial Cells | Cell Viability | 2.5 - 50 | 50% decrease | |
| Endothelial Cells | Total Apoptosis | 12.5 - 50 | Notable increase | |
| LLC-PK1 Renal Cells | Caspase-3 Activity | Not specified | Increased | |
| LLC-PK1 Renal Cells | Caspase-9 Activity | Not specified | Increased | |
| LLC-PK1 Renal Cells | Bax mRNA | Not specified | Increased |
| LLC-PK1 Renal Cells | Bcl-2 mRNA | Not specified | Decreased | |
Table 2: Biomarkers of Oxidative Stress and Inflammation in a Rat Brain Model
| Parameter | Effect of this compound | Description | Reference |
|---|---|---|---|
| Malondialdehyde (MDA) | Upregulated | Marker of lipid peroxidation | |
| Superoxide Dismutase (SOD) | Downregulated | Key antioxidant enzyme | |
| Proinflammatory Cytokines | Elevated | Markers of inflammation |
| Microglia Activation | Increased | Proinflammatory response | |
Table 3: Hemodynamic Effects of this compound in Isolated Perfused Rat Kidney
| Parameter | Concentration (mgI/ml) | Effect | Role of Endothelin | Reference |
|---|---|---|---|---|
| Renal Perfusate Flow (RPF) | 20 | Sustained decrease | Mediated by endothelin |
| Glomerular Filtration Rate (GFR) | 20 | Sustained decrease | Effect abolished by ETA receptor antagonist | |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of protocols used in key preclinical studies of this compound.
Protocol 1: In Vitro Endothelial Cell Viability and Apoptosis Assay
This protocol is based on methodologies used to assess the effects of iodinated contrast media on endothelial cells.
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Cell Culture: Human or murine endothelial cells (e.g., HUVECs) are cultured in complete growth medium under standard conditions (37°C, 5% CO2).
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Treatment: Cells are seeded in multi-well plates. Upon reaching confluence, the growth medium is replaced with a medium containing various concentrations of this compound (e.g., 2.5, 12.5, 25, 50 mgI/ml). Control cells are incubated with a complete growth medium.
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Incubation: Cells are exposed to this compound for specified time periods (e.g., 2, 4, 24 hours).
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Cell Viability Assessment (MTT Assay):
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After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
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Cells are incubated to allow for the conversion of MTT into formazan crystals by metabolically active cells.
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The formazan crystals are solubilized using a solvent (e.g., DMSO).
-
The absorbance is measured with a spectrophotometer, with lower absorbance indicating reduced cell viability.
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-
Apoptosis Assessment (Annexin V/Propidium Iodide Staining):
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After treatment, cells are harvested and washed.
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Cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V (to detect early apoptotic cells) and Propidium Iodide (to detect late apoptotic/necrotic cells).
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The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.
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Protocol 2: In Vivo Neuroinflammation and Oxidative Stress Assessment in Rats
This protocol is adapted from a study investigating this compound-induced neuroinflammation.
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Animal Model: Adult male Sprague-Dawley rats are used.
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Administration: Animals are anesthetized, and a bolus injection of this compound is administered into the internal carotid artery (ICA). Control groups receive phosphate-buffered saline (PBS) or a sham procedure.
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Tissue Collection: At specified time points post-injection (e.g., 1 and 3 days), animals are euthanized, and brain tissue (specifically the occipital cortex) is collected.
-
Immunohistochemistry: Brain sections are stained with antibodies against microglia markers (e.g., Iba1) to assess microglial activation and proliferation.
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Oxidative Stress Biomarker Analysis:
-
Brain tissue homogenates are prepared.
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Malondialdehyde (MDA) levels are measured using a commercially available kit (e.g., thiobarbituric acid reactive substances assay).
-
Superoxide Dismutase (SOD) activity is measured using a commercially available SOD assay kit.
-
-
Cytokine Analysis: Levels of proinflammatory cytokines (e.g., TNF-α, IL-1β) in the brain homogenates are quantified using ELISA kits.
Protocol 3: Isolated Perfused Rat Kidney (IPRK) Model for Hemodynamic Assessment
This protocol is based on the methodology used to study the renal effects of this compound.
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Kidney Isolation: A male Wistar rat is anesthetized, and the right kidney is isolated and cannulated via the renal artery.
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Perfusion: The kidney is placed in a perfusion chamber and perfused with a modified Krebs-Henseleit solution containing bovine serum albumin and a mixture of amino acids. The perfusate is gassed with 95% O2 / 5% CO2 and maintained at 37°C.
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Baseline Measurement: The preparation is allowed to stabilize, and baseline measurements of renal perfusate flow (RPF) and glomerular filtration rate (GFR, often measured by inulin clearance) are recorded.
-
This compound Administration: this compound (20 mgI/ml) is added to the perfusate, and the effects on RPF and GFR are continuously monitored.
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Pharmacological Intervention: In a separate set of experiments, the ETA receptor antagonist BQ123 (10 μM) is added to the perfusate before this compound administration to determine the role of endothelin in the observed hemodynamic changes.
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Data Analysis: Changes in RPF and GFR from baseline are calculated and compared between treatment groups.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes provides a clearer understanding of the mechanism of action.
Caption: this compound-induced apoptosis pathway in renal cells.
Caption: Experimental workflow for an in vitro MTT cell viability assay.
Caption: Proposed mechanism of this compound-induced neuroinflammation.
References
An In-depth Technical Guide to the Physicochemical Properties of Ioversol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ioversol is a nonionic, low-osmolality iodinated contrast agent widely utilized in diagnostic imaging procedures to enhance the visualization of internal structures.[1][2] Its chemical and physical properties, particularly its molecular weight and osmolality, are critical determinants of its safety and efficacy profile. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its clinical application workflow.
Core Physicochemical Properties of this compound
This compound is chemically designated as N,N'-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)glycolamido]-2,4,6-triiodoisophthalamide.[3] Its structure incorporates a tri-iodinated benzene ring, which is responsible for its radiopaque properties.[4] The presence of multiple hydrophilic groups contributes to its water solubility and nonionic nature in solution.[4]
Quantitative Data Summary
The key quantitative properties of this compound and its common formulations are summarized in the tables below.
| Property | Value |
| Chemical Formula | C₁₈H₂₄I₃N₃O₉ |
| Molecular Weight | 807.11 g/mol |
| Organically Bound Iodine | 47.2% |
Table 1: Core Molecular Properties of this compound.
The osmolality of this compound solutions is a critical factor influencing patient tolerance and the risk of adverse effects. As a low-osmolality contrast medium, this compound formulations have an osmolality significantly lower than high-osmolality contrast agents, though still hypertonic relative to plasma (approximately 290 mOsm/kg water).
| Formulation (Brand Name: Optiray®) | This compound Concentration (mg/mL) | Iodine Concentration (mg/mL) | Osmolality (mOsm/kg water) |
| Optiray 240 | 509 | 240 | 530 |
| Optiray 300 | 636 | 300 | 695 |
| Optiray 320 | 678 | 320 | 702 |
| Optiray 350 | 741 | 350 | 792 |
Table 2: Osmolality of Common this compound Formulations.
Experimental Protocols
Accurate determination of the molecular weight and osmolality of this compound is essential for quality control and formulation development. The following sections detail the methodologies for these key experiments.
Determination of this compound Content and Purity by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is suitable for the quantification of this compound in bulk drug substance and finished dosage forms.
Principle: High-performance liquid chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. A Diode-Array Detector (DAD) allows for the simultaneous monitoring of absorbance over a range of wavelengths, providing both quantitative data and spectral information for peak identification and purity assessment.
Methodology:
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.
-
Column: Zodiac phenyl C18 column (250 mm × 4.6 mm; 5 µm particle size).
-
Mobile Phase: A mixture of water and methanol (90:10, v/v) is used in an isocratic elution mode.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 50 µL.
-
Run Time: 10 minutes.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard of known concentration in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the sample.
-
Sample Preparation: For an injection sample, dilute the formulation with the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Determination of Osmolality by Vapor Pressure Osmometry
Principle: Vapor pressure osmometry is a technique used to determine the osmolality of a solution by measuring the depression of the vapor pressure of the solvent by the solute. The magnitude of the vapor pressure depression is directly proportional to the molal concentration of all solute particles in the solution.
Methodology:
-
Instrumentation: A vapor pressure osmometer.
-
Calibration: Calibrate the instrument using standard solutions of known osmolality (e.g., sodium chloride solutions).
-
Sample Preparation: this compound injection solutions can typically be analyzed directly. If the osmolality is expected to be very high, a precise dilution with deionized water may be necessary.
Procedure:
-
Equilibrate the osmometer according to the manufacturer's instructions.
-
Pipette a small, precise volume of the this compound sample onto a sample disc.
-
Place the sample disc into the measurement chamber of the osmometer.
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The instrument will measure the dew point temperature depression, which is related to the vapor pressure of the sample.
-
The osmolality of the sample is then calculated and displayed by the instrument based on the calibration.
Clinical Application Workflow
The primary application of this compound is as a contrast agent for X-ray-based imaging modalities, such as computed tomography (CT). The following diagram illustrates a typical workflow for a contrast-enhanced CT scan using this compound.
Workflow for a contrast-enhanced CT scan using this compound.
Mechanism of Action:
Upon intravenous administration, this compound is distributed throughout the vascular system. The iodine atoms in the this compound molecule attenuate X-rays, increasing the contrast between blood vessels and surrounding tissues. This opacification of the vessels allows for clear radiographic visualization of anatomical structures and any potential abnormalities. This compound is primarily excreted unchanged by the kidneys.
References
Solubility of Ioversol in Biological Buffers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ioversol is a non-ionic, low-osmolarity radiographic contrast agent widely used in medical imaging procedures such as angiography, urography, and computed tomography (CT) scans.[1] Its efficacy and safety are intrinsically linked to its physicochemical properties, particularly its solubility in aqueous and biological media. This technical guide provides an in-depth overview of the solubility of this compound in various biological buffers, offering valuable data and experimental protocols for researchers and professionals in drug development and formulation.
This compound's molecular structure, characterized by multiple hydrophilic hydroxyl groups, contributes to its high water solubility.[2][3] Commercial formulations of this compound, such as Optiray™, are sterile, aqueous solutions that underscore its excellent solubility and stability in a buffered environment.[4] Understanding the solubility of this compound in different biological buffers is critical for the development of stable and effective contrast media formulations, as well as for designing relevant in vitro and in vivo studies.
Quantitative Solubility Data
While this compound is known to be "freely soluble" or "very soluble" in water, specific quantitative solubility data in common biological buffers such as Phosphate-Buffered Saline (PBS), Tris, and HEPES are not extensively documented in publicly available literature.[1] However, the composition of its commercial formulations provides significant insight into its practical solubility and compatibility with a buffered system.
One widely used formulation, Optiray™, contains tromethamine, a biological buffer, at a concentration of 3.6 mg/mL, with the final solution's pH adjusted to a physiologically compatible range of 6.0 to 7.4. The concentration of this compound in these formulations can be as high as 741 mg/mL, indicating a very high degree of solubility in this buffered aqueous medium.
A predicted water solubility value for this compound is reported as 1.04 mg/mL; however, this is likely an underestimation given the high concentrations used in commercial products. The discrepancy highlights the importance of empirical determination of solubility in relevant buffer systems for specific research and development applications.
Table 1: Composition of a Commercial this compound Formulation (Optiray™) Illustrating High Solubility in a Buffered Solution
| Component | Concentration (per mL) | Purpose | pH of Final Solution |
| This compound | Up to 741 mg | Contrast Agent | 6.0 - 7.4 |
| Tromethamine | 3.6 mg | Buffer | |
| Edetate Calcium Disodium | 0.2 mg | Stabilizer | |
| Water for Injection | q.s. to 1 mL | Vehicle |
Data sourced from FDA product label information.
Experimental Protocols for Solubility Determination
A precise determination of this compound's solubility in specific biological buffers is essential for formulation development and experimental design. The following is a detailed methodology for a robust solubility assessment, adapted from established analytical techniques for this compound quantification.
Equilibrium Solubility Determination using High-Performance Liquid Chromatography (HPLC)
This protocol describes the determination of the equilibrium solubility of this compound in a selected biological buffer using the shake-flask method followed by quantification with a validated HPLC method.
Materials:
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This compound powder (≥99% purity)
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Selected biological buffer (e.g., Phosphate-Buffered Saline, Tris-HCl, HEPES), prepared at the desired pH and concentration.
-
HPLC-grade water and methanol
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
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Syringe filters (0.22 µm)
-
HPLC system with a UV detector
-
Analytical column (e.g., Zodiac phenyl C18, 250 mm × 4.6 mm, 5 µm particle size)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound powder to a series of glass vials.
-
To each vial, add a known volume of the selected biological buffer.
-
Securely cap the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to take time points to confirm that the concentration has plateaued.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibrated range of the HPLC method.
-
-
HPLC Analysis:
-
Mobile Phase: A mixture of water and methanol (e.g., 90:10 v/v) is suitable for the separation of this compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample solutions by interpolating from the calibration curve.
-
Calculate the solubility of this compound in the biological buffer by multiplying the determined concentration by the dilution factor.
-
Visualization of Methodologies and Concepts
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
References
Ioversol Stability Under Experimental Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ioversol is a widely used, non-ionic, low-osmolarity iodinated contrast agent essential for various diagnostic imaging procedures. Ensuring its stability throughout its shelf life and under conditions of use is paramount for patient safety and diagnostic accuracy. This technical guide provides a comprehensive overview of the stability of this compound under various experimental stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. It details a robust stability-indicating high-performance liquid chromatography (HPLC) method for the quantification of this compound and the detection of its degradation products. While detailed kinetic studies and complete structural elucidation of all degradants are not extensively reported in publicly available literature, this guide consolidates the existing knowledge to provide a practical framework for researchers and drug development professionals working with this compound.
Physicochemical Properties of this compound
This compound is chemically designated as N,N'-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)glycolamido]-2,4,6-triiodoisophthalamide. It is a nonionic, water-soluble compound. Commercial formulations, such as Optiray™, are sterile, nonpyrogenic, and colorless to pale-yellow solutions. These formulations are typically buffered with tromethamine and stabilized with edetate calcium disodium. The pH of these formulations is adjusted to a range of 6.0 to 7.4.[1][2] this compound solutions are sensitive to light and should be protected from exposure.[1][2]
Forced Degradation and Stability Profile
Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3] Studies on this compound have shown that it exhibits varying degrees of stability under different stress conditions.
A study utilizing a stability-indicating HPLC-DAD method demonstrated the following order of stability for this compound under the tested conditions: Water > Acid > Oxidation > Base > Photo . This indicates that this compound is most susceptible to degradation under photolytic and basic conditions.
Data on Forced Degradation Studies
The following table summarizes the qualitative and semi-quantitative findings from forced degradation studies on this compound injection.
| Stress Condition | Reagents and Duration | Observation | Reference |
| Acid Hydrolysis | 0.1 N HCl at 60°C for 3 hours | Minor Degradation | |
| Base Hydrolysis | 0.1 N NaOH at 60°C for 3 hours | Significant Degradation | |
| Neutral Hydrolysis | Water at 60°C for 3 hours | Stable | |
| Oxidative Degradation | 3% H₂O₂ at 60°C for 3 hours | Moderate Degradation | |
| Photodegradation | Exposure to UV light for 24 hours | Significant Degradation | |
| Thermal Degradation | 60°C for 3 hours (in water) | Stable |
Experimental Protocols
A validated stability-indicating analytical method is essential for accurately assessing the stability of this compound. The following protocol is based on a published HPLC-DAD method.
Stability-Indicating HPLC-DAD Method
-
Instrumentation: A high-performance liquid chromatograph equipped with a Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: Zodiac phenyl C18 (250 mm × 4.5 mm; 5 µm particle size)
-
Mobile Phase: Water:Methanol (90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Run Time: Less than 10 minutes
-
Retention Time of this compound: Approximately 4.11 minutes
-
Forced Degradation Study Protocols
The following protocols are designed to intentionally degrade the this compound sample to an extent that allows for the validation of the stability-indicating method (typically 5-20% degradation).
-
Sample Preparation: A stock solution of this compound injection is used. For analysis, all degraded samples are diluted with the mobile phase to a target concentration (e.g., 509 µg/mL).
-
Acid Hydrolysis: Treat the this compound stock solution with 0.1 N HCl and heat at 60°C for 3 hours. Neutralize with 0.1 N NaOH before dilution and analysis.
-
Base Hydrolysis: Treat the this compound stock solution with 0.1 N NaOH and heat at 60°C for 3 hours. Neutralize with 0.1 N HCl before dilution and analysis.
-
Neutral Hydrolysis: Treat the this compound stock solution with water and heat at 60°C for 3 hours.
-
Oxidative Degradation: Treat the this compound stock solution with 3% H₂O₂ and heat at 60°C for 3 hours.
-
Photolytic Degradation: Expose the this compound stock solution to UV light for 24 hours.
Visualizations
Experimental Workflow for Stability-Indicating HPLC Method
References
Pharmacokinetics of Ioversol in Small Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of Ioversol, a non-ionic, low-osmolar iodinated contrast agent, in commonly used small animal models. The information presented herein is intended to assist researchers and drug development professionals in designing and interpreting preclinical imaging and safety studies.
Executive Summary
This compound is a widely used contrast agent for various radiological procedures. Understanding its behavior in preclinical animal models is crucial for the non-clinical assessment of its safety and efficacy. This document summarizes the available pharmacokinetic data for this compound in rats, dogs, rabbits, and mice, details relevant experimental methodologies, and provides visual representations of key processes. The data consistently demonstrates that this compound is rapidly distributed into the extracellular fluid, is not significantly metabolized, and is primarily and rapidly excreted unchanged by the kidneys.
Quantitative Pharmacokinetic Data
Table 1: this compound Pharmacokinetic Parameters in Rats
| Parameter | Value | Animal Model | Dosage | Route of Administration | Source |
| Excretion (Urine) | 73-90% within 2 hours | Sprague-Dawley Rats | 0.2 and 1.0 g I/kg | Intravenous | [1] |
| Excretion (Urine & Feces) | 91-99% within 24 hours | Sprague-Dawley Rats | 0.2 and 1.0 g I/kg | Intravenous | [1] |
| Tissue Retention | ~1% of dose at 24 hours | Sprague-Dawley Rats | 0.2 and 1.0 g I/kg | Intravenous | [1] |
| Intravenous LD50 | 15 g I/kg | Rats | Not Specified | Intravenous | [2] |
| Cmax | Data Not Available | - | - | - | - |
| Tmax | Data Not Available | - | - | - | - |
| AUC | Data Not Available | - | - | - | - |
| Half-life (t½) | Data Not Available | - | - | - | - |
| Clearance (CL) | Data Not Available | - | - | - | - |
| Volume of Distribution (Vd) | Data Not Available | - | - | - | - |
Table 2: this compound Pharmacokinetic Parameters in Dogs
| Parameter | Value | Animal Model | Dosage | Route of Administration | Source |
| Distribution Half-life (t½α) | 1 - 4 minutes | Beagle Dogs | Not Specified | Intravenous | [1] |
| Elimination Half-life (t½β) | 40 - 55 minutes | Beagle Dogs | Not Specified | Intravenous | |
| Excretion (Urine) | 86-88% within 48 hours | Beagle Dogs | Not Specified | Intravenous | |
| Excretion (Fecal) | 3-9% within 48 hours | Beagle Dogs | Not Specified | Intravenous | |
| Metabolism | Excreted in unchanged form | Beagle Dogs | Not Specified | Intravenous | |
| Volume of Distribution (Vd) | 25-27% of body weight | Dogs | Not Specified | Intravenous | |
| Cmax | Data Not Available | - | - | - | - |
| Tmax | Data Not Available | - | - | - | - |
| AUC | Data Not Available | - | - | - | - |
| Clearance (CL) | Data Not Available | - | - | - | - |
Table 3: this compound Pharmacokinetic Parameters in Rabbits
| Parameter | Value | Animal Model | Dosage | Route of Administration | Source |
| Intravenous LD50 | ≥25 g I/kg | Rabbits | Not Specified | Intravenous | |
| Cmax | Data Not Available | - | - | - | - |
| Tmax | Data Not Available | - | - | - | - |
| AUC | Data Not Available | - | - | - | - |
| Half-life (t½) | Data Not Available | - | - | - | - |
| Clearance (CL) | Data Not Available | - | - | - | - |
| Volume of Distribution (Vd) | Data Not Available | - | - | - | - |
Table 4: this compound Pharmacokinetic Parameters in Mice
| Parameter | Value | Animal Model | Dosage | Route of Administration | Source |
| Intravenous LD50 | 17 g I/kg | Mice | Not Specified | Intravenous | |
| Cmax | Data Not Available | - | - | - | - |
| Tmax | Data Not Available | - | - | - | - |
| AUC | Data Not Available | - | - | - | - |
| Half-life (t½) | Data Not Available | - | - | - | - |
| Clearance (CL) | Data Not Available | - | - | - | - |
| Volume of Distribution (Vd) | Data Not Available | - | - | - | - |
Experimental Protocols
Detailed experimental protocols for pharmacokinetic studies of this compound in small animal models are not consistently reported in publicly available literature. However, based on the available information and standard pharmacokinetic study designs, a general methodology can be outlined.
Animal Models
Studies have been conducted in Sprague-Dawley rats, Beagle dogs, and various strains of mice and rabbits. The choice of model depends on the specific research question. For general pharmacokinetic profiling, rats are a common choice due to their well-characterized physiology and handling feasibility.
Dosing and Administration
This compound is administered intravenously (IV), typically as a bolus injection. Doses in non-clinical studies have ranged from 0.2 g I/kg to 3.2 g I/kg. The formulation used is a sterile aqueous solution of this compound.
Sample Collection
Blood samples are collected at multiple time points post-administration to characterize the plasma concentration-time profile. For rats and mice, blood is often collected via tail vein or saphenous vein bleeding for interim samples, with a terminal sample collected via cardiac puncture. Urine and feces are collected over specified intervals (e.g., 0-2, 2-8, 8-24 hours) using metabolic cages to determine the extent and route of excretion.
Bioanalytical Method
The concentration of this compound in biological matrices (plasma, urine) is typically determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection is a common and robust method for the quantification of this compound. For biodistribution studies, radiolabeled this compound (e.g., with 125I) can be used, with quantification performed via scintillation counting of tissue and fluid samples.
Visualizations
Experimental Workflow for a Typical Pharmacokinetic Study
Caption: General experimental workflow for a pharmacokinetic study of this compound in small animal models.
Distribution and Excretion Pathway of this compound
Caption: Primary distribution and excretion pathways of this compound following intravenous administration.
Discussion
The available data from studies in rats and dogs indicates that this compound exhibits a pharmacokinetic profile typical of a non-metabolized, hydrophilic compound. Following intravenous administration, it rapidly distributes from the central compartment (blood) into the peripheral compartment, which is consistent with the extracellular fluid space. This is a key characteristic for an effective extracellular contrast agent.
The elimination of this compound is predominantly renal, with the vast majority of the administered dose being excreted unchanged in the urine. The rapid urinary excretion, with a significant portion eliminated within the first two hours in rats, underscores its efficient clearance from the body. The elimination half-life in dogs is relatively short, on the order of 40-55 minutes, suggesting that the agent does not persist in the systemic circulation for an extended period. The minimal fecal excretion further confirms the primary role of the kidneys in its elimination.
The lack of significant metabolism is an important safety feature, as it reduces the potential for the formation of active or toxic metabolites. The high intravenous LD50 values in mice, rats, and rabbits (17 g/kg, 15 g/kg, and ≥25 g/kg, respectively) are indicative of a low order of acute toxicity.
Conclusion
In small animal models, this compound is characterized by rapid distribution into the extracellular space, a lack of significant metabolism, and prompt and nearly complete renal excretion of the unchanged drug. While comprehensive quantitative pharmacokinetic data is not uniformly available across all species, the existing information provides a solid foundation for its preclinical assessment. For future studies, it would be beneficial to conduct head-to-head pharmacokinetic comparisons in different small animal models under standardized conditions to allow for more direct data correlation and to further refine allometric scaling for human dose predictions.
References
An In-depth Technical Guide to the Contrast Enhancement Properties of Ioversol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ioversol is a non-ionic, low-osmolar iodinated contrast agent widely utilized in diagnostic imaging to enhance the visibility of vascular structures and organs.[1][2] Its favorable safety profile and diagnostic efficacy have established it as a valuable tool in clinical practice.[3][4] This technical guide provides a comprehensive overview of the core contrast enhancement properties of this compound, focusing on its physicochemical characteristics, pharmacokinetic profile, and the molecular mechanisms underlying its function. Detailed experimental protocols and data are presented to facilitate further research and development in the field of contrast media.
Physicochemical Properties
The contrast enhancement capabilities of this compound are intrinsically linked to its physicochemical properties. This compound is a tri-iodinated benzene derivative, and its high concentration of iodine is responsible for its radiopacity, allowing it to absorb X-rays more effectively than surrounding tissues.[5] Different formulations of this compound, marketed as Optiray®, are available with varying iodine concentrations, osmolality, and viscosity to suit diverse clinical applications.
Table 1: Physicochemical Properties of this compound Formulations
| Property | Optiray 240 | Optiray 300 | Optiray 320 | Optiray 350 |
| This compound Content (mg/mL) | 509 | 636 | 678 | 741 |
| Iodine Content (mg/mL) | 240 | 300 | 320 | 350 |
| Osmolality (mOsm/kg water) | 502 | 651 | 702 | 792 |
| Viscosity at 25°C (cP) | 4.3 | 8.2 | 9.9 | 14.3 |
| Viscosity at 37°C (cP) | 2.9 | 5.5 | 5.8 | 9.0 |
| Specific Gravity at 37°C | 1.275 | 1.352 | 1.371 | 1.405 |
Data compiled from publicly available product information.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound contribute significantly to its efficacy and safety as a contrast agent.
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Distribution | ||
| Protein Binding | Does not bind to serum or plasma proteins. | |
| Volume of Distribution | 0.26 L/kg body weight, consistent with extracellular space distribution. | |
| Metabolism | ||
| Biotransformation | Does not undergo significant metabolism, deiodination, or biotransformation. | |
| Elimination | ||
| Half-life | Approximately 1.5 hours in patients with normal renal function. | |
| Excretion | Primarily excreted unchanged in the urine, with over 95% of the administered dose eliminated within 24 hours. |
Mechanism of Contrast Enhancement
The fundamental mechanism of this compound's contrast enhancement lies in the attenuation of X-rays by the iodine atoms within its molecular structure. Following intravascular administration, this compound opacifies the vessels in its path, allowing for clear radiographic visualization of anatomical structures until significant hemodilution occurs. The degree of contrast enhancement is directly proportional to the iodine concentration. In tissues with a compromised blood-brain barrier, this compound can diffuse into the interstitial space, leading to enhancement of lesions.
Signaling Pathways and Cellular Effects
Recent research has begun to elucidate the molecular signaling pathways affected by iodinated contrast media, including this compound. In vitro studies on renal tubular cells have shown that this compound can induce apoptosis. This process is mediated through a signaling cascade involving the Bcl-2 family of proteins, caspases, and the Akt/CREB pathway.
Specifically, this compound-induced apoptosis is associated with a reduction in phosphorylated Akt (pAkt), which subsequently leads to a decrease in the phosphorylated form of cyclic AMP response element binding protein (pCREB). This pathway also involves the activation of caspase-9 and caspase-3.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines the determination of this compound's cytotoxicity on renal tubular cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Renal tubular cells (e.g., LLC-PK1)
-
Cell culture medium
-
This compound solution
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed renal tubular cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the wells and replace it with 100 µL of the prepared this compound dilutions. Include a control group with medium only.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT reagent to each well.
-
Incubate the plate for an additional 1.5 to 4 hours at 37°C, allowing for the formation of formazan crystals.
-
After the second incubation, add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
In Vitro Protein Binding Assessment: Equilibrium Dialysis
This protocol describes the determination of this compound's binding to plasma proteins using equilibrium dialysis.
Materials:
-
This compound solution
-
Human plasma
-
Phosphate buffered saline (PBS), pH 7.4
-
Equilibrium dialysis device (e.g., RED device)
-
Incubator with shaker (37°C)
-
Analytical instrumentation for this compound quantification (e.g., LC-MS/MS)
Procedure:
-
Prepare the equilibrium dialysis device according to the manufacturer's instructions. This typically involves hydrating the dialysis membrane.
-
Spike human plasma with this compound to a final concentration of 10 µM.
-
Add 300 µL of the this compound-spiked plasma to the sample chamber of the dialysis device.
-
Add 500 µL of PBS to the buffer chamber.
-
Seal the device and incubate at 37°C on an orbital shaker for 4 hours to allow the system to reach equilibrium.
-
After incubation, collect 100 µL aliquots from both the plasma and buffer chambers.
-
To the buffer sample, add 100 µL of blank plasma. To the plasma sample, add 100 µL of PBS to equalize the matrix.
-
Analyze the concentration of this compound in both sets of samples using a validated analytical method.
-
Calculate the percentage of protein binding.
In Vivo Contrast Enhancement Assessment in a Mouse Tumor Model
This protocol details the evaluation of this compound's contrast enhancement properties in a murine tumor model using micro-CT.
Materials:
-
Tumor-bearing mice
-
This compound injection
-
Micro-CT scanner
-
Anesthesia system (e.g., isoflurane)
-
Catheter for intravenous injection
Procedure:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Position the mouse in the micro-CT scanner.
-
Acquire a pre-contrast baseline scan of the tumor region.
-
Administer this compound intravenously via a tail vein catheter. A typical dose results in a tumor iodine concentration of approximately 2 mg I/mL.
-
Immediately following injection, acquire a series of dynamic post-contrast scans for up to 30 minutes. The contrast signal typically reaches equilibrium within 5 minutes and remains stable for up to 60 minutes.
-
Reconstruct the CT images and perform a quantitative analysis of the contrast enhancement in the tumor and surrounding tissues by measuring the change in Hounsfield Units (HU).
Conclusion
This compound is a well-characterized, non-ionic, low-osmolar contrast agent with a robust safety and efficacy profile. Its contrast enhancement properties are derived from its high iodine content and favorable pharmacokinetic profile, which includes a lack of protein binding and rapid renal excretion. Emerging research into its effects on cellular signaling pathways, particularly the induction of apoptosis in renal cells via the Akt/CREB pathway, provides valuable insights for future drug development and safety assessments. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the properties and applications of this compound and other iodinated contrast media.
References
Ioversol and the Extracellular Matrix: A Technical Guide to Investigating a Potential Interaction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ioversol, a non-ionic, low-osmolar iodinated contrast agent, is widely utilized in medical imaging. Its passage through the vascular and extravascular spaces brings it into direct contact with the extracellular matrix (ECM), a complex network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. While direct, quantitative data on the specific interactions between this compound and individual ECM components is currently limited in publicly available literature, the potential for such interactions exists and warrants investigation. One study has suggested that non-ionic contrast agents like this compound may have chemical interactions with cartilage components that go beyond simple electrostatic forces, highlighting a need for further research[1].
This technical guide provides a comprehensive framework for researchers to investigate the potential interactions between this compound and the ECM. It outlines detailed experimental protocols, proposes templates for quantitative data presentation, and visualizes key signaling pathways and experimental workflows. The methodologies described are based on established techniques for studying interactions between small molecules and biological macromolecules.
Introduction to this compound and the Extracellular Matrix
This compound is a tri-iodinated benzene derivative used as a contrast agent for X-ray imaging procedures. Its non-ionic nature and low osmolality reduce the risk of adverse reactions compared to ionic agents. The ECM is a dynamic and intricate meshwork composed primarily of collagens, fibronectins, laminins, proteoglycans, and hyaluronic acid. It plays a crucial role in tissue morphogenesis, homeostasis, and repair. Understanding the potential interactions between this compound and the ECM is important for elucidating any off-target effects of the contrast agent and for the development of new diagnostic or therapeutic strategies.
Quantitative Data on this compound-ECM Component Interactions
Table 1: Hypothetical Binding Affinities of this compound with Key ECM Proteins
| ECM Protein | Binding Affinity (Kd) | Technique |
| Collagen Type I | To be determined | Surface Plasmon Resonance (SPR) |
| Collagen Type IV | To be determined | Isothermal Titration Calorimetry (ITC) |
| Fibronectin | To be determined | Microscale Thermophoresis (MST) |
| Laminin | To be determined | Surface Plasmon Resonance (SPR) |
Table 2: Hypothetical Kinetic Parameters for this compound Binding to ECM Proteins
| ECM Protein | Association Rate (kon) | Dissociation Rate (koff) | Technique |
| Collagen Type I | To be determined | To be determined | Surface Plasmon Resonance (SPR) |
| Fibronectin | To be determined | To be determined | Surface Plasmon Resonance (SPR) |
Table 3: Potential Effects of this compound on ECM-Modifying Enzyme Activity
| Enzyme | Effect of this compound (IC50/EC50) | Assay Type |
| MMP-2 (Gelatinase A) | To be determined | Fluorogenic Peptide Substrate Assay |
| MMP-9 (Gelatinase B) | To be determined | Gelatin Zymography |
| LOX (Lysyl Oxidase) | To be determined | Amine Oxidase Activity Assay |
Experimental Protocols
This section details methodologies that can be employed to investigate the interaction of this compound with ECM components.
Protein Binding Assays
These assays are designed to determine the binding affinity and kinetics of this compound to purified ECM proteins.
-
Surface Plasmon Resonance (SPR):
-
Immobilization: Covalently immobilize purified human collagen type I, fibronectin, or laminin onto a sensor chip surface.
-
Binding Analysis: Flow a series of concentrations of this compound in a suitable buffer over the sensor surface.
-
Data Acquisition: Continuously monitor the change in the refractive index at the sensor surface, which is proportional to the mass of this compound binding to the immobilized protein.
-
Kinetic and Affinity Determination: Analyze the resulting sensorgrams to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).
-
-
Isothermal Titration Calorimetry (ITC):
-
Sample Preparation: Prepare a solution of the purified ECM protein in a reaction cell and a solution of this compound in a syringe.
-
Titration: Inject small aliquots of the this compound solution into the protein solution at a constant temperature.
-
Heat Measurement: Measure the heat released or absorbed during the binding interaction after each injection.
-
Thermodynamic Analysis: Integrate the heat signals and fit the data to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Cell-Based Assays
These assays investigate the effect of this compound on cellular processes that are dependent on the ECM.
-
Cell Adhesion Assay:
-
Coating: Coat multi-well plates with specific ECM proteins (e.g., collagen, fibronectin).
-
Cell Seeding: Seed cells (e.g., fibroblasts, endothelial cells) onto the coated plates in the presence of varying concentrations of this compound.
-
Incubation and Washing: Allow cells to adhere for a defined period. Wash away non-adherent cells.
-
Quantification: Quantify the number of adherent cells using a colorimetric assay (e.g., crystal violet staining).
-
-
Cell Migration Assay (Wound Healing/Scratch Assay):
-
Cell Monolayer: Grow a confluent monolayer of cells on an ECM-coated surface.
-
"Wound" Creation: Create a "scratch" or cell-free area in the monolayer.
-
Treatment: Treat the cells with different concentrations of this compound.
-
Imaging and Analysis: Acquire images of the "wound" at different time points and quantify the rate of cell migration into the cell-free area.
-
ECM Synthesis and Degradation Assays
These assays assess the impact of this compound on the production and breakdown of ECM components.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Cell Culture: Culture relevant cells (e.g., fibroblasts) in the presence of this compound.
-
RNA Extraction: Isolate total RNA from the cells.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
PCR Amplification: Perform qRT-PCR using primers specific for genes encoding ECM proteins (e.g., COL1A1, FN1) and MMPs.
-
Gene Expression Analysis: Analyze the changes in gene expression levels relative to control-treated cells.
-
-
Matrix Metalloproteinase (MMP) Activity Assay:
-
Sample Collection: Collect conditioned media from cell cultures treated with this compound.
-
Activity Measurement: Use a fluorogenic peptide substrate that is specifically cleaved by the MMP of interest (e.g., MMP-2, MMP-9). The cleavage of the substrate results in an increase in fluorescence.
-
Quantification: Measure the fluorescence intensity over time to determine the enzymatic activity.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of ECM production and remodeling. Investigating whether this compound modulates this pathway could provide insights into its effects on the ECM.
Caption: TGF-β signaling pathway regulating ECM gene expression.
Experimental Workflow
The following diagram illustrates a logical workflow for investigating the effects of this compound on ECM-related cellular processes.
Caption: A workflow for studying this compound-ECM interactions.
Conclusion
The interaction between this compound and the extracellular matrix represents an under-investigated area with potential implications for both the clinical use of this contrast agent and our understanding of ECM biology. This guide provides a robust framework for researchers to systematically explore this topic. By employing the detailed experimental protocols and data presentation formats outlined, the scientific community can begin to build a comprehensive understanding of the molecular and cellular consequences of this compound's presence in the extravascular space. The visualization of key signaling pathways and experimental workflows serves to guide the design and execution of these crucial studies. Further research in this area is essential to fully characterize the biological profile of this compound and other non-ionic contrast agents.
References
The Theoretical Basis of Ioversol in Vascular Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ioversol is a non-ionic, low-osmolar radiographic contrast agent widely utilized in vascular imaging procedures such as angiography, venography, and computed tomography (CT) to visualize blood vessels and internal organs.[1][2] Its chemical structure, a tri-iodinated benzene ring, is designed to attenuate X-rays, thereby enhancing the contrast of the vascular system against surrounding tissues.[1][3] Developed by Mallinckrodt Pharmaceuticals and marketed under trade names like Optiray, this compound has been a subject of extensive research and clinical use since its FDA approval in 1989, valued for its efficacy and favorable safety profile compared to older, high-osmolar contrast media.[4] This technical guide provides an in-depth exploration of the theoretical basis of this compound, focusing on its physicochemical properties, mechanism of action, pharmacokinetics, and the experimental protocols that underpin its clinical application.
Physicochemical Properties of this compound
This compound, chemically designated as N,N'-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)glycolamido]-2,4,6-triiodoisophthalamide, is a highly water-soluble molecule with a molecular weight of 807.11 g/mol . The organically bound iodine content is 47.2%. Being non-ionic, it does not dissociate in solution, a key factor contributing to its lower osmolality compared to ionic contrast agents. The osmolality and viscosity of this compound formulations are critical parameters that influence its hemodynamic effects and patient tolerance.
The following tables summarize the key physicochemical and pharmacokinetic parameters of various this compound formulations (Optiray).
Table 1: Physicochemical Properties of this compound Formulations
| Property | Optiray 240 | Optiray 300 | Optiray 320 | Optiray 350 |
| This compound Concentration (mg/mL) | 509 | 636 | 678 | 741 |
| Iodine Concentration (mg/mL) | 240 | 300 | 320 | 350 |
| Osmolality (mOsm/kg water) | 502 | 651 | 702 | 792 |
| Viscosity at 25°C (cps) | 4.6 | 8.2 | 9.9 | 14.3 |
| Viscosity at 37°C (cps) | 3.0 | 5.5 | 5.8 | 9.0 |
| Specific Gravity at 37°C | 1.281 | 1.352 | 1.371 | 1.405 |
| Data sourced from |
Table 2: Pharmacokinetic Parameters of this compound (Optiray 320) in Healthy Adult Volunteers
| Parameter | Value |
| Dose | 50 mL |
| Cmax (mg/mL) | 1.45 |
| Tmax (min) | 2.0 |
| AUC (mg⋅hr/mL) | 1.74 |
| Clearance (mL/min) | 156 |
| Dose | 150 mL |
| Cmax (mg/mL) | 2.36 |
| Tmax (min) | 4.3 |
| AUC (mg⋅hr/mL) | 4.43 |
| Clearance (mL/min) | 185 |
| General Parameters | |
| Elimination Half-life (hours) | 1.5 |
| Volume of Distribution (L/kg) | 0.26 |
| Protein Binding | Negligible |
| Fecal Elimination | Negligible |
| Data sourced from |
Mechanism of Action
The diagnostic efficacy of this compound is predicated on the X-ray attenuation properties of the iodine atoms within its molecular structure. When introduced into the vascular system, this compound opacifies the vessels through which it flows, allowing for clear radiographic visualization of the vascular anatomy until significant hemodilution occurs. The degree of radiographic enhancement is directly proportional to the iodine concentration.
Following intravascular injection, this compound distributes from the vascular space into the extracellular space. In tissues with an intact blood-brain barrier, this compound does not cross into the extravascular space. However, in cases where the blood-brain barrier is disrupted, it can accumulate in the interstitial fluid of the affected region.
Figure 1. Simplified workflow of this compound-based vascular imaging.
Pharmacokinetics
The pharmacokinetic profile of this compound follows an open two-compartment model with first-order elimination.
-
Distribution: Following intravenous administration, this compound is rapidly distributed throughout the extracellular fluid. The volume of distribution in adults is approximately 0.26 L/kg body weight. This compound does not bind to serum or plasma proteins.
-
Metabolism: this compound is not metabolized and does not undergo deiodination or biotransformation.
-
Elimination: The primary route of elimination is via the kidneys, with over 95% of the administered dose excreted unchanged in the urine within 24 hours. The peak urinary concentration occurs within the first two hours after administration. The elimination half-life in individuals with normal renal function is approximately 1.5 hours. In patients with renal impairment, the elimination half-life is prolonged. Fecal elimination is negligible.
Figure 2. Pharmacokinetic pathway of this compound in the body.
Experimental Protocols
Numerous clinical trials have been conducted to establish the safety and efficacy of this compound in various vascular imaging applications. Below are detailed methodologies for key types of experiments cited in the literature.
Peripheral and Visceral Arteriography: A Double-Blind, Comparative Study
This study design is employed to compare the safety and efficacy of this compound with another contrast agent, such as iohexol or diatrizoate.
-
Study Design: A randomized, double-blind, parallel-group clinical study.
-
Patient Population: Patients undergoing peripheral or visceral arteriography.
-
Procedure:
-
Informed consent is obtained from all participants.
-
Patients are randomly assigned to receive either this compound (e.g., 320 mg I/mL) or the comparator contrast agent (e.g., iohexol 300 mg I/mL or diatrizoate).
-
Standard angiographic techniques are used for catheter placement and contrast injection.
-
The volume and flow rate of contrast injection are determined by the specific vessel being imaged and standard clinical practice.
-
-
Efficacy Assessment:
-
Radiographic quality is assessed by blinded radiologists and rated on a scale (e.g., excellent, good, fair, poor/nondiagnostic).
-
-
Safety and Tolerability Assessment:
-
Patient tolerance is evaluated by scoring sensations of heat and pain on a multi-point scale (e.g., 0=none to 3=severe).
-
Vital signs (blood pressure, heart rate) and electrocardiogram (ECG) are monitored before, during, and after the procedure.
-
Blood and urine samples are collected pre- and post-procedure to monitor for changes in laboratory values (e.g., serum creatinine, electrolytes).
-
Adverse events are recorded and assessed for their relationship to the contrast agent.
-
Cardiac Angiography: Hemodynamic and Electrocardiographic Effects
These studies focus on the cardiovascular safety of this compound during coronary arteriography and left ventriculography.
-
Study Design: A randomized, double-blind study comparing this compound to another contrast agent (e.g., iopamidol, diatrizoate).
-
Patient Population: Patients undergoing routine cardiac catheterization.
-
Procedure:
-
Following informed consent, patients are randomized to an this compound or comparator group.
-
Baseline hemodynamic and ECG parameters are recorded.
-
Left ventriculography and selective coronary arteriography are performed according to standard protocols.
-
Hemodynamic parameters (e.g., left ventricular systolic and end-diastolic pressure, systemic arterial pressure, cardiac output) and ECG are continuously recorded for a specified period (e.g., 5 minutes post-left ventriculography and 2 minutes post-coronary injection).
-
-
Efficacy Assessment:
-
Angiographic image quality is evaluated by experienced cardiologists.
-
-
Safety Assessment:
-
Changes in hemodynamic and ECG parameters from baseline are analyzed.
-
The incidence of adverse reactions, such as chest pain, arrhythmias, and allergic-like reactions, is documented.
-
Safety Profile and Adverse Effects
This compound is generally well-tolerated. However, as with all iodinated contrast media, there is a risk of adverse reactions, which can range from mild to severe.
-
Common Adverse Reactions: A sensation of warmth or pain upon injection is common. Nausea, vomiting, and headache may also occur.
-
Hypersensitivity Reactions: Allergic-like reactions, including urticaria, pruritus, and rash, can occur. Severe, life-threatening anaphylactic reactions are rare but possible.
-
Contrast-Induced Nephropathy (CIN): This is a serious potential complication, characterized by an acute decline in renal function following contrast administration. The pathophysiology is thought to involve a combination of direct tubular toxicity and renal medullary ischemia. Patients with pre-existing renal insufficiency, diabetes, and dehydration are at increased risk. The use of low-osmolar agents like this compound is associated with a lower risk of CIN compared to high-osmolar agents.
-
Cardiovascular Effects: Hemodynamic changes, such as a transient decrease in blood pressure and an increase in heart rate, can occur, particularly with high-volume injections. Serious thromboembolic events, including myocardial infarction and stroke, have been reported during angiographic procedures.
-
Neurological Effects: Inadvertent intrathecal administration is contraindicated and can lead to severe adverse events, including death, seizures, and paralysis.
-
Endothelial Effects: Studies have suggested that non-ionic contrast media like this compound cause less endothelial injury and subsequent platelet deposition compared to ionic agents.
Figure 3. Simplified signaling pathways in contrast-induced nephropathy.
Conclusion
This compound is a well-established, non-ionic, low-osmolar contrast agent with a strong theoretical and clinical basis for its use in vascular imaging. Its favorable physicochemical properties, particularly its low osmolality, contribute to its good safety profile and patient tolerance. The mechanism of action is based on the efficient X-ray attenuation by its iodine content, providing excellent vascular opacification. A thorough understanding of its pharmacokinetics, potential adverse effects, and the experimental protocols used to evaluate its performance is essential for researchers, scientists, and drug development professionals working in the field of medical imaging and contrast media development.
References
Methodological & Application
Application Notes and Protocols for Preclinical Administration of Ioversol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Ioversol (a non-ionic, low-osmolar iodinated contrast agent) in preclinical research settings. The information is intended to guide researchers in planning and executing imaging studies in common laboratory animal models.
Introduction
This compound is a widely used contrast agent for X-ray-based imaging modalities such as computed tomography (CT) and angiography.[1] In preclinical research, it is an essential tool for visualizing anatomical structures, assessing vascularity, and evaluating organ function in animal models of disease. Proper administration of this compound is critical for obtaining high-quality imaging data and ensuring the welfare of the research animals. These notes provide standardized protocols for intravenous and intra-arterial administration routes.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: Acute Toxicity of this compound in Rodents
| Species | Route of Administration | LD50 (g Iodine/kg) | Reference |
| Mouse | Intravenous | 17 | [2][3][4] |
| Rat | Intravenous | 15 | [2] |
Table 2: Developmental Toxicity Study Dosages in Rats and Rabbits
| Species | Gestation Day of Administration | Intravenous Dose (g Iodine/kg/day) | Observed Effects | Reference |
| Rat | 7 to 17 | 0, 0.2, 0.8, 3.2 | No adverse effects on embryo-fetal development. | |
| Rabbit | 6 to 18 | 0, 0.2, 0.8, 3.2 | No adverse effects on embryo-fetal development. Maternal toxicity observed at 0.8 and 3.2 g Iodine/kg/day. |
Table 3: Preclinical Imaging Application Example
| Animal Model | Application | Administration Route | This compound Concentration | Imaging Modality | Key Finding | Reference |
| Mouse | Brain Tumor Imaging | Intravenous | 30% | Computed Tomography (CT) | Iodine concentration in the tumor region reached approximately 2 mg I/mL, significantly enhancing the CT signal at the tumor margins. |
Experimental Protocols
Intravenous (IV) Administration via the Lateral Tail Vein in Mice
This protocol describes the intravenous administration of this compound through the lateral tail vein of a mouse, a common procedure for systemic delivery in imaging studies.
Materials:
-
This compound solution (concentration as required by the imaging protocol)
-
Mouse restrainer
-
Heat lamp or warming pad
-
Sterile 27-30 gauge needles and 1 mL syringes
-
70% ethanol or isopropanol wipes
-
Gauze
Procedure:
-
Animal Preparation:
-
Place the mouse in a suitable restrainer, allowing access to the tail.
-
To promote vasodilation and improve visualization of the tail veins, warm the tail using a heat lamp or a warming pad. Care must be taken to avoid overheating the animal.
-
-
Vein Identification:
-
The two lateral tail veins are located on either side of the tail.
-
Gently wipe the tail with an alcohol pad to clean the injection site and enhance vein visibility.
-
-
Injection:
-
Draw the required volume of this compound into a sterile syringe. Ensure all air bubbles are expelled.
-
Immobilize the tail with one hand.
-
With the needle bevel facing upwards, insert the needle into one of the lateral veins at a shallow angle (approximately 10-20 degrees).
-
A successful cannulation may be indicated by a small flash of blood in the needle hub.
-
Slowly inject the this compound solution. There should be no resistance during injection. If resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. In this case, withdraw the needle and attempt a more proximal injection on the same or opposite vein.
-
-
Post-Injection:
-
After the injection is complete, gently withdraw the needle.
-
Apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.
-
Monitor the animal for any adverse reactions before returning it to its cage.
-
Intra-arterial (IA) Administration via the Carotid Artery in Rats
This protocol is a more invasive procedure for targeted delivery of this compound to the cerebral circulation, often used in neurological imaging studies. This procedure requires surgical expertise and should be performed under aseptic conditions with appropriate anesthesia and analgesia.
Materials:
-
This compound solution
-
Anesthetic (e.g., isoflurane) and anesthesia machine
-
Surgical instruments (scalpel, scissors, forceps)
-
Surgical microscope or loupes
-
Micro-catheter or polyethylene tubing
-
Sutures
-
Saline
Procedure:
-
Animal Preparation and Anesthesia:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Shave and disinfect the ventral neck area.
-
Make a midline cervical incision to expose the underlying muscles.
-
-
Carotid Artery Isolation:
-
Carefully dissect the tissues to isolate the common carotid artery (CCA), the external carotid artery (ECA), and the internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
-
Catheter Insertion:
-
Place a temporary ligature around the CCA.
-
Make a small incision in the ECA.
-
Introduce the micro-catheter through the incision in the ECA and advance it to the bifurcation of the CCA into the ECA and ICA.
-
Secure the catheter in place with a suture around the ECA.
-
-
This compound Infusion:
-
Slowly infuse the this compound solution through the catheter into the ICA. The infusion rate should be carefully controlled to avoid cerebral ischemia or damage. Optimal infusion rates in rats have been reported to be between 2-6 µl/min, with potential sex-based differences.
-
-
Post-Infusion and Recovery:
-
After infusion, carefully withdraw the catheter.
-
Permanently ligate the ECA stump.
-
Remove the temporary ligature from the CCA to restore blood flow.
-
Close the surgical incision in layers.
-
Monitor the animal closely during recovery from anesthesia, providing appropriate post-operative care and analgesia.
-
Visualization of Workflows and Pathways
Experimental Workflow for Preclinical Imaging
The following diagram illustrates a typical workflow for a preclinical imaging study involving this compound administration.
Caption: Workflow for a preclinical imaging study with this compound.
Conceptual Signaling Pathway: Cellular Response to Hyperosmolar Stress
This compound, being a hyperosmolar solution, can induce cellular stress, particularly in the renal tubules where it becomes concentrated. While this compound does not directly target specific signaling pathways in the classical sense, the hyperosmotic stress it creates can trigger cellular responses. The diagram below illustrates a conceptual pathway of cellular response to hyperosmotic stress, which is relevant to the mechanism of contrast-induced nephropathy.
Caption: Conceptual pathway of hyperosmotic stress-induced apoptosis.
References
Application Notes and Protocols for Ioversol-Enhanced Micro-CT
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ioversol is a non-ionic, low-osmolar iodinated contrast agent widely utilized in preclinical micro-computed tomography (micro-CT) to enhance the visualization of soft tissues and vascular structures.[1][2][3][4] Its ability to increase X-ray attenuation allows for the clear delineation of anatomical features that would otherwise have poor contrast, such as articular cartilage, tumors, and blood vessels.[1] This document provides detailed application notes and protocols for the use of this compound (marketed as Optiray) in preclinical micro-CT imaging, with a focus on methodologies relevant to drug discovery and development. Micro-CT is a valuable tool in preclinical studies for non-invasively characterizing microstructures in 3D at a micron-level spatial resolution, aiding in the evaluation of drug candidates on small animal anatomy and physiology.
This compound is a safe and effective contrast agent for these purposes due to its reduced risk of adverse reactions compared to ionic contrast agents. It is excreted primarily through the kidneys and has a biological half-life of approximately 1.5 hours in subjects with normal renal function. The contrast enhancement is greatest immediately following bolus administration (15 to 120 seconds), making dynamic CT imaging a powerful application.
Key Applications
This compound-enhanced micro-CT is a versatile imaging technique with numerous applications in preclinical research, including:
-
Musculoskeletal Imaging: High-resolution morphological assessment of articular cartilage in small animal models of osteoarthritis and other joint diseases.
-
Oncology: Visualization and characterization of tumor morphology, vascularity, and response to therapeutic agents.
-
Cardiovascular Research: Imaging of vascular networks, including tumor angiogenesis and the assessment of cardiovascular pathologies.
-
Drug Discovery and Development: In vivo tracking of drug delivery and its effects on tissue morphology and function.
Experimental Protocols
Detailed methodologies for the primary applications of this compound-enhanced micro-CT are provided below.
Ex Vivo Articular Cartilage Imaging
This protocol is adapted from studies evaluating cartilage morphology in mouse models.
Objective: To visualize and quantify the morphology of articular cartilage.
Materials:
-
This compound solution (e.g., Optiray 350)
-
Phosphate-buffered saline (PBS)
-
Dissected tissue samples (e.g., mouse femora)
-
Micro-CT scanner
Protocol:
-
Prepare this compound Solution: Dilute the this compound solution to the desired concentration (e.g., 30%) in PBS. A 30% concentration has been shown to provide optimal differentiation between cartilage, bone, and background signal.
-
Sample Incubation: Immerse the dissected tissue samples in the prepared this compound solution. A 5-minute incubation period at room temperature is generally sufficient for the contrast agent to equilibrate within the cartilage.
-
Micro-CT Scanning:
-
Secure the sample in the micro-CT scanner.
-
Perform the scan using appropriate parameters. For high-resolution morphological assessment, typical parameters are:
-
Voxel size: ~4 µm
-
Voltage: 70 kVp
-
Current: 57 µA
-
Filter: 0.5 mm Al
-
Integration time: 300 ms
-
-
-
Image Analysis:
-
Reconstruct the 3D images from the scan data.
-
Segment the articular cartilage from the surrounding tissues based on grayscale attenuation thresholds. For a 30% this compound solution, cartilage attenuation values are typically in the range of 4200 to 6000 Hounsfield Units (HU).
-
Perform quantitative analysis of cartilage morphology, such as thickness and volume.
-
In Vivo Tumor Imaging
This protocol is designed for the visualization of tumors in live small animal models.
Objective: To assess tumor morphology, boundaries, and vascularity.
Materials:
-
This compound solution (e.g., Optiray 320 or 350)
-
Anesthetized small animal model with tumor
-
Catheter for intravenous injection
-
Micro-CT scanner with physiological monitoring
Protocol:
-
Animal Preparation:
-
Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).
-
Place a catheter in a suitable blood vessel (e.g., tail vein) for intravenous administration of the contrast agent.
-
Position the animal in the micro-CT scanner, ensuring the tumor is within the field of view.
-
-
Baseline Scan (Optional): Perform a non-contrast micro-CT scan to obtain baseline images of the tumor and surrounding tissues.
-
This compound Administration:
-
Administer this compound intravenously. The dosage will depend on the specific application and animal model. In tumor models, an intravenous injection resulting in an iodine concentration of approximately 2 mg I/mL in the tumor region has been shown to significantly increase the CT signal.
-
-
Dynamic Micro-CT Scanning:
-
Begin scanning immediately after the bolus injection of this compound. Contrast enhancement is typically greatest within the first 30 to 90 seconds.
-
Acquire a series of rapid scans to capture the dynamic changes in contrast enhancement within the tumor.
-
The iodine concentration in the tumor region has been observed to remain stable for up to 30 minutes post-injection.
-
-
Image Analysis:
-
Reconstruct the 3D images.
-
Compare the pre- and post-contrast images to identify areas of enhancement.
-
Segment the tumor and its vasculature to quantify parameters such as tumor volume, vascular density, and perfusion. The enhanced area is often mainly distributed at the tumor margins.
-
Data Presentation
The following tables summarize key quantitative data for this compound-enhanced micro-CT protocols.
Table 1: this compound Concentrations and Resulting Attenuation for Ex Vivo Cartilage Imaging
| This compound Concentration | Immersion Time | Mean Cartilage Attenuation (HU) | Notes |
| 20% | 5 min | Sub-optimal | Lower contrast between cartilage and background. |
| 30% (105 mg iodine/ml) | 5 min | 4200 - 6000 | Optimal for morphological assessment, providing clear distinction from bone and background. |
| 40% | 5 min | Higher | More difficult to segment due to high attenuation. |
| 50% | 5 min | Higher | More difficult to segment due to high attenuation. |
Table 2: General In Vivo Micro-CT Scanning Parameters
| Parameter | Typical Value | Application | Reference |
| Voxel Size | 4 - 50 µm | High-resolution morphology, Tumor imaging | |
| Voltage (kVp) | 70 - 90 kV | General soft tissue, Tumor imaging | |
| Current (µA) | 57 - 160 µA | General soft tissue, Tumor imaging | |
| Integration Time | 200 - 300 ms | High-resolution morphology | |
| Scan Time | ~4.5 min | In vivo tumor imaging |
Visualizations
Experimental Workflow for this compound-Enhanced Micro-CT
The following diagram illustrates the general workflow for conducting an this compound-enhanced micro-CT experiment, from animal preparation to data analysis.
Caption: General workflow for this compound-enhanced micro-CT experiments.
Logical Relationship for Optimizing Cartilage Imaging
This diagram illustrates the logical relationship in determining the optimal this compound concentration for ex vivo cartilage imaging based on the desired outcome.
Caption: Logic for selecting this compound concentration for cartilage imaging.
References
- 1. Contrast‐enhanced micro‐computed tomography of articular cartilage morphology with this compound and iomeprol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Contrast-enhanced micro-computed tomography of articular cartilage morphology with this compound and iomeprol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
Application Notes and Protocols for Ioversol in Longitudinal Tumor Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ioversol is a non-ionic, low-osmolar iodinated contrast agent widely used in clinical and preclinical computed tomography (CT) imaging.[1] Its favorable safety profile and efficient X-ray attenuation properties make it a valuable tool for enhancing the visualization of vascular structures and soft tissues. In oncological research, this compound plays a crucial role in longitudinal tumor imaging, enabling the non-invasive monitoring of tumor growth, response to therapy, and changes in the tumor microenvironment over time.
The mechanism of action of this compound in tumor imaging relies on the passive accumulation of the iodine-containing agent in the tumor interstitium due to the enhanced permeability and retention (EPR) effect. The leaky vasculature and poor lymphatic drainage characteristic of many solid tumors allow for the extravasation and retention of this compound, leading to an increase in the tumor's X-ray attenuation and, consequently, enhanced contrast in CT images. This enhancement allows for more accurate delineation of tumor margins and quantitative assessment of tumor vascularity and perfusion.
These application notes provide detailed protocols for the use of this compound in longitudinal tumor imaging in preclinical mouse models, along with data presentation guidelines and visualizations to aid in experimental design and execution.
Data Presentation
Quantitative data from longitudinal tumor imaging studies using this compound should be presented in a clear and structured format to facilitate comparison and interpretation. The following tables provide examples of how to summarize key data points.
Table 1: this compound Formulations and Properties
| Property | Optiray 320 | Optiray 350 |
| This compound Concentration | 678 mg/mL | 741 mg/mL |
| Iodine Concentration | 320 mg/mL | 350 mg/mL |
| Osmolality (mOsm/kg water) | 7.1 | 7.9 |
| Viscosity (cP at 37°C) | 6.1 | 8.9 |
Table 2: Preclinical Dosage and Administration of this compound
| Animal Model | Tumor Model | Administration Route | This compound Formulation | Dosage | Reference |
| Mouse | Ovarian Cancer | Intraperitoneal (IP) | Optiray 320 | 400 µL of 40, 80, or 320 mg/mL | |
| Mouse | Glioma | Intravenous (IV) | Iomeprol 300 mg/mL | 300 µL | |
| Mouse | Pancreatic Cancer | Intraperitoneal (IP) | Iohexol 300 mg I/mL | 1.2 mg Iodine / g body weight |
Table 3: Quantitative Tumor Enhancement with Iodinated Contrast Agents
| Tumor Model | Contrast Agent (Route) | Time Post-Injection | Mean Tumor Enhancement (HU) | Mean Liver Enhancement (HU) | Mean Muscle Enhancement (HU) | Reference |
| Ovarian Cancer | This compound (IP) | 45-60 min | ~50-75 | ~150-250 | Not Reported | |
| Lung Cancer | Iopamidol (IV) | 15 min | Not Reported | Not Reported | ~330 (Left Ventricle) | |
| Colorectal Cancer | Iohexol-PDEVs (IV) | 24 hours | ~150 (arbitrary units) | ~100 (arbitrary units) | Not Reported |
HU = Hounsfield Units
Experimental Protocols
The following protocols provide detailed methodologies for performing longitudinal tumor imaging in mice using this compound. It is crucial to adhere to institutional guidelines for animal welfare and to be aware that repeated anesthesia and imaging procedures can influence animal welfare and tumor physiology.
Animal Preparation
-
Animal Model: Utilize appropriate tumor-bearing mice (e.g., subcutaneous, orthotopic, or patient-derived xenograft models).
-
Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week before the start of the experiment.
-
Anesthesia: Anesthetize the mice using isoflurane (1-2% in oxygen) for the duration of the imaging procedure. Monitor the animal's respiratory rate and body temperature throughout.
-
Catheterization (for IV administration): For intravenous administration, place a catheter in the tail vein of the anesthetized mouse. Ensure the catheter is patent by flushing with a small volume of sterile saline.
Protocol for Intravenous (IV) Administration and Dynamic Contrast-Enhanced CT (DCE-CT)
This protocol is suitable for assessing tumor perfusion and vascular permeability.
-
This compound Preparation: Use a commercially available sterile solution of this compound (e.g., Optiray 320 or 350).
-
Dosage Calculation: A typical dose for intravenous administration is in the range of 100-300 µL per mouse. The exact dose should be optimized based on the specific tumor model and research question.
-
Pre-contrast Scan: Acquire a baseline CT scan of the tumor region before injecting the contrast agent.
-
This compound Administration: Inject the calculated dose of this compound as a bolus through the tail vein catheter.
-
Dynamic Scanning: Immediately after injection, initiate a series of rapid CT scans over the tumor region. A typical dynamic scanning protocol might involve:
-
Initial phase: Scans every 2-5 seconds for the first minute to capture the arterial phase.
-
Delayed phase: Scans every 30-60 seconds for the next 5-10 minutes to observe the distribution and washout of the contrast agent.
-
-
Longitudinal Imaging: Repeat the entire procedure (from anesthesia to post-contrast scanning) at desired time points (e.g., weekly) to monitor changes in the tumor.
Protocol for Intraperitoneal (IP) Administration and Delayed Enhancement CT
This protocol is useful for obtaining high-contrast images of tumors within the peritoneal cavity.
-
This compound Preparation: Dilute a sterile solution of this compound (e.g., Optiray 320) in sterile saline to the desired concentration (e.g., 40-80 mg/mL).
-
Dosage Calculation: A typical volume for intraperitoneal injection is 400-500 µL per mouse.
-
This compound Administration: Inject the prepared this compound solution into the peritoneal cavity of the anesthetized mouse using a 27G or smaller needle.
-
Delayed Scanning: Wait for a predetermined period (e.g., 45-60 minutes) to allow for the distribution of the contrast agent and enhancement of the tumor.
-
CT Scanning: Acquire a CT scan of the abdominal region.
-
Longitudinal Imaging: Repeat the procedure at subsequent time points as required by the study design.
Micro-CT Imaging Parameters
The following are general micro-CT scanner settings that can be used as a starting point and should be optimized for the specific scanner and application.
-
Tube Voltage: 50-80 kVp
-
Tube Current: 400-800 µA
-
Exposure Time: 40-100 ms per projection
-
Number of Projections: 400-800
-
Voxel Size: 50-100 µm isotropic
-
Gating: Respiratory gating is recommended to minimize motion artifacts, especially for thoracic and upper abdominal tumors.
Quantitative Data Analysis
-
Image Reconstruction: Reconstruct the acquired projection data into 3D image volumes.
-
Region of Interest (ROI) Definition: Manually or semi-automatically draw ROIs around the tumor and a reference tissue (e.g., muscle or liver) on the CT images.
-
Hounsfield Unit (HU) Measurement: Calculate the mean HU value within each ROI for both pre- and post-contrast scans.
-
Tumor Enhancement Calculation: The enhancement in the tumor can be calculated as:
-
Absolute Enhancement: Mean HU (post-contrast) - Mean HU (pre-contrast)
-
Relative Enhancement: (Mean HU (post-contrast) - Mean HU (pre-contrast)) / Mean HU (pre-contrast)
-
-
Pharmacokinetic Modeling (for DCE-CT): For dynamic contrast-enhanced data, pharmacokinetic models (e.g., Tofts model) can be applied to the time-intensity curves to estimate parameters such as Ktrans (volume transfer constant) and ve (extracellular extravascular space volume fraction), which provide insights into vascular permeability and tissue perfusion.
Visualizations
Mechanism of this compound-Based Tumor Enhancement
Caption: Mechanism of this compound-based tumor enhancement in CT imaging.
Experimental Workflow for Longitudinal Tumor Imaging
Caption: Workflow for a longitudinal tumor imaging study using this compound.
Logical Relationship for Imaging Parameter Selection
Caption: Decision tree for selecting appropriate imaging parameters.
References
Assessing Vascular Permeability with Ioversol In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ioversol, a non-ionic, low-osmolality iodinated contrast agent, is widely utilized in diagnostic imaging procedures such as angiography and computed tomography (CT) scans.[1][2][3] Its primary function is to opacify blood vessels and internal structures for radiographic visualization.[1] Beyond its diagnostic utility, this compound can serve as a tool for assessing vascular permeability in vivo. This application is particularly relevant in preclinical research for studying conditions characterized by altered endothelial barrier function, such as neurological disorders, inflammation, and cancer.
The mechanism by which this compound aids in the assessment of vascular permeability is linked to its extravasation from the vasculature into the interstitial space when the integrity of the endothelial barrier is compromised.[1] Studies have shown that this compound can dynamically affect the permeability of the blood-brain barrier (BBB) by altering the expression of tight junction proteins, providing a quantifiable measure of barrier function.
These application notes provide detailed protocols and methodologies for utilizing this compound to assess vascular permeability in vivo, with a focus on a preclinical rat model of blood-brain barrier disruption.
Applications
The primary application of this compound in this context is the in vivo assessment of vascular permeability, particularly in preclinical animal models. Key research areas include:
-
Neuroscience: Investigating the integrity of the blood-brain barrier (BBB) in models of stroke, traumatic brain injury, neuroinflammation, and neurodegenerative diseases.
-
Oncology: Evaluating the leakiness of tumor vasculature, which is a hallmark of the tumor microenvironment and a critical factor in drug delivery.
-
Inflammation and Sepsis: Studying the effects of inflammatory mediators on vascular leakage in various organs.
-
Drug Development: Assessing the impact of novel therapeutics on vascular integrity and the delivery of macromolecules to target tissues.
Quantitative Data Summary
The following tables summarize quantitative data from a study investigating the dynamic effects of this compound on the permeability of the blood-brain barrier (BBB) and the expression of tight junction proteins in rats.
Table 1: Evans Blue Content in Rat Brain Tissue After this compound Administration
| Time Point After this compound Injection | Evans Blue Content (µg/g brain tissue) | Statistical Significance (p-value) |
| 0.5 h | Data not provided | - |
| 3 h | Increased | < 0.05 |
| 6 h | Peak Increase | < 0.05 |
| 24 h | Returned to normal level | - |
Table 2: Relative Expression of Tight Junction Proteins in Rat Brain Tissue After this compound Administration
| Time Point After this compound Injection | Relative ZO-1 Protein Expression | Relative Occludin Protein Expression |
| 0.5 h | - | Lowest level |
| 3 h | Lowest level | - |
| 6 h | Gradually increasing | Gradually increasing |
| 24 h | Still lower than control | Returned to normal level |
Experimental Protocols
This section provides detailed methodologies for assessing vascular permeability using this compound, based on a preclinical rat model of blood-brain barrier disruption. The protocol can be adapted for other tissues and animal models.
Protocol 1: In Vivo Assessment of Blood-Brain Barrier Permeability using this compound and Evans Blue Assay
This protocol describes the induction of transient BBB permeability changes using this compound and its quantification using the Evans Blue (EB) dye extravasation method.
Materials:
-
This compound injection (e.g., Optiray)
-
Evans Blue (EB) dye
-
Saline (0.9% NaCl)
-
Anesthetic agent (e.g., ketamine/xylazine cocktail)
-
Sprague-Dawley rats (or other suitable animal model)
-
Surgical instruments for cannulation
-
Perfusion pump
-
Spectrophotometer
-
Formamide
-
Tissue homogenization equipment
Procedure:
-
Animal Preparation:
-
Acclimatize animals to the laboratory environment.
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Surgically expose and cannulate the carotid artery for local administration of this compound.
-
-
This compound Administration:
-
Divide animals into experimental groups (e.g., this compound-treated, saline control, and different time points post-injection).
-
Inject a defined dose of this compound (e.g., as described in specific studies) or saline into the carotid artery.
-
-
Evans Blue Injection:
-
At a predetermined time before euthanasia, intravenously inject a 2% solution of Evans Blue dye in saline (e.g., 4 ml/kg). EB dye binds to serum albumin and will extravasate into tissues where the vascular barrier is compromised.
-
-
Tissue Collection and Processing:
-
At the designated time points post-Ioversol injection (e.g., 0.5, 3, 6, 24 hours), euthanize the animals.
-
Perfuse the animals transcardially with saline to remove intravascular EB dye.
-
Carefully dissect the brain (or other target tissues).
-
Weigh the tissue samples.
-
-
Quantification of Evans Blue Extravasation:
-
Homogenize the tissue samples in formamide.
-
Incubate the homogenates (e.g., at 60°C for 24 hours) to extract the EB dye.
-
Centrifuge the samples to pellet tissue debris.
-
Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
-
Calculate the concentration of EB dye in the tissue (µg/g of tissue) using a standard curve prepared with known concentrations of EB in formamide.
-
Protocol 2: Western Blot Analysis of Tight Junction Proteins
This protocol details the procedure for quantifying the expression levels of tight junction proteins (ZO-1 and Occludin) in tissue samples following this compound administration.
Materials:
-
Tissue samples from Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and blotting equipment
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against ZO-1 and Occludin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the collected tissue samples in lysis buffer on ice.
-
Centrifuge the lysates at high speed to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ZO-1 and Occludin overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection and Analysis:
-
Apply the chemiluminescence detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Signaling Pathway
Caption: this compound's effect on vascular permeability.
Experimental Workflow
References
- 1. This compound. Double-blind study of a new low osmolar contrast agent for peripheral and visceral arteriography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vascular permeability in cancer and infection as related to macromolecular drug delivery, with emphasis on the EPR effect for tumor-selective drug targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Towards Immunotherapy-Induced Normalization of the Tumor Microenvironment [frontiersin.org]
Application Notes and Protocols for Imaging Articular Cartilage in Animal Models Using Ioversol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ioversol, a non-ionic, low-osmolar iodinated contrast agent, is a valuable tool for the high-resolution morphological assessment of articular cartilage in small animal models using contrast-enhanced computed tomography (CECT).[1][2][3] This document provides detailed application notes and protocols for utilizing this compound (commercially known as Optiray) for ex vivo cartilage imaging, enabling researchers to visualize and quantify cartilage morphology effectively. While this compound provides excellent contrast for structural analysis, it is important to note that it does not correlate with glycosaminoglycan (GAG) content, a key indicator of cartilage health.[1][2]
Key Principles
Iodine-based contrast agents like this compound enhance the X-ray attenuation of soft tissues, such as articular cartilage, allowing for their visualization with micro-computed tomography (µCT). The non-ionic nature of this compound contributes to a reduced risk of adverse reactions and toxicity compared to ionic contrast agents. The protocol involves immersing the tissue of interest in a solution of this compound, allowing the agent to diffuse into the cartilage, followed by µCT scanning.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for using this compound (Optiray 350) for ex vivo imaging of articular cartilage in mouse models, based on published studies.
Table 1: Recommended this compound Concentrations and Immersion Times
| Animal Model | Tissue | This compound Concentration (in saline or PBS) | Optimal Immersion Time | Imaging Modality | Reference |
| Mouse | Femur | 30% | ≥ 5 minutes | Ex vivo µCT | |
| Mouse | Femur | 20% | ≥ 5 minutes | Ex vivo µCT |
Note: Higher concentrations of this compound (40% and 50%) may result in cartilage attenuation similar to that of bone, making it difficult to distinguish between the two tissues.
Experimental Protocols
This section provides a detailed protocol for the ex vivo imaging of mouse femoral articular cartilage using this compound-enhanced µCT.
Materials:
-
This compound (Optiray 350, 350 mg Iodine/mL)
-
Phosphate-buffered saline (PBS) or 0.9% saline
-
Dissected mouse femora
-
Microcentrifuge tubes or other suitable containers for immersion
-
Micro-computed tomography (µCT) scanner
Protocol:
-
Sample Preparation:
-
Dissect the mouse femora of interest, ensuring the articular cartilage remains intact.
-
Carefully remove any surrounding soft tissues that may interfere with imaging.
-
Store the samples in PBS or saline to prevent dehydration.
-
-
This compound Solution Preparation:
-
Prepare a 30% (v/v) solution of this compound by diluting Optiray 350 with PBS or saline. For example, to make 1 mL of 30% this compound solution, mix 300 µL of Optiray 350 with 700 µL of PBS or saline.
-
-
Sample Immersion:
-
Place each mouse femur in a separate container with a sufficient volume of the 30% this compound solution to fully submerge the femoral condyles.
-
Incubate the samples for a minimum of 5 minutes at room temperature to allow for the equilibration of the contrast agent within the cartilage.
-
-
Micro-CT Scanning:
-
Following immersion, carefully place the samples in the µCT scanner.
-
Acquire scans with a high resolution suitable for visualizing the thin mouse articular cartilage.
-
The specific scanning parameters will depend on the µCT system being used.
-
-
Image Analysis:
-
Reconstruct the µCT scan data to generate 3D images.
-
Manually or semi-automatically contour the regions of articular cartilage to calculate parameters such as mean attenuation, volume, and thickness.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for this compound-enhanced cartilage imaging.
Caption: Experimental workflow for ex vivo this compound-enhanced µCT imaging of mouse articular cartilage.
Conceptual Diagram of this compound in Cartilage Imaging
This diagram illustrates the principle of using this compound for morphological assessment versus its limitation for GAG quantification.
Caption: this compound enables morphological assessment but does not indicate GAG content in articular cartilage.
Discussion and Limitations
This compound is an effective contrast agent for the morphological assessment of articular cartilage in small animal models using CECT. The protocols outlined above provide a starting point for researchers to implement this technique. A key advantage of this compound is its non-ionic nature, which is associated with lower toxicity compared to previously used ionic agents like Hexabrix.
The primary limitation of this compound for cartilage imaging is its inability to provide information on GAG content. GAGs are crucial components of the cartilage extracellular matrix, and their depletion is an early sign of osteoarthritis. Therefore, while this compound is excellent for studying structural changes, alternative contrast agents or imaging modalities should be considered for studies focused on the biochemical composition of cartilage. For instance, cationic contrast agents have shown promise in correlating with GAG content.
Conclusion
This compound-enhanced µCT is a robust and accessible method for high-resolution 3D visualization and quantification of articular cartilage morphology in animal models. The provided protocols and data offer a comprehensive guide for researchers to apply this technique in their studies of joint diseases and the evaluation of potential therapeutic interventions.
References
- 1. Contrast-enhanced micro-computed tomography of articular cartilage morphology with this compound and iomeprol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contrast‐enhanced micro‐computed tomography of articular cartilage morphology with this compound and iomeprol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Ex Vivo Tissue Imaging with Ioversol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Ioversol, a non-ionic, low-osmolar iodinated contrast agent, for high-resolution ex vivo imaging of biological tissues using micro-computed tomography (micro-CT). This document outlines the principles of this compound-based contrast enhancement, detailed experimental protocols for various tissue types, and quantitative data to guide experimental design.
Introduction to this compound for Ex Vivo Imaging
This compound, commercially known as Optiray, is a widely used X-ray contrast agent in clinical radiology. Its application extends to pre-clinical research for enhancing the contrast of soft tissues in ex vivo specimens, enabling detailed morphological and structural analysis with micro-CT. The iodine atoms in the this compound molecule effectively attenuate X-rays, increasing the radiodensity of the tissues it permeates. As a non-ionic, low-osmolarity agent, this compound is generally well-tolerated by tissues, minimizing the risk of artifacts caused by tissue shrinkage or distortion that can occur with hyperosmolar agents.[1]
Mechanism of Action: In an ex vivo setting, this compound solution diffuses into the tissue sample, primarily occupying the extracellular space. The concentration of iodine within the tissue becomes directly related to the X-ray attenuation, allowing for the differentiation of various soft tissues from each other and from surrounding bone or air. This technique is particularly valuable for visualizing structures that have inherently low X-ray contrast, such as cartilage, tumors, and vascular networks.
Key Applications in Ex Vivo Research
This compound-based contrast-enhanced micro-CT is a powerful tool for a variety of research applications, including:
-
Musculoskeletal Research: Detailed morphological assessment of articular cartilage, tendons, and ligaments.[1][2]
-
Oncology: Visualization of tumor boundaries and internal architecture in excised tissue.[3]
-
Cardiovascular Research: Imaging of vascular structures within organs.
-
Developmental Biology: Analysis of soft tissue development in embryonic and neonatal specimens.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound and other relevant contrast agents in ex vivo tissue imaging.
Table 1: Recommended this compound Concentrations and Incubation Times for Ex Vivo Cartilage Imaging
| Parameter | Value | Tissue Type | Key Findings | Reference |
| This compound Concentration | 20% - 50% (v/v in PBS) | Mouse Femoral Cartilage | A 30% concentration provides optimal contrast between cartilage, bone, and background. | [1] |
| Equilibration Time | ≥ 5 minutes | Mouse Femoral Cartilage | Sufficient for contrast agent absorption in small samples. |
Table 2: Comparison of Common Contrast Agents for Ex Vivo Micro-CT
| Contrast Agent | Primary Application | Advantages | Disadvantages | Reference |
| This compound (Optiray) | Cartilage, Soft Tissues | Low osmolarity, rapid diffusion in small tissues. | Not effective for quantifying GAG content in cartilage. | |
| Iohexol (Omnipaque) | Atherosclerotic Plaques | Reversible staining, allows for subsequent histology. | Requires a minimum concentration of 240 mgI/mL for effective perfusion. | |
| Lugol's Solution (Iodine-Potassium Iodide) | General Soft Tissues, Organs | Low cost, effective for a wide range of tissues. | Can cause tissue shrinkage, may interfere with subsequent histology if not removed. | |
| Phosphotungstic Acid (PTA) | Collagen-rich Tissues, Muscle | Binds to proteins, providing good contrast based on tissue composition. | Slower penetration compared to iodine-based agents. |
Experimental Protocols
General Workflow for Ex Vivo Tissue Imaging with this compound
This section provides a generalized workflow. Specific parameters may need to be optimized based on the tissue type, size, and the specific research question.
References
Application Notes and Protocols: Combining Ioversol with Other Imaging Modalities
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies for combining Ioversol, a non-ionic, low-osmolar iodinated contrast agent, with other imaging modalities beyond its conventional use in computed tomography (CT) and angiography. The focus is on leveraging this compound within nanoparticle formulations to create multimodal contrast agents for advanced preclinical and potentially clinical research.
Introduction to Multimodal Imaging with this compound
Multimodal imaging addresses the limitations of single imaging techniques by combining the strengths of two or more modalities, offering a more comprehensive understanding of biological systems.[1][2] While this compound is a well-established and safe contrast agent for X-ray-based imaging due to the high atomic number of iodine, its direct application in other modalities like Magnetic Resonance Imaging (MRI), ultrasound, and optical imaging is not feasible.[3][4][5]
The key to unlocking the multimodal potential of this compound lies in its incorporation into nanoparticle platforms. These nanoparticles can be engineered to encapsulate this compound for CT visibility while also featuring components that are detectable by other imaging techniques. This approach opens up new avenues for diagnostic imaging, image-guided therapy, and theranostics.
This compound in Dual-Modality CT/MRI Imaging
Concept: To create a dual-modality CT/MRI contrast agent, this compound can be co-encapsulated with a paramagnetic MRI contrast agent, such as a gadolinium chelate, within a single nanoparticle, typically a liposome. This formulation allows for the simultaneous acquisition of high-resolution anatomical data from CT and soft-tissue contrast from MRI.
Experimental Protocol: Preparation of this compound and Gadolinium Co-loaded Liposomes
This protocol describes the preparation of liposomes co-encapsulating this compound and a gadolinium-based contrast agent for dual-modality CT/MRI.
Materials:
-
This compound injection (e.g., Optiray™)
-
Gadolinium (III) chloride or a suitable gadolinium chelate
-
Lipid mixture (e.g., HSPC:Cholesterol:DSPE-mPEG in a 55:40:5 molar ratio)
-
Chloroform and Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dialysis tubing (e.g., 10 kDa MWCO)
-
Dynamic Light Scattering (DLS) for size and zeta potential measurement
-
Transmission Electron Microscope (TEM) for morphology
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for gadolinium and iodine quantification
Procedure:
-
Lipid Film Hydration:
-
Dissolve the lipid mixture in a chloroform/methanol solvent blend in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Encapsulation of Contrast Agents:
-
Prepare an aqueous solution containing both this compound and the gadolinium chelate at desired concentrations in PBS.
-
Hydrate the lipid film with the contrast agent solution by vortexing or sonicating the flask. This will form multilamellar vesicles (MLVs).
-
-
Liposome Sizing:
-
Subject the MLV suspension to several freeze-thaw cycles to increase encapsulation efficiency.
-
Extrude the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This process will form small unilamellar vesicles (SUVs) with a narrow size distribution.
-
-
Purification:
-
Remove unencapsulated this compound and gadolinium by dialysis against PBS for 24-48 hours with frequent buffer changes.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the liposomes using DLS.
-
Visualize the morphology of the liposomes using TEM.
-
Quantify the encapsulated iodine and gadolinium content using ICP-MS after liposome lysis.
-
Data Presentation: Quantitative Analysis of Dual-Modality Liposomes
| Parameter | Method | Expected Result |
| Mean Hydrodynamic Diameter | DLS | 100 - 150 nm |
| Polydispersity Index (PDI) | DLS | < 0.2 |
| Zeta Potential | DLS | -10 to -30 mV |
| Iodine Concentration | ICP-MS | > 50 mg/mL |
| Gadolinium Concentration | ICP-MS | > 5 mg/mL |
| Encapsulation Efficiency | Calculation from ICP-MS | 10 - 20% |
Diagram: Experimental Workflow for Dual-Modality Liposome Preparation
This compound in Contrast-Enhanced Ultrasound (CEUS)
Concept: While this compound itself is not ultrasonically active, it can be incorporated into the aqueous core of microbubbles used for contrast-enhanced ultrasound (CEUS). This creates a dual-modality agent where the microbubble shell provides the ultrasound contrast, and the encapsulated this compound offers simultaneous or subsequent CT imaging capabilities. This could be particularly useful for image-guided drug delivery, where the ultrasound is used for real-time monitoring of microbubble localization and drug release, while CT provides high-resolution anatomical context.
Experimental Protocol: Preparation of this compound-Loaded Microbubbles
This protocol outlines a method for preparing lipid-shelled microbubbles with an this compound-containing aqueous core.
Materials:
-
This compound injection
-
Lipid mixture for microbubbles (e.g., DSPC, DSPE-PEG2000)
-
Glycerol
-
Perfluorocarbon gas (e.g., C4F10)
-
High-speed mechanical agitator (e.g., amalgamator)
-
Fluorescence microscope (for qualitative assessment with a fluorescent lipid)
Procedure:
-
Aqueous Phase Preparation:
-
Prepare a solution of glycerol in this compound injection. The glycerol increases the viscosity and stability of the formulation.
-
-
Lipid Dispersion:
-
Disperse the lipid mixture in the this compound-glycerol solution.
-
-
Microbubble Formation:
-
Place the lipid dispersion in a vial.
-
Replace the headspace of the vial with the perfluorocarbon gas.
-
Seal the vial and agitate it at high speed using a mechanical shaker. This process leads to the formation of gas-filled microbubbles with a lipid shell.
-
-
Washing and Size Selection:
-
Wash the microbubbles by centrifugation and resuspension in PBS to remove unincorporated components.
-
Size-select the microbubbles by flotation to obtain a population with the desired diameter (typically 1-8 µm).
-
-
Characterization:
-
Determine the size distribution and concentration of the microbubbles using a particle sizing instrument (e.g., Coulter counter or optical microscopy).
-
Assess the stability of the microbubbles over time.
-
Confirm this compound encapsulation indirectly through in vitro CT imaging of a concentrated microbubble suspension.
-
Data Presentation: Quantitative Analysis of this compound-Loaded Microbubbles
| Parameter | Method | Expected Result |
| Mean Diameter | Optical Microscopy/Particle Sizer | 1 - 8 µm |
| Concentration | Particle Sizer | 10^8 - 10^10 bubbles/mL |
| Stability | Acoustic Attenuation Measurement | > 5 minutes in vitro |
| CT Contrast | Micro-CT | Measurable enhancement in Hounsfield Units |
Diagram: Logical Relationship for this compound-Microbubble Functionality
This compound in Optical and Photoacoustic Imaging
Concept: For optical and photoacoustic imaging, this compound can be integrated into nanoparticle platforms that also carry fluorescent dyes or other optically active components. The iodine atoms of this compound do not directly contribute to the optical or photoacoustic signal. However, their high density can be leveraged in a theranostic context, for example, in X-ray-induced photodynamic therapy, where the iodine enhances the generation of reactive oxygen species upon X-ray irradiation. For imaging, the primary utility would be in creating a CT-optical or CT-photoacoustic dual-modality agent.
Conceptual Protocol: this compound and ICG Co-loaded Nanoparticles
This conceptual protocol describes the formulation of a nanoparticle, such as a liposome or a polymeric nanoparticle, that co-encapsulates this compound and Indocyanine Green (ICG), a near-infrared fluorescent dye.
Procedure:
-
Nanoparticle Formulation: Prepare a liposomal or polymeric nanoparticle formulation as described in the previous protocols.
-
Co-encapsulation: During the formulation process, include both this compound and ICG in the aqueous phase to be encapsulated.
-
Purification and Characterization: Purify the nanoparticles to remove free this compound and ICG. Characterize the nanoparticles for size, stability, and loading of both agents using appropriate techniques (e.g., DLS, TEM, UV-Vis spectroscopy for ICG, and ICP-MS for iodine).
-
In Vitro and In Vivo Imaging:
-
Perform phantom imaging to confirm contrast enhancement in CT and fluorescence imaging.
-
Conduct preclinical in vivo studies in animal models to assess the biodistribution and targeting capabilities of the dual-modality nanoparticles.
-
Signaling Pathways and Future Directions
The development of multimodal contrast agents based on this compound does not directly involve signaling pathways in the traditional sense. However, by conjugating targeting ligands (e.g., antibodies, peptides) to the surface of the this compound-loaded nanoparticles, these agents can be directed to specific cellular receptors or biomarkers. This allows for the visualization of signaling pathway activity at a molecular level.
Diagram: Targeted Nanoparticle for Multimodal Imaging
The future of combining this compound with other imaging modalities lies in the development of sophisticated, multifunctional nanoparticle platforms. These "theranostic" agents will not only provide enhanced diagnostic information from multiple imaging techniques but also enable targeted drug delivery and image-guided therapies. The continued development of novel nanoparticle formulations will be critical to advancing the applications of this compound beyond its current role in conventional X-ray-based imaging.
References
Application Notes and Protocols: Ioversol for Functional Imaging of the Kidneys in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the non-ionic, low-osmolar iodinated contrast agent, Ioversol (Optiray®), for the functional assessment of kidneys in rodent models. The following sections detail the principles of this compound-based renal imaging, experimental methodologies, and expected quantitative outcomes.
Introduction to this compound for Functional Renal Imaging
This compound is a tri-iodinated benzene derivative that is primarily excreted unchanged by glomerular filtration, making it a suitable agent for the assessment of renal function.[1] Following intravenous administration, its transit through the renal vasculature, filtration at the glomerulus, and passage through the tubular system can be visualized and quantified using imaging modalities such as computed tomography (CT). This allows for the non-invasive measurement of key functional parameters, including Glomerular Filtration Rate (GFR) and renal perfusion.
The pharmacokinetic profile of this compound in rodents, characterized by rapid distribution and renal elimination, allows for dynamic contrast-enhanced (DCE) imaging studies.[2] In rats, this compound exhibits a biological half-life of approximately 1.5 hours and is over 95% excreted by the kidneys within 24 hours.[2]
Key Applications
-
Measurement of Glomerular Filtration Rate (GFR): Determination of GFR is a cornerstone of renal function assessment. This compound clearance from the plasma provides a reliable measure of GFR.
-
Dynamic Contrast-Enhanced Computed Tomography (DCE-CT): DCE-CT with this compound enables the characterization of renal hemodynamics, including renal blood flow and volume.
-
Models of Kidney Disease: this compound can be used to assess functional changes in various rodent models of acute kidney injury (AKI) and chronic kidney disease (CKD).
Experimental Protocols
Protocol for GFR Measurement via this compound Plasma Clearance
This protocol is adapted from established methods for GFR measurement in conscious rats using the similar iodinated contrast agent, Iohexol.[3][4]
Objective: To determine the Glomerular Filtration Rate (GFR) by measuring the plasma clearance of this compound following a single intravenous injection in conscious rats.
Materials:
-
This compound (e.g., Optiray® 320, 68%)
-
Male Lewis, Sprague-Dawley, or Wistar rats
-
High-Performance Liquid Chromatography (HPLC) system
-
Micro-capillary tubes for blood collection
-
Anesthesia (for injection only, if necessary)
-
Saline
Procedure:
-
Animal Preparation: Acclimatize rats to handling and restraint for blood sampling to minimize stress. No anesthesia is required for the blood sampling procedure in trained animals.
-
This compound Administration:
-
Administer a single intravenous bolus of this compound at a dose of 129.4 mg. This can be administered via the tail vein. Brief anesthesia (e.g., isoflurane) may be used for the injection.
-
-
Blood Sampling:
-
Collect small blood samples (approximately 15 µL) from the tail vein at the following time points post-injection: 20, 40, 120, and 140 minutes.
-
-
Sample Analysis:
-
Determine the concentration of this compound in the blood or plasma samples using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the GFR from the plasma clearance of this compound using a one-compartment or two-compartment pharmacokinetic model. A simplified one-compartment model can be used with a correction factor. The clearance is calculated as the dose divided by the area under the plasma concentration-time curve (AUC).
-
Logical Workflow for GFR Measurement:
Workflow for GFR measurement using this compound plasma clearance.
Protocol for Dynamic Contrast-Enhanced Computed Tomography (DCE-CT)
This protocol is based on general principles of DCE imaging in rodents and published studies on renal perfusion imaging.
Objective: To non-invasively assess renal perfusion and function by acquiring dynamic CT images during the transit of an this compound bolus.
Materials:
-
This compound (e.g., Optiray® 320 or 350)
-
Rodent model (mouse or rat)
-
Micro-CT scanner with capabilities for dynamic imaging
-
Anesthesia (e.g., isoflurane)
-
Catheter for intravenous injection (e.g., tail vein catheter)
-
Physiological monitoring equipment (respiration, temperature)
Procedure:
-
Animal Preparation:
-
Anesthetize the animal with isoflurane (1-2% in oxygen) and maintain anesthesia throughout the imaging procedure.
-
Place a catheter in the tail vein for contrast agent administration.
-
Position the animal in the CT scanner and ensure the kidneys are within the field of view.
-
-
Imaging Protocol:
-
Pre-contrast scan: Acquire a non-contrast CT scan of the abdominal region.
-
Dynamic scan:
-
Initiate the dynamic CT acquisition sequence.
-
After a short baseline acquisition, inject a bolus of this compound (e.g., 1.5-2 mL/kg) intravenously.
-
Continue dynamic scanning for a period of 5-15 minutes to capture the vascular, cortical, and excretory phases of renal enhancement.
-
-
-
Image Analysis:
-
Draw regions of interest (ROIs) over the renal cortex and medulla on the dynamic image series.
-
Generate time-intensity curves (TICs) by plotting the change in Hounsfield Units (HU) over time for each ROI.
-
Analyze the TICs to derive quantitative parameters such as:
-
Peak enhancement
-
Time to peak enhancement
-
Wash-in and wash-out rates
-
Renal Blood Flow (RBF) and Renal Blood Volume (RBV) using deconvolution analysis or compartmental modeling.
-
-
Experimental Workflow for DCE-CT:
Experimental workflow for renal DCE-CT with this compound.
Quantitative Data Summary
The following tables summarize quantitative data from studies using this compound in rodents.
Table 1: Effect of this compound on Renal Function in Isolated Perfused Rat Kidney
| Parameter | Control | This compound (20 mgI/ml) | This compound + BQ123 (Endothelin Antagonist) |
| Glomerular Filtration Rate (GFR) | Baseline | Sustained Fall | Abolished Fall |
| Renal Perfusate Flow (RPF) | Baseline | Sustained Fall | Markedly Reduced Fall |
| Fractional Sodium Reabsorption (FRNa) | Baseline | Fall | Markedly Reduced Fall |
Table 2: this compound Dosage in a Rat Model of Contrast-Induced Nephropathy (CIN)
| Animal Model | Pre-treatment | This compound Dose | Outcome |
| Sprague-Dawley Rat | Gentamicin (70 mg/kg bw) | 6 gI/kg bw | Vacuolation, dilatation, and necrosis of proximal tubules |
Table 3: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers (for reference)
| Parameter | 50 mL Dose | 150 mL Dose |
| Biological Half-life | 1.5 hours | 1.5 hours |
| Urinary Excretion (24h) | > 95% | > 95% |
Signaling Pathway: Nrf2/HO-1 in this compound-Induced Nephropathy
Oxidative stress is a key mechanism in contrast-induced nephropathy. The Nrf2/HO-1 signaling pathway is a critical cellular defense mechanism against oxidative stress. Studies have shown that sulforaphane can attenuate this compound-induced kidney injury by activating this pathway.
Nrf2/HO-1 signaling in response to this compound-induced oxidative stress.
References
Troubleshooting & Optimization
Optimizing Ioversol Injection Parameters for Micro-CT: A Technical Support Guide
Welcome to the technical support center for optimizing Ioversol injection parameters for micro-computed tomography (micro-CT). This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice for enhancing your preclinical imaging studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for micro-CT?
A1: this compound is a non-ionic, low-osmolar iodinated contrast agent.[1][2] Its high concentration of iodine effectively attenuates X-rays, increasing the contrast between blood vessels or well-perfused tissues and the surrounding soft tissues during micro-CT imaging.[3][4] As a non-ionic agent, it has a lower tendency to cause adverse effects compared to ionic contrast media.[5]
Q2: What are the key parameters to consider when optimizing an this compound injection protocol?
A2: The three primary parameters to optimize are:
-
Concentration: The amount of iodine per unit volume of the contrast agent. This directly impacts the degree of X-ray attenuation.
-
Injection Volume: The total amount of contrast agent administered, typically normalized to the animal's body weight (e.g., in mL/kg).
-
Injection Rate: The speed at which the contrast agent is delivered (e.g., in mL/min). This is crucial for achieving optimal vessel filling and avoiding artifacts.
Q3: How do I choose the right this compound concentration for my experiment?
A3: The optimal concentration depends on the target tissue and the desired contrast level. For imaging articular cartilage, a 30% concentration of this compound has been shown to effectively differentiate cartilage from bone and background signals. For general vascular and tumor imaging, commercially available concentrations of this compound (e.g., Optiray 320 or 350, containing 320 mg I/mL and 350 mg I/mL respectively) are often used, sometimes diluted with saline to achieve the desired iodine concentration for specific applications.
Q4: What is a typical injection volume for a mouse or rat?
A4: Injection volumes are typically based on the animal's body weight. For mice, a common starting point is in the range of 1.5 to 2.0 mL/kg. For rats, the volume may be slightly lower on a per-kilogram basis. It is important to consult institutional animal care and use committee (IACUC) guidelines for maximum recommended injection volumes. For intravenous injections in mice, a bolus injection should generally be less than 50% of the slow injection volume, with a maximum slow injection volume of around 25 mL/kg over several minutes.
Q5: How does the injection rate affect image quality?
A5: The injection rate is critical for achieving uniform vascular filling and avoiding artifacts. A rate that is too slow may result in insufficient contrast enhancement, as the agent is cleared by the kidneys before imaging is complete. A rate that is too fast can lead to extravasation (leakage from the blood vessel), cardiac stress, or streaking artifacts in the images. The optimal rate depends on the animal model, the size of the vessel being injected, and the specific imaging application.
Q6: What is the typical imaging window after this compound injection?
A6: this compound is rapidly distributed in the vascular compartment and then cleared by the kidneys. Peak vascular enhancement occurs almost immediately after a bolus injection, with a rapid decline in blood concentration within 5 to 10 minutes. For tumor imaging, the iodine concentration in the tumor region may remain relatively stable for up to 30 minutes post-injection. Therefore, the optimal imaging window is application-dependent. For angiography, imaging should be performed immediately after or during the injection. For tumor permeability studies, a slightly delayed scan may be beneficial.
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or Inconsistent Vascular Contrast | - Insufficient this compound concentration or dose.- Injection rate is too slow.- Incorrect timing of the scan.- Rapid clearance of the contrast agent. | - Increase the concentration or total volume of this compound injected.- Increase the injection rate to achieve a more rapid bolus.- Synchronize the start of the micro-CT scan with the injection.- Consider a continuous infusion protocol for longer imaging windows. |
| Streaking Artifacts in Images | - Beam hardening due to high iodine concentration.- Patient motion during the scan.- Metal components (e.g., catheters, clips). | - Use a lower concentration of this compound or a beam hardening correction algorithm in your reconstruction software.- Ensure the animal is securely anesthetized and immobilized.- Use non-metallic, radiolucent materials whenever possible. |
| Ring Artifacts | - Defective or miscalibrated detector elements in the micro-CT scanner. | - This is a scanner-related issue. Recalibrate the detector according to the manufacturer's instructions. If the problem persists, contact the manufacturer for service. |
| Extravasation of Contrast Agent | - Injection rate is too high for the vessel size.- Improper placement of the catheter.- Fragile or damaged blood vessels. | - Reduce the injection rate.- Confirm proper catheter placement before starting the injection.- Use a smaller gauge catheter and select a larger, more stable vein for injection.- If extravasation occurs, stop the injection immediately, elevate the limb, and apply a cold compress. |
| Low Signal-to-Noise Ratio (SNR) | - Insufficient X-ray flux (low mA or short exposure time).- Low contrast agent concentration. | - Increase the X-ray tube current (mA) or the exposure time per projection, being mindful of the total radiation dose to the animal.- Increase the this compound concentration. |
Quantitative Data Summary
Table 1: Recommended Starting Parameters for this compound Injection in Preclinical Micro-CT
| Application | Animal Model | This compound Concentration | Injection Volume (per kg body weight) | Injection Rate | Scan Timing | Citation(s) |
| General Vascular Imaging | Mouse | 300-350 mg I/mL | 1.5 - 2.0 mL/kg | 1-2 mL/min | Immediately post-injection | |
| Cardiac Imaging | Rat | 320-350 mg I/mL | 1.0 - 1.5 mL/kg | 2-4 mL/min | Gated acquisition during injection | |
| Tumor Angiogenesis/Permeability | Mouse | 320-350 mg I/mL | 2.0 mL/kg | 1 mL/min | 5-30 minutes post-injection | |
| Renal Imaging | Mouse | 240-320 mg I/mL | 1.5 - 2.0 mL/kg | 1-2 mL/min | 1-5 minutes post-injection | |
| Articular Cartilage (ex vivo) | Mouse | ~105 mg I/mL (30% solution) | N/A (immersion) | N/A | 5 minutes immersion |
Note: These are starting recommendations. Optimization will be required for specific experimental conditions and imaging systems.
Experimental Protocols
Protocol 1: Vascular Imaging in a Mouse Model
-
Animal Preparation: Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance). Place a tail-vein catheter for injection. Monitor the animal's vital signs throughout the procedure.
-
Contrast Agent Preparation: Prepare a syringe with this compound (e.g., Optiray 320) at a dose of 2.0 mL/kg body weight.
-
Injection: Place the mouse in the micro-CT scanner. Connect the catheter to a syringe pump. Inject the this compound at a constant rate of 1.5 mL/min.
-
Micro-CT Scanning: Begin the scan immediately upon the start of the injection. Use appropriate scan parameters for your system (e.g., 80 kVp, 500 µA, 300 ms exposure time). A fast scan protocol is recommended to capture the peak vascular phase.
-
Image Reconstruction: Reconstruct the acquired projection data using a filtered back-projection or iterative reconstruction algorithm. Apply beam hardening correction if streaking artifacts are present.
Protocol 2: Tumor Perfusion and Permeability in a Mouse Xenograft Model
-
Animal Preparation: Anesthetize a tumor-bearing mouse and place a tail-vein catheter.
-
Contrast Agent Preparation: Prepare a syringe with this compound (e.g., Optiray 350) at a dose of 2.0 mL/kg body weight.
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Baseline Scan (Optional): Perform a non-contrast micro-CT scan of the tumor region.
-
Injection: Inject the this compound as a bolus over approximately 1 minute.
-
Dynamic/Delayed Scanning: Begin scanning immediately after injection and acquire a series of scans at different time points (e.g., 2, 5, 15, and 30 minutes post-injection) to assess contrast agent uptake and washout from the tumor.
-
Image Analysis: Reconstruct the images and perform a region of interest (ROI) analysis on the tumor and surrounding muscle tissue to quantify the change in Hounsfield Units (HU) over time.
Visualizations
Cellular Effects of Iodinated Contrast Media
Iodinated contrast agents like this compound can have direct effects on endothelial cells, the cells lining the blood vessels. These effects are concentration-dependent and can influence cellular signaling pathways.
Caption: Cellular signaling pathways affected by high concentrations of iodinated contrast media in endothelial cells.
Experimental Workflow for Vascular Imaging
This diagram illustrates the general workflow for performing a contrast-enhanced micro-CT scan for vascular imaging.
Caption: General experimental workflow for this compound-enhanced micro-CT vascular imaging.
References
- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | D-4F Ameliorates Contrast Media–Induced Oxidative Injuries in Endothelial Cells via the AMPK/PKC Pathway [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Side Effects of Radiographic Contrast Media: Pathogenesis, Risk Factors, and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Ioversol on Cell Viability and Function Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Ioversol in cell viability and function assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during experiments involving this compound.
Q1: We are observing decreased cell viability in our cultures after treatment with this compound. Is this expected, and what could be the cause?
A1: Yes, a decrease in cell viability after this compound treatment is an expected outcome in many cell types, particularly renal tubular cells. This compound, a low-osmolar iodinated contrast medium, can induce cytotoxicity. The primary mechanism is thought to be related to its osmolality, which can cause osmotic stress on cells, leading to cell death.[1] Additionally, this compound has been shown to induce apoptosis (programmed cell death) in a dose- and time-dependent manner.
Troubleshooting Unexpectedly High Cytotoxicity:
-
Concentration Check: Verify the final concentration of this compound in your culture medium. Inadvertent errors in dilution calculations can lead to significantly higher concentrations than intended.
-
Cell Type Sensitivity: Be aware that different cell lines exhibit varying sensitivities to this compound. Renal proximal tubular cells, for instance, are particularly susceptible. If you are using a new cell line, it is advisable to perform a dose-response curve to determine its specific sensitivity.
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Duration of Exposure: Prolonged exposure to this compound will generally result in increased cytotoxicity. Consider reducing the incubation time if the observed cell death is too high for your experimental window.
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Control for Osmolality: To distinguish between the chemical toxicity of this compound and the effects of high osmolality, consider including a control with a non-ionic, non-toxic substance of similar osmolality, such as mannitol.
Q2: Our MTT assay results are inconsistent or show high background when using this compound. How can we troubleshoot this?
A2: Interference from the experimental compound is a common issue with tetrazolium-based assays like the MTT assay. This compound, being an iodine-containing compound, has the potential to interfere with the colorimetric readout.
Troubleshooting MTT Assay Interference:
-
Compound Interference Check: To determine if this compound is directly reacting with the MTT reagent, run a cell-free control. Add this compound at the concentrations used in your experiment to culture medium in a 96-well plate, then proceed with the MTT assay protocol. A significant color change in the absence of cells indicates direct interference.
-
Phenol Red-Free Medium: Phenol red, a pH indicator present in many culture media, can interfere with the absorbance reading of the formazan product. Use a phenol red-free medium during the MTT incubation step to eliminate this variable.
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Washing Step: Before adding the MTT solubilization solution (e.g., DMSO or isopropanol), carefully aspirate the medium containing this compound and the MTT reagent. Wash the cells once with PBS to remove any residual this compound that could interfere with the absorbance reading. Be gentle to avoid detaching adherent cells.
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Alternative Viability Assays: If interference persists, consider using an alternative cell viability assay that relies on a different principle, such as the lactate dehydrogenase (LDH) cytotoxicity assay (measures membrane integrity) or a fluorescence-based assay like Calcein-AM (measures intracellular esterase activity in live cells). Be mindful that iodinated compounds can also potentially interfere with fluorescence.
Q3: We are using a fluorescence-based assay to assess cell health after this compound treatment and are getting unexpected fluorescence readings. What could be the cause?
A3: Iodinated compounds like this compound have the potential to interfere with fluorescence-based assays through quenching or autofluorescence.
Troubleshooting Fluorescence Assay Interference:
-
Compound Autofluorescence/Quenching Control: In a cell-free system, measure the fluorescence of this compound at the excitation and emission wavelengths of your fluorescent probe. This will determine if this compound itself is fluorescent or if it quenches the signal of your dye.
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Spectral Scan: If possible, perform a spectral scan of this compound to identify its excitation and emission peaks. This can help in selecting fluorescent dyes with non-overlapping spectra.
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Washing Steps: Thoroughly wash the cells with PBS after this compound treatment and before adding the fluorescent dye to minimize the concentration of the contrast agent during measurement.
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Use of Bright, Photostable Dyes: Employing fluorescent probes with high quantum yields and photostability can help to overcome weak signals or moderate quenching effects.
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Alternative Endpoint: If significant and unavoidable interference is observed, consider switching to a non-fluorescence-based assay, such as a luminescence-based assay (e.g., ATP measurement) or a colorimetric assay known not to be affected by this compound.
Q4: We suspect this compound is inducing apoptosis in our cells. What assays can we use to confirm this, and are there any specific considerations?
A4: Several assays can be used to detect apoptosis. Key events in apoptosis include phosphatidylserine (PS) externalization, caspase activation, and DNA fragmentation.
Recommended Apoptosis Assays and Considerations:
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Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based assay. Annexin V binds to PS on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes.
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Consideration: Ensure that cells are processed promptly after staining, as prolonged incubation can lead to secondary necrosis.
-
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Caspase Activity Assays: Caspases are key executioner enzymes in apoptosis. Fluorogenic or colorimetric substrates for specific caspases (e.g., caspase-3, -8, -9) can be used to measure their activity. Studies have shown that this compound can induce caspase-3 activation.[2]
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Consideration: Choose a caspase that is relevant to the expected apoptotic pathway (intrinsic vs. extrinsic). For this compound-induced apoptosis in renal cells, the intrinsic pathway involving caspase-9 and -3 is implicated.
-
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Mitochondrial Membrane Potential (MMP) Assays: A decrease in MMP is an early event in the intrinsic apoptotic pathway. Fluorescent dyes like TMRE or JC-1 can be used to monitor changes in MMP.
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Consideration: As with other fluorescence-based assays, run controls to check for potential interference from this compound.
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Quantitative Data on the Impact of this compound
The following tables summarize quantitative data on the effects of this compound on cell viability and apoptosis from published studies. These values can serve as a reference for expected outcomes in your experiments.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Assay | Concentration of this compound | Exposure Time | % Cell Viability (relative to control) | Reference |
| HK-2 (Human Kidney Proximal Tubular Cells) | CCK-8 | 25 mg/mL | 30 min exposure, 24h incubation | ~85% | [3] |
| HK-2 (Human Kidney Proximal Tubular Cells) | CCK-8 | 50 mg/mL | 30 min exposure, 24h incubation | ~70% | [3] |
| HK-2 (Human Kidney Proximal Tubular Cells) | CCK-8 | 100 mg/mL | 30 min exposure, 24h incubation | ~55% | [3] |
| HK-2 (Human Kidney Proximal Tubular Cells) | CCK-8 | 150 mg/mL | 30 min exposure, 24h incubation | ~45% | |
| NRK-52E (Rat Kidney Epithelial Cells) | MTT | Not specified | Not specified | Less toxic than iopromide and iohexol |
Table 2: Effect of this compound on Apoptosis Markers
| Cell Line | Apoptosis Marker | Concentration of this compound | Exposure Time | Fold Change (relative to control) | Reference |
| LLC-PK1 (Pig Kidney Proximal Tubular Cells) | Caspase-3 Activity | Not specified | 30 min exposure, 24h incubation | Significant increase | |
| HK-2 (Human Kidney Proximal Tubular Cells) | Cleaved Caspase-3 | 100 mg/mL | 30 min exposure, 24h incubation | Marked increase | |
| HK-2 (Human Kidney Proximal Tubular Cells) | Bax/Bcl-2 Ratio | 100 mg/mL | 30 min exposure, 24h incubation | Increased |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on cell viability and function.
Protocol 1: MTT Assay for Cell Viability
Materials:
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Cells of interest
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96-well cell culture plates
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This compound solution
-
Complete culture medium (phenol red-free recommended)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
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Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, carefully remove the medium containing this compound. Add 100 µL of fresh, phenol red-free medium and 20 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium. Add 100 µL of MTT solvent to each well.
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
Data Analysis: Subtract the absorbance of the blank (medium and MTT solvent only) from all readings. Calculate cell viability as a percentage of the untreated control.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound solution
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration. Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.
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Live cells: Annexin V-negative, PI-negative
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Early apoptotic cells: Annexin V-positive, PI-negative
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Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key processes related to this compound's impact on cells.
Caption: Workflow for assessing this compound-induced cytotoxicity.
Caption: this compound-induced apoptosis signaling cascade.
Caption: Decision tree for troubleshooting assay interference.
References
- 1. The effects of the iodinated X-ray contrast media iodixanol, iohexol, iopromide, and this compound on the rat kidney epithelial cell line NRK 52-E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contrast-induced nephropathy and oxidative stress: mechanistic insights for better interventional approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Ioversol Viscosity Reduction for Micro-catheter Injection
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on reducing the viscosity of Ioversol for seamless injection through micro-catheters.
Frequently Asked Questions (FAQs)
Q1: Why is this compound viscosity a concern for micro-catheter injections?
High viscosity of contrast media like this compound can lead to several challenges during micro-catheter-based experiments. These include increased injection pressure, which can potentially damage the micro-catheter or cause flow instabilities. It may also lead to inaccurate volume delivery and blockages within the fine lumen of the catheter, compromising experimental outcomes. Selecting a low-viscosity medium is advantageous for procedures involving small-diameter catheters[1].
Q2: What are the primary methods to reduce this compound viscosity?
The two main strategies to lower the viscosity of this compound are:
-
Warming: Heating this compound to body temperature (37°C) is a highly effective and recommended method to decrease its viscosity.
-
Dilution: Diluting this compound with a suitable sterile solution, such as saline, can also reduce its viscosity, although this will also lower the iodine concentration.
Q3: Is it safe to warm this compound? What is the recommended temperature?
Yes, it is safe to warm this compound. The recommended temperature is 37°C (98.6°F)[2][3]. This compound is stable under these conditions and can be stored in a contrast medium warmer with circulating air at this temperature for up to one month[4]. However, it is crucial to avoid overheating, as this compound may emit toxic fumes of nitrous oxides and iodine if heated to decomposition[5].
Q4: How does temperature affect the viscosity of different this compound concentrations?
The viscosity of all this compound formulations decreases significantly as the temperature increases. This effect is more pronounced in higher concentration solutions. Warming from room temperature to body temperature can reduce the viscosity by 50% or more.
Q5: Will warming this compound affect its chemical stability?
This compound is stable under ordinary conditions of use and storage. Warming to 37°C is a standard practice and is not expected to affect its chemical stability or efficacy. The product should be protected from light.
Q6: Can I dilute this compound to reduce its viscosity?
Yes, this compound can be diluted. However, it is important to note that dilution will reduce the iodine concentration and thus the radiopacity of the solution. The choice of diluent and the dilution ratio should be carefully considered based on the specific experimental requirements. As with all contrast media, other drugs should not be mixed with this compound solutions due to the potential for chemical incompatibility.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Injection Pressure Alarm | This compound viscosity is too high for the micro-catheter's inner diameter. | 1. Warm the this compound: Ensure the this compound solution is warmed to 37°C before injection. 2. Check for Blockages: Flush the micro-catheter with sterile saline to check for any obstructions. 3. Reduce Flow Rate: Lower the injection flow rate to reduce the required injection pressure. 4. Consider Dilution: If permissible for the experiment, dilute the this compound with sterile saline. |
| Micro-catheter Blockage | Crystallization of the contrast medium or precipitation due to incompatibility with other solutions. | 1. Ensure Proper Warming: Inadequate warming can lead to higher viscosity and potential for blockage. 2. Flush Line Thoroughly: Ensure the micro-catheter is thoroughly flushed with a compatible solution (e.g., saline) before and after this compound injection. 3. Avoid Mixing: Do not mix this compound with other drugs or solutions in the same syringe. |
| Inconsistent or Pulsatile Flow | High viscosity leading to "stick-slip" flow dynamics within the micro-catheter. | 1. Optimize Warming: Consistent heating of the this compound solution is crucial. 2. Use a Syringe Pump: Employ a high-precision syringe pump for a constant and controlled injection rate. 3. Adjust Pipetting/Injection Speed: For manual injections, a slower and more consistent aspiration and dispense speed is recommended. |
| Difficulty in Manual Injection | High resistance due to the viscosity of the fluid. | 1. Warm the this compound: This is the most effective way to reduce manual injection force. 2. Use Appropriate Syringe Size: A smaller diameter syringe will generate higher pressure for a given force, which may aid in injection. However, be mindful of the pressure limits of the micro-catheter. |
Data Presentation
Table 1: Viscosity of Optiray (this compound) Formulations at Different Temperatures
| Formulation | Iodine Concentration (mg/mL) | Viscosity at 25°C (cP) | Viscosity at 37°C (cP) |
| Optiray 160 | 160 | 2.7 | 1.9 |
| Optiray 240 | 240 | 4.6 | 3.0 |
| Optiray 300 | 300 | 8.2 | 5.5 |
| Optiray 320 | 320 | 9.9 | 5.8 |
| Optiray 350 | 350 | 14.3 | 9.0 |
Data sourced from product information.
Experimental Protocols
Protocol 1: Warming this compound for Micro-catheter Injection
Objective: To reduce the viscosity of this compound by warming it to physiological temperature before injection through a micro-catheter.
Materials:
-
Vial of this compound (desired concentration)
-
Contrast medium warmer or calibrated water bath
-
Sterile syringes and needles
-
Micro-catheter setup
Procedure:
-
Set Temperature: Set the contrast medium warmer or water bath to 37°C. Allow the temperature to stabilize.
-
Warming: Place the this compound vial in the warmer. This compound can be stored at 37°C for up to one month in a contrast medium warmer with circulating air. For immediate use, allow the vial to warm for at least 30 minutes to ensure it reaches a uniform temperature.
-
Preparation for Injection:
-
Using sterile technique, draw the warmed this compound into the injection syringe.
-
It is desirable that intravascularly administered iodinated contrast agents be at or close to body temperature when injected.
-
-
Injection: Proceed with the micro-catheter injection as per your experimental design.
-
Quality Control:
-
Monitor the injection pressure throughout the procedure.
-
Visually inspect the flow for any inconsistencies.
-
Protocol 2: Dilution of this compound (Hypothetical - for viscosity assessment)
Objective: To prepare and assess the viscosity of diluted this compound solutions.
Materials:
-
This compound (e.g., Optiray 350)
-
Sterile 0.9% saline
-
Sterile graduated cylinders or volumetric flasks
-
Viscometer
Procedure:
-
Prepare Dilutions:
-
Prepare a series of dilutions of this compound with sterile saline. For example, to prepare a 1:1 dilution, mix equal volumes of this compound and saline.
-
Calculate the final iodine concentration for each dilution.
-
-
Viscosity Measurement:
-
Measure the viscosity of each dilution at a controlled temperature (e.g., 25°C and 37°C) using a calibrated viscometer.
-
-
Data Analysis:
-
Plot the viscosity as a function of the dilution factor or iodine concentration.
-
This data can then be used to select the optimal dilution for your experiment that balances viscosity reduction with adequate imaging contrast.
-
Visualizations
Caption: Workflow for reducing this compound viscosity.
Caption: Troubleshooting logic for injection issues.
References
- 1. Effect of viscosity and iodine concentration of nonionic radiographic contrast media on coronary arteriography in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spectrumxray.com [spectrumxray.com]
- 3. radiologybusiness.com [radiologybusiness.com]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Technical Support Center: Ioversol and Histological Staining
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter issues with histological staining in tissues exposed to the iodinated contrast agent Ioversol. The information is presented in a question-and-answer format to directly address specific problems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it affect my tissue samples?
A1: this compound is a non-ionic, water-soluble, iodinated contrast medium used to enhance the visibility of internal structures in medical imaging techniques like CT scans and angiography. While this compound is designed to be biologically inert and rapidly excreted, residual amounts may remain in tissue samples post-imaging. The presence of this exogenous substance could potentially interfere with downstream histological staining procedures, leading to artifacts that may compromise a study's results.
Q2: Is there direct evidence of this compound causing histological staining artifacts?
A2: Currently, there is a lack of published research specifically detailing histological staining artifacts caused by this compound. However, studies on other contrast agent mixtures used in post-mortem CT angiography have documented the presence of histological artifacts. Therefore, it is prudent to consider the potential for similar issues in tissues exposed to this compound.
Q3: What types of artifacts might be observed in tissues exposed to contrast agents?
A3: Based on research involving a contrast agent mixture (Angiofil® and paraffin oil), the following types of histological artifacts have been observed in various tissues after post-mortem CT angiography.[1][2] It is plausible that similar artifacts could arise from the presence of residual this compound:
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Optical Empty Spaces: Small, clear, and often round vacuoles that do not correspond to any biological structure. These may be caused by the displacement of tissue components by the contrast agent.
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Compression of Surrounding Structures: The physical presence of the contrast agent may compress adjacent cellular and extracellular components, distorting the natural tissue architecture.
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Hyperemia and Vessel Dilation: An apparent increase in the number and size of red blood cells within small vessels and capillaries, as well as the dilation of these vessels. This could be an artifact of the injection pressure or a physiological response to the contrast medium.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating potential histological staining issues in tissues exposed to this compound.
Problem 1: Poor or Uneven Staining Quality
Symptoms:
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Weak or inconsistent staining intensity across the tissue section.
-
Patchy or blotchy appearance of the stain.
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Lack of clear differentiation between cellular components.
Potential Cause: Residual this compound in the tissue may physically obstruct the interaction of histological dyes (e.g., hematoxylin and eosin) with their target structures.[3][4] The iodine content of this compound could also potentially interact with the chemical components of the stains, altering their binding properties.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor or uneven histological staining.
Experimental Protocol: Pre-processing Wash Step
This protocol is adapted from methods used to remove iodine from tissues and can be attempted to clear residual this compound before standard histological processing.
Materials:
-
Phosphate-buffered saline (PBS)
-
Sodium thiosulfate (Na₂S₂O₃)
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Distilled water
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Standard tissue processing reagents (formalin, graded alcohols, xylene, paraffin)
Procedure:
-
Initial Rinse: After tissue collection and before fixation, thoroughly rinse the fresh tissue sample in PBS to remove any surface contamination of blood and contrast agent.
-
Sodium Thiosulfate Wash (Optional): For tissues with suspected high concentrations of residual this compound, a wash step with a mild reducing agent may be beneficial. Prepare a 1% (w/v) solution of sodium thiosulfate in 70% ethanol.
-
Immerse the tissue in the sodium thiosulfate solution for 15-30 minutes with gentle agitation. The optimal duration may need to be determined empirically.
-
Thorough Rinsing: Following the sodium thiosulfate wash, rinse the tissue extensively in multiple changes of 70% ethanol to remove any remaining sodium thiosulfate, which could interfere with subsequent steps.
-
Standard Processing: Proceed with your standard tissue fixation, dehydration, clearing, and paraffin embedding protocol.
Problem 2: Artifacts Resembling Pathological Changes
Symptoms:
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Presence of unexplained vacuoles or "empty" spaces in the tissue.
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Distortion of cellular morphology or tissue architecture.
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Apparent vascular congestion or dilation that is inconsistent with the expected pathology.
Potential Cause: As documented with other contrast agents, residual this compound may physically occupy space within the tissue, leading to the formation of "optical empty spaces" after processing, or it may compress surrounding structures.
Logical Relationship for Artifact Identification:
Caption: Decision-making process for identifying potential this compound-induced artifacts.
Recommendations:
-
Documentation is Key: Meticulously document all instances where tissues have been exposed to this compound.
-
Control Tissues: Whenever possible, include control tissues from subjects that have not been administered this compound in your experiments to provide a baseline for normal histology.
-
Pathologist Consultation: If you observe unusual features, consult with an experienced pathologist. Provide them with the history of this compound exposure to aid in their interpretation.
Problem 3: Compromised Immunohistochemistry (IHC) Staining
Symptoms:
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High background staining.
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Weak or absent specific staining.
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Non-specific antibody binding.
Potential Cause: The chemical structure of this compound, although designed to be stable, could potentially interact with antibodies or other reagents used in IHC. Residual this compound may also mask antigenic sites, preventing antibody binding, similar to the effects of some fixatives.
Signaling Pathway Consideration (Hypothetical):
While there is no known direct signaling pathway interference by this compound, its presence as a foreign substance could hypothetically elicit a localized tissue response that might alter the expression or accessibility of certain antigens.
Caption: Hypothetical mechanism of this compound interference with IHC.
Troubleshooting Recommendations for IHC:
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Implement Pre-processing Wash: Utilize the sodium thiosulfate wash protocol described in "Problem 1" to attempt to remove residual this compound.
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Antigen Retrieval Optimization: Experiment with different antigen retrieval methods (e.g., heat-induced epitope retrieval with different pH buffers, enzymatic digestion) to potentially unmask epitopes that may be blocked by residual this compound.
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Antibody Titration: Perform a new titration of your primary antibody on this compound-exposed tissue to determine the optimal concentration, as it may differ from unexposed tissue.
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Blocking Steps: Ensure robust blocking steps are in place to minimize non-specific antibody binding. Consider using a serum-free protein block.
-
Controls: The use of appropriate positive and negative controls on both this compound-exposed and unexposed tissues is critical for interpreting IHC results.
Quantitative Data Summary
Currently, there is no quantitative data available in the scientific literature that specifically measures the incidence or severity of histological staining artifacts caused by this compound. The table below summarizes the types of artifacts observed with a different contrast agent mixture, which may serve as a qualitative guide for what to look for in this compound-exposed tissues.
| Artifact Type | Description | Affected Tissues (as reported for Angiofil®/paraffin oil) |
| Optical Empty Spaces | Presence of clear, vacuole-like spaces. | Brain, Spleen, Liver, Kidney, Adrenal Gland |
| Compression | Distortion of tissue architecture due to pressure. | Liver, Spleen |
| Hyperemia | Congestion of small blood vessels and capillaries. | Spleen, Thymus, Thyroid |
| Vessel Dilation | Increased diameter of blood vessels. | Spleen, Thymus, Thyroid |
Data adapted from a study on post-mortem CT angiography with Angiofil® and paraffin oil.
Disclaimer: The information provided in this technical support center is based on general histological principles and findings from related, but not identical, contrast agents. The troubleshooting steps and protocols should be considered as starting points for optimization in your specific experimental context.
References
- 1. researchgate.net [researchgate.net]
- 2. Histological artifacts induced by the contrast agent in Multi-Phase Post-Mortem CT Angiography (MPMCTA): Part I - Normal Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troubleshooting Guidance for Hematoxylin and Eosin Stain - MediaLab [medialabinc.net]
- 4. ethosbiosciences.com [ethosbiosciences.com]
Technical Support Center: Ioversol for Signal-to-Noise Ratio Enhancement
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Ioversol to improve the signal-to-noise ratio (SNR) in their imaging experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue: Poor or Lower-Than-Expected Signal Enhancement
Question: My images show poor contrast and a low signal-to-noise ratio after administering this compound. What are the potential causes and how can I fix this?
Answer: Low signal enhancement is a common issue that can typically be resolved by systematically evaluating your experimental parameters. The primary factors to investigate are the this compound concentration, the administration protocol, and the timing of image acquisition.
First, verify that the this compound concentration is appropriate for your target tissue and imaging modality. Higher density tissues or applications requiring very high contrast may necessitate a formulation with a higher iodine content. Second, review your administration protocol. The dose, injection rate, and route of administration are critical for achieving optimal opacification of the target structures.[1] Finally, the timing of your scan relative to the injection is crucial. This compound is distributed through the bloodstream and excreted by the kidneys, meaning there is an optimal window for imaging to capture peak contrast.[1]
Below is a logical workflow to diagnose and resolve issues with low SNR.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve the signal-to-noise ratio?
A1: this compound is a non-ionic, water-soluble radiographic contrast agent.[2] It belongs to a class of compounds known as iodinated contrast media.[3] The core of its function lies in its three iodine atoms, which have a high atomic number.[2] These iodine atoms are effective at absorbing X-rays. When this compound is introduced into the body, it increases the X-ray attenuation of the tissues where it distributes, primarily the vascular and extravascular spaces. This increased attenuation creates a stronger signal in those tissues compared to the background noise, thus improving the contrast and the overall signal-to-noise ratio (SNR) of the resulting image.
Q2: Which imaging modalities are most suitable for use with this compound?
A2: this compound is primarily designed for X-ray-based imaging techniques. It is extensively used in computed tomography (CT), angiography, and urography to enhance image contrast. While iodinated contrast agents can cause signal alterations in Magnetic Resonance Imaging (MRI), these effects are complex and they are not the primary application for this compound.
Q3: What are the different formulations of this compound available?
A3: this compound is marketed under trade names like Optiray and is available in several formulations, which differ primarily in their iodine concentration. The choice of formulation depends on the specific requirements of the imaging procedure.
Table 1: Common this compound Formulations and Properties
| Formulation (Trade Name) | This compound Concentration | Organically Bound Iodine |
| Optiray 240 | 509 mg/mL | 240 mg/mL (24%) |
| Optiray 300 | 636 mg/mL | 300 mg/mL (30%) |
| Optiray 320 | 678 mg/mL | 320 mg/mL (32%) |
| Optiray 350 | 741 mg/mL | 350 mg/mL (35%) |
| (Data sourced from product information) |
Q4: Are there safety concerns I should be aware of when using this compound in my research?
A4: While generally well-tolerated, this compound is a drug and should be handled with appropriate care. Key considerations include:
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Renal Function: Iodinated contrast agents are cleared by the kidneys, and their use can pose a risk of contrast-induced nephropathy, especially in subjects with pre-existing renal impairment. Ensure subjects are well-hydrated before and after administration.
-
Hypersensitivity: Although rare with non-ionic agents like this compound, allergic-like reactions can occur. It is crucial to monitor subjects during and after administration.
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Extravasation: Care must be taken to ensure proper intravascular administration, as extravasation (leakage into surrounding tissue) can cause injury.
Always consult the relevant safety data sheets and institutional guidelines for animal or human subject research before conducting experiments.
Experimental Protocols
Key Experiment: Contrast-Enhanced Micro-CT Imaging of a Tumor Model
This protocol provides a generalized workflow for using this compound to enhance the visualization of a tumor in a rodent model.
Detailed Methodology:
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Animal Preparation: Anesthetize the subject (e.g., mouse) following an approved institutional protocol. Place a catheter in a suitable blood vessel (e.g., tail vein) for intravenous injection.
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Baseline Imaging: Acquire a baseline CT scan of the region of interest before administering the contrast agent.
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This compound Administration: Administer the appropriate dose of this compound. For tumor models, a dose leading to an iodine concentration of approximately 2 mg I/mL in the tumor region has been shown to significantly increase the CT signal. Refer to the dosage table below for guidance.
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Image Acquisition: The timing of the post-contrast scan is critical. For many applications, the signal reaches equilibrium within 5 minutes and can remain stable for up to 30-60 minutes. Acquire images within this window.
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Data Analysis: Reconstruct the CT images. Define regions of interest (ROIs) within the enhanced tissue (signal) and an adjacent, non-enhanced area (noise). Calculate the SNR using the formula: SNR = Mean(Signal ROI) / SD(Noise ROI).
Table 2: Example this compound Dosage for Preclinical Imaging
| Application | Recommended Formulation | Typical Dose Range | Maximum Cumulative Dose |
| General Body Imaging | Optiray 320 or 350 | 1.0 - 2.0 mL/kg | Do not exceed 5 mL/kg |
| Peripheral Angiography | Optiray 300 or 320 | 50 - 100 mL per extremity (human equivalent) | Do not exceed 250 mL (human equivalent) |
| Cerebral Arteriography | Optiray 300 or 320 | 2 - 12 mL per injection (human equivalent) | Do not exceed 200 mL (human equivalent) |
| (Note: These are starting points. Doses must be optimized for specific animal models, species, and experimental goals.) |
References
Technical Support Center: Correcting for Ioversol-Induced Beam Hardening in Micro-CT
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Ioversol-induced beam hardening in their micro-CT experiments.
Frequently Asked Questions (FAQs)
Q1: What is beam hardening and why does it occur with this compound?
A1: Beam hardening is a phenomenon in computed tomography (CT) that occurs when a polychromatic X-ray beam passes through an object.[1] Lower-energy X-rays are preferentially attenuated, leading to an increase in the mean energy of the X-ray beam, making it "harder."[1] This effect is particularly pronounced with high-density materials like the iodine in this compound.[2][3] The result is characteristic image artifacts, such as "cupping" (an artificial decrease in signal intensity in the center of a uniform object) and dark streaks between dense regions.[1]
Q2: What types of artifacts can I expect to see when using this compound in my micro-CT scans?
A2: When using this compound, you can expect to see two primary types of beam hardening artifacts:
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Cupping Artifacts: In a uniformly-perfused tissue, the center of the tissue may appear darker (lower Hounsfield Units) than the periphery.
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Streaking Artifacts: Dark bands or streaks may appear between two areas with high concentrations of this compound or between a dense structure (like bone) and a contrast-enhanced region.
These artifacts can significantly impact the quantitative analysis of your data, leading to inaccurate measurements of tissue density and morphology.
Q3: How does the concentration of this compound affect the severity of beam hardening artifacts?
A3: The severity of beam hardening artifacts is directly related to the concentration of the contrast agent. Higher concentrations of this compound will lead to more pronounced cupping and streaking artifacts. While specific quantitative data is limited in publicly available literature, a study on iodinated contrast agents showed that higher concentrations lead to a greater deviation in Hounsfield Units (HU), indicating more severe artifacts. It is crucial to optimize the this compound concentration to achieve sufficient contrast for visualization while minimizing beam hardening.
Q4: Are there alternatives to this compound that might produce fewer beam hardening artifacts?
A4: Research suggests that contrast agents with elements heavier than iodine may reduce beam hardening artifacts. However, this compound and other iodinated contrast agents are widely used and well-characterized. The focus of this guide is to provide methods for correcting artifacts when using this compound.
Troubleshooting Guide
Issue: My reconstructed images show a "cupping" artifact, with the center of my contrast-enhanced tissue appearing artificially dark.
| Possible Cause | Recommended Solution |
| High this compound Concentration | Optimize the this compound concentration. If possible, perform a pilot study with a dilution series to determine the lowest effective concentration for your application. |
| Inadequate Physical Filtration | Use a physical filter (e.g., aluminum or copper) to pre-harden the X-ray beam before it reaches the sample. This removes some of the lower-energy X-rays that are the primary cause of beam hardening. |
| Lack of Software-Based Correction | Apply a beam hardening correction algorithm during image reconstruction. Most micro-CT software packages include modules for this purpose. These algorithms can be polynomial-based or iterative. |
Issue: I am observing dark streaks between different contrast-enhanced regions or between bone and a contrast-enhanced area.
| Possible Cause | Recommended Solution |
| Severe Beam Hardening | Increase the X-ray tube voltage (kVp). A higher energy beam is less susceptible to beam hardening. However, be aware that this may decrease contrast in soft tissues. |
| Reconstruction Algorithm | Utilize iterative reconstruction algorithms if available. These methods can model the polychromatic nature of the X-ray beam and produce more accurate reconstructions with reduced artifacts. |
| High Contrast Gradient | If possible, try to achieve a more uniform distribution of the contrast agent to minimize sharp gradients in density that exacerbate streaking artifacts. |
Experimental Protocols
Protocol 1: Empirical Beam Hardening Correction using a Phantom
This protocol describes a general method for creating a calibration curve to correct for beam hardening. This should be adapted based on the specifics of your micro-CT system and software.
Materials:
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Cylindrical phantom of a uniform material (e.g., water or a specific tissue-mimicking phantom).
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This compound solution at various concentrations relevant to your experiments.
Methodology:
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Phantom Preparation: Prepare a series of phantoms containing different, known concentrations of this compound.
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Micro-CT Scanning:
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Scan each phantom using the same acquisition parameters (kVp, current, filter, etc.) as your experimental samples.
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Ensure the phantom fills a significant portion of the field of view.
-
-
Image Reconstruction: Reconstruct the images of each phantom without any initial beam hardening correction.
-
Data Analysis:
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For each phantom, draw a region of interest (ROI) in the center of the reconstructed image.
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Measure the mean Hounsfield Unit (HU) value within the ROI.
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Plot the measured HU values against the known this compound concentrations.
-
-
Correction Curve Generation:
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Fit a polynomial function to the data points. This function will serve as your beam hardening correction curve.
-
-
Applying the Correction: Apply this correction function to your experimental data during the reconstruction process. Most micro-CT software will have an option to input a custom correction curve.
Protocol 2: Post-Reconstruction Beam Hardening Correction
This protocol is for when you have already reconstructed your images and wish to apply a correction.
Methodology:
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Image Segmentation: Segment the reconstructed image to isolate the regions containing this compound.
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Artifact Modeling: Some advanced imaging software allows for the modeling of the cupping artifact as a polynomial function.
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Correction Application: Fit a function to the artifact profile and subtract it from the original image data within the segmented region.
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Iterative Refinement: In some cases, an iterative approach may be necessary, where the correction is refined based on the uniformity of the corrected region.
Quantitative Data Summary
| Parameter | Effect on Beam Hardening | Quantitative Impact (Example) | Reference |
| Iodine Concentration | Increased concentration leads to more significant beam hardening. | Increasing iodine concentration from 25 mg/ml to 300 mg/ml resulted in an increase in average Hounsfield Units from 453 to 2623, indicating a non-linear response and significant beam hardening. | |
| X-ray Tube Voltage (kVp) | Higher kVp reduces beam hardening artifacts. | Increasing tube voltage is associated with smaller artifact areas. | |
| Physical Filtration | Reduces beam hardening by pre-hardening the X-ray beam. | Can reduce beam hardening artifacts by up to 32.6% in some applications. | |
| Software Correction | Can significantly reduce cupping and streaking artifacts. | The use of a beam hardening correction tool improved the accuracy of diagnosis in one study from 50% to over 80%. |
Visualizations
Caption: Experimental workflow for this compound-enhanced micro-CT with beam hardening correction.
Caption: Troubleshooting logic for addressing this compound-induced beam hardening artifacts.
References
Technical Support Center: Managing Ioversol Extravasation in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Ioversol extravasation during animal studies.
Troubleshooting Guides
Scenario 1: You suspect this compound extravasation has occurred during injection.
Immediate Steps:
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Stop the injection immediately.
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Leave the catheter/needle in place for now. This may be used for aspiration or administration of an antidote.
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Gently aspirate. Attempt to draw back any extravasated fluid through the catheter/needle. Do not flush the line.
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Remove the catheter/needle.
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Mark the affected area. Use a skin marker to outline the borders of the swelling and erythema to monitor for any changes.
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Elevate the affected limb. Position the animal so the affected limb is above the level of the heart to help reduce swelling.[1]
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Notify the veterinary staff immediately.
Problem: Swelling and redness are spreading rapidly.
| Potential Cause | Troubleshooting Action |
| Large volume of extravasation | Proceed with immediate intervention. Consider administration of hyaluronidase as a dispersal agent.[2][3][4] |
| Ongoing inflammation | Apply a cold compress to the area to help reduce inflammation and pain.[1] |
Problem: The animal is showing signs of distress or pain.
| Potential Cause | Troubleshooting Action |
| Tissue irritation from this compound | Administer appropriate analgesia as prescribed by the veterinarian. |
| Compartment syndrome (rare, but possible with large volumes) | Monitor for tense swelling, coolness of the extremity, and severe pain. This is a medical emergency requiring immediate veterinary intervention, possibly including surgical decompression. |
Frequently Asked Questions (FAQs)
Q1: What is this compound extravasation and why is it a concern in animal studies?
A: this compound extravasation is the accidental leakage of the non-ionic, low-osmolar contrast agent from the intended intravascular space into the surrounding subcutaneous tissues during injection. It is a concern because it can lead to a local inflammatory response, swelling, pain, and in severe cases, tissue necrosis and skin ulceration. In animal studies, this can compromise the welfare of the animal and the integrity of the experimental data.
Q2: What are the known risk factors for this compound extravasation?
A: While specific studies on risk factors in animal models are limited, clinical data suggests the following increase the risk of extravasation:
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Fragile or small vessels: Common in certain species or younger animals.
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Improper catheter placement or dislodgement.
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High injection rates and pressures, especially with power injectors.
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Pre-existing vascular compromise in the animal model.
Q3: What is the recommended treatment for this compound extravasation in an animal model?
A: There is no single standardized treatment, but a combination of the following is generally recommended based on clinical practice:
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Conservative Management: For small volume extravasations, elevation of the limb and close monitoring may be sufficient.
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Cold Compresses: Application of cold packs may help reduce inflammation and pain.
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Hyaluronidase Administration: For moderate to large volume extravasations, hyaluronidase is often used to facilitate the dispersal and absorption of the extravasated agent.
Q4: Is there a specific protocol for administering hyaluronidase in an animal model?
A: While a universally validated protocol for animal models is not available, a common clinical approach that can be adapted involves the subcutaneous or intradermal injection of hyaluronidase around the extravasation site. One published case report in a human patient describes injecting 150-unit aliquots of recombinant human hyaluronidase in a circular pattern around the affected area. The dosage for an animal model should be determined in consultation with a veterinarian.
Q5: What are the potential severe complications of this compound extravasation?
A: While most extravasations of low-osmolar contrast media like this compound result in minor, transient effects, severe complications can occur, including:
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Skin and soft tissue necrosis
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Ulceration
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Compartment syndrome: A condition of increased pressure within a confined space that can lead to muscle and nerve damage.
Quantitative Data Summary
Direct quantitative data from animal studies on this compound extravasation is limited in the public domain. The following table summarizes clinical data on contrast media extravasation volumes and associated outcomes, which can provide a reference for researchers.
| Extravasation Volume | Observed Clinical Outcome/Management | Reference |
| 10-49 mL | In one study, this volume range was observed in 51% of patients. | |
| 50-99 mL | In the same study, this volume range was seen in 32% of patients. | |
| > 100 mL | Considered a large volume extravasation. In a case study, 100 mL of iodinated contrast was successfully treated with hyaluronidase. | |
| Up to 150 mL | In some clinical scenarios, volumes up to 150 mL of non-ionic contrast media have been managed conservatively without surgery. |
Experimental Protocols
Note: The following are suggested protocols based on clinical literature and general principles of animal research, as specific, detailed protocols for this compound extravasation in animal models are not widely published. These should be adapted in consultation with a veterinarian and the institution's animal care and use committee.
Protocol 1: Induction of a Controlled this compound Extravasation Model
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Animal Model: Select an appropriate species (e.g., rabbit, pig) with suitable subcutaneous tissue for observation.
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Anesthesia and Preparation: Anesthetize the animal according to an approved protocol. Shave and aseptically prepare the intended injection site (e.g., dorsal thoracic region, limb).
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Catheter Placement: Intravenously place a catheter of appropriate gauge.
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Extravasation Induction: Under direct observation, advance the catheter through the vessel wall into the subcutaneous space. Alternatively, insert the needle directly into the subcutaneous tissue.
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This compound Injection: Inject a predetermined volume of this compound (e.g., 1-5 mL/kg) at a controlled rate.
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Observation: Monitor the site for swelling, erythema, and other signs of inflammation.
Protocol 2: Evaluation of Hyaluronidase Treatment for this compound Extravasation
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Induce Extravasation: Follow Protocol 1 to create a consistent extravasation injury.
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Treatment Groups: Divide animals into a control group (no treatment or saline injection) and a treatment group (hyaluronidase injection).
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Hyaluronidase Administration: Within a specified time post-extravasation (e.g., 30-60 minutes), inject a predetermined dose of hyaluronidase (e.g., 150 units) subcutaneously in multiple aliquots around the periphery of the extravasated area.
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Data Collection:
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Macroscopic Evaluation: Measure the area of swelling and erythema at regular intervals (e.g., 1, 4, 24, 48 hours).
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Histopathology: At the end of the study, collect tissue samples from the extravasation site for histological analysis of inflammation, necrosis, and tissue repair.
-
Visualizations
Caption: Workflow for an animal study on this compound extravasation.
Caption: Logical steps for managing this compound extravasation.
Caption: A potential inflammatory pathway in extravasation.
References
- 1. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 2. Extravasation of contrast media managed with recombinant human hyaluronidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hyaluronidase for Extravasation: Protocol and Management - Creative Enzymes [creative-enzymes.com]
- 4. researchgate.net [researchgate.net]
Ioversol stability issues in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ioversol in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
A1: this compound is a non-ionic, water-soluble, tri-iodinated benzene derivative used as a radiographic contrast agent. Its molecular weight is 807.11 g/mol , and it contains 47.2% organically bound iodine. Being non-ionic, it does not dissociate in solution. Commercial formulations are typically clear, colorless to pale yellow solutions.
Q2: What are the recommended storage conditions for this compound solutions?
A2: this compound solutions are sensitive to light and should be protected from exposure. It is recommended to store them at controlled room temperature, typically between 20°C to 25°C (68°F to 77°F), with excursions permitted to 15-30°C (59-86°F). The solutions are often supplied in containers with a nitrogen atmosphere, suggesting that they should be protected from oxygen for optimal stability. Unused portions from single-use containers should be discarded.
Q3: Can this compound be sterilized by autoclaving?
A3: Yes, commercial formulations of this compound are sterilized by autoclaving.
Q4: Is this compound compatible with common laboratory plastics?
Q5: Is this compound compatible with common cell culture media?
A5: There is no specific data found regarding the chemical compatibility of this compound with common cell culture media like DMEM or RPMI-1640. Given that this compound solutions are aqueous and buffered to a physiological pH range (typically 6.0 to 7.4), they are unlikely to have immediate chemical reactions with the components of cell culture media. However, the high osmolality of this compound solutions could impact cell viability and function. It is recommended to perform preliminary tests to determine the tolerance of your specific cell line to the final concentration of this compound in the culture medium.
Troubleshooting Guide
Issue 1: I am observing unexpected changes in my experimental results over time when using this compound.
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Possible Cause 1: Degradation of this compound. this compound can degrade under certain conditions, which may lead to the formation of impurities that could interfere with your experiment.
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Troubleshooting Steps:
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Verify Storage Conditions: Ensure that the this compound solution has been stored protected from light and within the recommended temperature range.
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Check for Visual Changes: Inspect the solution for any discoloration (e.g., yellowing) or precipitation.
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Perform Stability Testing: If you suspect degradation, you can perform a stability-indicating HPLC assay to quantify the amount of this compound and detect the presence of degradation products. A detailed protocol is provided in the "Experimental Protocols" section.
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-
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Possible Cause 2: Interaction with Experimental Components. this compound may interact with other components in your experimental system.
-
Troubleshooting Steps:
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Review Compatibility: Check for known incompatibilities of this compound with other reagents you are using. Do not mix this compound directly with other drugs or solutions unless compatibility has been established.
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Blank Controls: Run control experiments with all components except your active substance to see if this compound alone is causing the observed effect.
-
-
Issue 2: I am observing signs of cellular stress or toxicity in my in-vitro experiments.
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Possible Cause 1: Osmotic Stress. this compound solutions are hypertonic, which can cause osmotic stress to cells in culture.
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Troubleshooting Steps:
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Calculate Final Osmolality: Determine the final osmolality of your culture medium after the addition of this compound.
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Osmolality Control: Include a control group with a medium of similar osmolality (e.g., by adding a non-toxic osmolyte like mannitol) to differentiate osmotic effects from direct chemical effects of this compound.
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Titrate Concentration: Use the lowest effective concentration of this compound in your experiments.
-
-
-
Possible Cause 2: Oxidative Stress. this compound has been shown to induce oxidative stress in some biological systems.[1]
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Troubleshooting Steps:
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Measure ROS Production: Use a fluorescent probe (e.g., DCFDA) to measure the generation of reactive oxygen species (ROS) in your cells after exposure to this compound.
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Antioxidant Rescue: Co-incubate your cells with an antioxidant (e.g., N-acetylcysteine) to see if it mitigates the observed cellular stress.
-
-
Data Presentation
Table 1: Summary of this compound Degradation under Stress Conditions
| Stress Condition | Duration | Temperature | % Degradation |
| Acidic (0.1N HCl) | 24 hours | Room Temperature | 4.12% |
| Basic (0.1N NaOH) | 24 hours | Room Temperature | 8.25% |
| Aqueous (Water) | 3 hours | 60°C | 3.85% |
| Oxidative (3% H₂O₂) | 24 hours | Room Temperature | 11.54% |
| Photolytic (UV light) | 7 hours | - | 6.98% |
Data summarized from a forced degradation study.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This method is designed to quantify this compound and separate it from its degradation products.
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Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).
-
Column: Zodiac phenyl C18 column (250 mm × 4.5 mm; 5 µ particle size).
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Mobile Phase: Water:Methanol (90:10 v/v).
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 254 nm.
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Column Temperature: 35°C.
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Injection Volume: 50 µL.
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Run Time: 10 minutes.
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 500 µg/mL).
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Sample Preparation: Dilute the this compound sample from your experiment to a similar concentration using the mobile phase.
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Injection: Inject the standard and sample solutions into the HPLC system.
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Analysis: Compare the peak area of the this compound peak in the sample chromatogram to that of the standard to quantify the concentration. The appearance of new peaks at different retention times indicates the presence of degradation products.
Mandatory Visualization
This compound-Induced Oxidative Stress and Pro-Inflammatory Signaling Pathway
The following diagram illustrates a potential signaling pathway initiated by this compound-induced oxidative stress, leading to a pro-inflammatory response in cells. This is a logical relationship based on the known effects of oxidative stress on cellular signaling.
Caption: this compound-induced oxidative stress signaling.
Experimental Workflow for Assessing this compound Stability
The following diagram outlines a typical workflow for conducting a stability study of this compound in a long-term experiment.
Caption: this compound stability experimental workflow.
References
Technical Support Center: Mitigating Ioversol-Induced Renal Effects in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to the renal effects of Ioversol in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced renal injury in animal models?
A1: Research in animal models suggests that this compound-induced renal injury, a form of contrast-induced nephropathy (CIN), is multifactorial. The primary mechanisms include:
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Renal Vasoconstriction: this compound can induce a sustained decrease in renal perfusate flow (RPF) and glomerular filtration rate (GFR). This vasoconstrictive effect is believed to be mediated by the release of endothelin.[1]
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Oxidative Stress: The pathogenesis of CIN involves a significant increase in reactive oxygen species (ROS), leading to lipid peroxidation and cytotoxic damage to renal tubular cells.[2][3]
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Direct Tubular Toxicity: Iodinated contrast media can have a direct toxic effect on renal tubular epithelial cells.[4]
Q2: Which animal models are commonly used to study this compound-induced nephrotoxicity?
A2: Rat models are frequently employed to investigate CIN. Common models include:
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Indomethacin and L-NAME Model: This model uses indomethacin (a non-steroidal anti-inflammatory drug) and Nω-nitro-L-arginine methyl ester (L-NAME, a nitric oxide synthase inhibitor) to predispose the kidneys to injury before this compound administration.[2]
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Gentamicin-Induced Renal Insult Model: In this model, renal function is first compromised with gentamicin, an antibiotic known for its nephrotoxic effects, followed by the administration of this compound to induce more pronounced nephropathy.
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Isolated Perfused Rat Kidney (IPRK) Model: This ex vivo model allows for the direct assessment of this compound's effects on renal hemodynamics without systemic influences.
Q3: Are there any established mitigating agents for this compound-induced renal effects?
A3: Several agents have shown promise in mitigating the renal effects of this compound in animal studies:
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Sulforaphane (SFN): This antioxidant has been shown to attenuate renal damage by activating the Nrf2/HO-1 pathway, thereby reducing oxidative stress.
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BQ123: A selective endothelin ETA receptor antagonist, BQ123, has been demonstrated to abolish the GFR decrease and reduce the fall in RPF caused by this compound.
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Nebivolol: This beta-blocker is suggested to have protective effects due to its renal vasodilatation and antioxidant properties.
-
Dexpanthenol: This compound has shown some ameliorating effects on serum cystatin C levels and histopathological findings in a rat model of CIN.
Troubleshooting Guides
Issue 1: High variability in serum creatinine and BUN levels in the this compound-treated group.
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Possible Cause: Inconsistent induction of contrast-induced nephropathy (CIN). The severity of this compound-induced renal injury can be influenced by the animal's hydration status and underlying renal function.
-
Troubleshooting Steps:
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Standardize the Dehydration Protocol: Ensure a consistent period of water restriction before this compound administration if your model requires it. For example, some protocols involve 72 hours of dehydration.
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Verify the CIN Induction Method: If using a co-insult model (e.g., with gentamicin or indomethacin/L-NAME), ensure precise and consistent administration of these agents.
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Baseline Renal Function: Measure baseline serum creatinine and BUN before the experiment to ensure all animals have comparable renal function at the start.
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Issue 2: The chosen mitigating agent is not showing a protective effect.
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Possible Cause: Suboptimal dosage, timing of administration, or inappropriate route of administration.
-
Troubleshooting Steps:
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Review Dosing and Administration Route: Cross-reference your protocol with published studies. For instance, sulforaphane has been shown to be effective when administered at 5 mg/kg for 5 consecutive days before CIN induction.
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Optimize Timing: The timing of the mitigating agent's administration is crucial. Pre-treatment is often necessary to counteract the immediate effects of this compound.
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Consider Bioavailability: Ensure the chosen route of administration allows for adequate bioavailability of the protective agent.
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Issue 3: Difficulty in assessing renal hemodynamics (GFR and RPF) in real-time.
-
Possible Cause: The complexity of in vivo measurements in small animals.
-
Troubleshooting Steps:
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Utilize an Isolated Perfused Kidney Model: The isolated perfused rat kidney (IPRK) model allows for direct and controlled measurement of GFR and RPF in response to this compound and potential mitigating agents like BQ123.
-
Employ Clearance Techniques: While more complex, inulin or creatinine clearance assays can provide an estimation of GFR in vivo.
-
Data Presentation
Table 1: Effect of Sulforaphane (SFN) on Renal Function in a Rat Model of this compound-Induced CIN
| Group | Serum BUN (mmol/L) | Serum Creatinine (μmol/L) |
| Control | 7.2 ± 0.8 | 45.3 ± 5.1 |
| This compound | 18.9 ± 2.1 | 98.6 ± 10.2 |
| This compound + SFN | 10.3 ± 1.5 | 62.7 ± 7.3 |
| SFN | 7.5 ± 0.9 | 46.8 ± 4.9 |
*p < 0.05 compared with the this compound group. Data from a study by Zhao et al.
Table 2: Effect of BQ123 on this compound-Induced Changes in Renal Hemodynamics in the Isolated Perfused Rat Kidney
| Parameter | This compound (20 mgI/ml) | This compound (20 mgI/ml) + BQ123 (10 μM) |
| Glomerular Filtration Rate (GFR) | Sustained fall | Completely abolished fall |
| Renal Perfusate Flow (RPF) | Sustained fall | Markedly reduced fall |
Data from a study by Oldroyd et al.
Experimental Protocols
Protocol 1: Sulforaphane (SFN) Mitigation of this compound-Induced CIN in Rats
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Animal Model: Male Sprague-Dawley rats.
-
Groups:
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Control: Received 0.9% saline injection.
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This compound: CIN induced with no additional treatment.
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This compound + SFN: Pre-treated with SFN before CIN induction.
-
SFN: Received SFN only.
-
-
Procedure:
-
SFN Administration: The this compound + SFN and SFN groups were administered SFN at a dose of 5 mg/kg for 5 consecutive days.
-
CIN Induction (this compound and this compound + SFN groups):
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Rats were anesthetized with an intraperitoneal injection of pentobarbital sodium.
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Indomethacin (10 mg/kg) was administered via the tail vein.
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15 minutes later, Nω-nitro-L-Arginine methyl ester (L-NAME) was administered at a dose of 100 mg/kg.
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30 minutes after indomethacin, this compound (8.3 mL/kg) was administered.
-
-
Sample Collection: Blood samples were collected for serum BUN and creatinine analysis. Kidneys were harvested for histological examination and measurement of oxidative stress markers (e.g., MDA and ROS).
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Protocol 2: Gentamicin/Ioversol-Induced Renal Injury Model in Rats
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Animal Model: Male Wistar rats.
-
Procedure:
-
A dose-ranging study for gentamicin was conducted (50, 60, and 70 mg/kg body weight) for 4 consecutive days to establish a model of mild renal injury. A dose of 70 mg/kg was chosen for the main study.
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Following the 4-day gentamicin treatment, a single administration of this compound (6 gI/kg body weight) was given.
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Biomarker Analysis: Blood and urine samples were collected before the study and at the end of the treatment.
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Serum: Creatinine.
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Urine: Creatinine, N-acetyl-β-D-glucosaminidase (NAG), γ-glutamyl transferase (GGT), and total protein.
-
-
Histopathology: Kidneys were examined for vacuolation, dilatation, and necrosis of the proximal tubules.
-
Visualizations
Caption: Experimental workflow for SFN mitigation of CIN.
References
- 1. The acute effect of this compound on kidney function: role of endothelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A modified model of gentamicin induced renal failure in rats: toxicological effects of the iodinated X-ray contrast media this compound and potential usefulness for toxicological evaluation of iodinated X-ray contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulforaphane Attenuates Contrast-Induced Nephropathy in Rats via Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate image artifacts associated with the use of Ioversol, an iodinated contrast agent. The guidance primarily focuses on Computed Tomography (CT), where these artifacts are most prevalent.
Troubleshooting Guides
Issue 1: Streak Artifacts Obscuring Anatomy
Question: My CT images show dark and bright streaks originating from regions with high this compound concentration, obscuring the underlying anatomy. How can I resolve this?
Answer:
Streak artifacts are a common issue when using iodinated contrast agents like this compound. They arise from a combination of factors including beam hardening, photon starvation, and scatter, all stemming from the high X-ray attenuation of concentrated iodine.[1][2]
Troubleshooting Steps:
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Optimize Injection Protocol:
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Saline Chaser: Following the this compound injection with a saline flush can help push the contrast bolus through the vasculature, reducing pooling and high concentrations of the agent in one area.[3] This can decrease artifacts, particularly in the superior vena cava and brachiocephalic vein.[3]
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Flow Rate Adjustment: The injection rate of both the contrast and the saline chaser can impact the homogeneity of vascular enhancement and potentially reduce artifacts.[4] Slower injection rates for the saline chaser may prolong the enhancement plateau.
-
-
Adjust CT Scanner Parameters:
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Increase Tube Voltage (kVp): Scanning at a higher kVp results in a "harder" X-ray beam that is less susceptible to beam hardening artifacts. However, this may come at the cost of reduced tissue contrast.
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Use Bowtie Filters: These filters help to create a more uniform X-ray beam intensity at the detector, which can help in reducing certain types of artifacts.
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Utilize Advanced Reconstruction Algorithms:
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Metal Artifact Reduction (MAR): Although designed for metallic implants, MAR algorithms can be effective at reducing streak artifacts caused by the high density of concentrated iodinated contrast.
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Iterative Reconstruction: These methods can help to reduce noise and artifacts compared to standard filtered back-projection reconstruction.
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Issue 2: Inconsistent or Poor Contrast Enhancement
Question: The contrast enhancement in my images is variable and not optimal for delineating the structures of interest. What could be the cause and how can I improve it?
Answer:
Inconsistent contrast enhancement can be due to a variety of factors related to the patient, the injection technique, and the scanning parameters.
Troubleshooting Steps:
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Standardize Injection Technique:
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IV Catheter Selection: Ensure the use of an appropriately sized and correctly placed IV catheter to achieve the desired injection flow rate.
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Tubing Length: Longer tubing sets can degrade the performance of the contrast injection.
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Minimize Operator Error: Ensure correct filling of syringes and reservoirs to avoid variability.
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Optimize Scan Timing:
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Bolus Tracking: Use bolus tracking techniques to initiate the scan at the optimal phase of contrast enhancement for the specific anatomy being imaged. Different tissues and pathologies will have different optimal enhancement times (e.g., arterial phase vs. venous phase).
-
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Consider Patient-Specific Factors:
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Patient factors such as body weight and cardiac output can significantly influence contrast enhancement. Adjusting the contrast volume or injection rate based on patient weight can help achieve more consistent results.
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Frequently Asked Questions (FAQs)
Q1: What are the most common types of artifacts caused by this compound in CT imaging?
A1: The most common artifacts are streak artifacts (dark and bright lines) and beam hardening artifacts. Beam hardening can also manifest as "cupping," where the center of a uniform object appears artificially darker than the periphery.
Q2: How does a saline chaser help in reducing artifacts?
A2: A saline chaser, which is a saline flush administered immediately after the contrast agent, helps by pushing the bolus of contrast medium from the injection tubing and peripheral veins into the central circulation. This action prevents the pooling of highly concentrated contrast, which is a primary cause of streak and beam hardening artifacts, and allows for more uniform vessel opacification.
Q3: Can this compound cause artifacts in imaging modalities other than CT?
A3: this compound is an X-ray-based contrast agent, and therefore, its direct artifact-causing potential is primarily in CT imaging. In hybrid imaging techniques like PET/CT, this compound can cause artifacts in the PET image if the contrast-enhanced CT is used for attenuation correction. The high attenuation values from the contrast in the CT can lead to an overestimation of tracer uptake in the corrected PET images. There is no significant evidence to suggest that this compound causes artifacts in fluorescence or SPECT imaging.
Q4: What is Virtual Monoenergetic Imaging (VMI) and how can it help reduce this compound-related artifacts?
A4: Virtual Monoenergetic Imaging (VMI) is a post-processing technique available on dual-energy CT scanners that creates images as if they were acquired using a single-energy (monochromatic) X-ray beam. By reconstructing images at high virtual monoenergetic energy levels (e.g., 140 keV), beam hardening artifacts from iodinated contrast can be significantly reduced. Conversely, low-keV VMI reconstructions can be used to enhance iodine contrast, which can be useful for improving the visibility of pathologies.
Q5: Will using artifact reduction software affect the quantitative accuracy of my images?
A5: While artifact reduction algorithms can significantly improve the visual quality of images, they can also alter the underlying CT numbers (Hounsfield Units). It is important to be aware of this when performing quantitative analysis. The specific impact will depend on the algorithm used. It is advisable to validate any quantitative measurements on a phantom or to establish a standardized protocol for your studies.
Data Presentation
Table 1: Quantitative Comparison of Artifact Reduction Techniques
| Technique | Average Absolute Error (AAE) Reduction (%) - Commercial MAR | AAE Reduction (%) - Metal Deletion Technique (MDT) | Notes |
| Scanner 1 (Philips) | 22.0 ± 1.6 | 26.1 ± 2.3 | MDT showed slightly better performance. |
| Scanner 2 (GE) | 16.2 ± 2.6 | 27.9 ± 1.0 | MDT was significantly more effective. |
| Scanner 3 (Siemens) | 3.3 ± 0.7 | 28.8 ± 0.5 | MDT was significantly more effective. |
This table summarizes a study comparing different commercial Metal Artifact Reduction (MAR) techniques and the publicly available Metal Deletion Technique (MDT). AAE is a measure of image artifact severity.
Table 2: Impact of Saline Chaser Flow Rate on Aortic and Pancreatic Enhancement
| Protocol | Saline Chaser | Aortic Peak Enhancement (HU) | Pancreatic Peak Enhancement (HU) |
| A | None | 332.9 | 92.5 |
| B | 50 mL at 2 mL/s | 326.0 | - |
| C | 50 mL at 4 mL/s | - | 110.6 |
| D | 50 mL at 8 mL/s | 369.5 | 110.9 |
Data adapted from a study investigating the effect of varying saline chaser injection flow rates on contrast enhancement. Higher Hounsfield Units (HU) indicate greater enhancement.
Experimental Protocols
Protocol 1: Optimized Contrast Injection with Saline Chaser
This protocol is designed to achieve uniform vascular enhancement while minimizing contrast-induced artifacts.
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Patient Preparation:
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Ensure adequate hydration of the subject.
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Place an 18- or 20-gauge IV catheter in a large antecubital vein.
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Test the patency of the catheter with a 10 mL manual saline flush.
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Injection Parameters:
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Use a dual-chamber power injector.
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Program the injector for a biphasic injection:
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Phase 1 (this compound): Administer the appropriate volume of this compound (e.g., Optiray 320) based on subject weight and the specific imaging application. A typical flow rate is 3-5 mL/s.
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Phase 2 (Saline Chaser): Immediately follow the this compound injection with a 40-50 mL saline chaser at the same or a slightly higher flow rate (e.g., 4-8 mL/s).
-
-
-
Scan Acquisition:
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Utilize a bolus tracking technique with a region of interest (ROI) placed in the artery of interest.
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Initiate the CT scan acquisition once the enhancement in the ROI reaches a predefined threshold (e.g., 100-150 HU above baseline).
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Protocol 2: Post-Processing with Virtual Monoenergetic Imaging (VMI)
This protocol describes the steps to reduce beam hardening artifacts using VMI on data from a dual-energy CT scanner.
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Data Acquisition:
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Perform a contrast-enhanced CT scan using a dual-energy acquisition protocol (e.g., with tube potentials of 80/140 kVp or 100/Sn140 kVp).
-
-
Image Reconstruction:
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Reconstruct the standard, blended-energy images for initial review.
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Access the dual-energy post-processing software provided by the scanner manufacturer.
-
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VMI Reconstruction for Artifact Reduction:
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Generate a series of VMI datasets at different energy levels.
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To reduce beam hardening artifacts from concentrated this compound, reconstruct high-energy VMI images, typically in the range of 110-140 keV.
-
-
Image Analysis:
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Compare the high-keV VMI images to the standard reconstructions to assess the reduction in streak and cupping artifacts.
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Note that while high-keV images reduce artifacts, they also decrease the conspicuity of iodine. For assessing enhancement, lower-keV VMI (e.g., 40-70 keV) may be more appropriate, though they may exhibit more noise.
-
Visualizations
Caption: Experimental workflow for contrast-enhanced CT imaging.
Caption: Troubleshooting flowchart for this compound-related CT artifacts.
References
Technical Support Center: Optimizing Ioversol Dosage for Obese Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing Ioversol for contrast-enhanced imaging in obese animal models. The following information is synthesized from established principles of contrast media administration and studies in related fields, as direct, peer-reviewed literature on optimizing this compound dosage specifically in obese rodent models is limited.
Frequently Asked Questions (FAQs)
Q1: Why is determining the correct this compound dosage for obese animal models challenging?
A1: Dosing in obese models is challenging due to significant differences in body composition compared to their lean counterparts. Adipose tissue is poorly vascularized and less metabolically active, meaning it contributes little to the dispersion or dilution of the contrast medium in the blood.[1][2] Dosing based on total body weight (TBW), a common practice, can lead to an overdose of this compound in obese animals, increasing the risk of toxicity without improving diagnostic image quality.[1]
Q2: Should this compound dosage be calculated based on Total Body Weight (TBW) or Lean Body Weight (LBW)?
A2: Current best practice recommendations, supported by studies in canine models, suggest that dosing based on Lean Body Weight (LBW) is superior for obese subjects.[1][2] Using LBW reduces inter-patient variability in organ enhancement and minimizes the risk of administering an excessive contrast volume while maintaining diagnostic quality images.
Q3: How can I estimate the Lean Body Weight (LBW) of my obese rodent model?
A3: Estimating LBW in rodents can be achieved through several methods. One common approach is to use a correction factor. For many strains, the LBW of an obese animal is approximately the total body weight of a lean, age-matched control animal from the same strain. Alternatively, if available, dual-energy X-ray absorptiometry (DEXA) can provide a precise measurement of lean and fat mass.
Q4: What is a recommended starting dose of this compound for an obese rat or mouse?
A4: A prudent starting point is to use the generally accepted dose for a lean animal of the same species and apply it to the estimated LBW of the obese animal. For example, a common dose for rodents is in the range of 1-2 mL/kg. This dose should be calculated based on the LBW. Always begin with the lower end of the dose range and optimize based on pilot studies.
Q5: Which concentration of this compound (e.g., Optiray 240, 320, 350) should be used?
A5: The choice of concentration depends on the imaging application and the size of the animal.
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Optiray 320 (320 mgI/mL) or Optiray 350 (350 mgI/mL) are frequently used for cardiovascular and angiographic studies where high contrast is needed.
-
Optiray 240 (240 mgI/mL) may be suitable for general body imaging where lower concentrations can provide sufficient contrast, potentially reducing the overall iodine load.
Q6: What are the potential signs of an adverse reaction to this compound in an animal under anesthesia?
A6: While this compound is generally well-tolerated, adverse reactions can occur. In anesthetized animals, monitor for signs such as a sudden drop or spike in blood pressure, bradycardia, tachycardia, or respiratory distress. Although rare, severe reactions can include seizures or anaphylaxis.
Troubleshooting Guide
Problem: Poor or Inconsistent Image Contrast
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Solution 1: Review Dosage Calculation. Ensure that the dose was calculated based on an accurate estimation of Lean Body Weight (LBW), not Total Body Weight (TBW). Dosing based on TBW in an obese animal can paradoxically lead to suboptimal contrast if the increased blood volume is not accounted for properly, while LBW dosing provides more consistent results.
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Solution 2: Optimize Injection Rate. The rate of injection is critical for achieving a compact bolus of contrast. A slow injection can lead to excessive dilution before the imaging window. Ensure your catheter is patent and consider using a power injector for consistency, especially for dynamic contrast-enhanced studies.
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Solution 3: Adjust Scan Timing. The window for optimal contrast enhancement can be narrow. Conduct pilot scans to determine the peak enhancement time for your specific region of interest and animal model.
Problem: High Variability in Contrast Enhancement Between Animals
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Solution 1: Standardize Dosing Protocol. Implement a strict protocol where all animals are dosed based on LBW. This has been shown to lower interindividual variability in organ and vessel enhancement.
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Solution 2: Ensure Consistent Hydration Status. Dehydration can affect the pharmacokinetics of contrast media. Ensure all animals have similar access to water before fasting to standardize hydration levels.
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Solution 3: Standardize Anesthesia and Injection Technique. Use a consistent anesthetic protocol and ensure the intravenous injection technique is uniform across all animals to minimize variability in cardiac output and drug delivery.
Problem: Suspected Contrast-Induced Acute Kidney Injury (CI-AKI)
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Solution 1: Use the Lowest Necessary Dose. The primary risk factor for CI-AKI is a large dose of iodinated contrast. Adhering to LBW-based dosing minimizes this risk.
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Solution 2: Ensure Adequate Hydration. Hydrate the animal adequately before and after the procedure to support renal clearance of the contrast agent.
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Solution 3: Monitor Renal Function. If CI-AKI is a concern for your study, obtain baseline and post-procedure blood samples to monitor creatinine levels.
Quantitative Data: Dosage Guidelines
The table below provides recommended starting points for this compound dosage in obese rodent models. These are synthesized guidelines based on the principle of LBW dosing and require optimization for specific experimental needs.
| Animal Model | This compound Concentration (mgI/mL) | Recommended Dose (per kg of Lean Body Weight) | Injection Rate (mL/min) | Notes |
| Obese Zucker Rat | 320 - 350 | 600 - 800 mgI/kg | 1.5 - 2.5 | Estimate LBW from lean littermate controls. Higher injection rates are for angiographic studies. |
| Diet-Induced Obese (DIO) Mouse | 240 - 320 | 400 - 600 mgI/kg | 0.5 - 1.0 | Tail vein catheterization can be challenging; ensure catheter patency before injection. |
| Ovariectomized (OVX) Rat | 320 | 600 - 800 mgI/kg | 1.5 - 2.0 | This model induces obesity through hormonal changes; body composition can vary. |
Experimental Protocols
General Protocol for IV Contrast-Enhanced CT in an Obese Rodent
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Animal Preparation:
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Fast the animal for 4-6 hours prior to the procedure, with water available ad libitum.
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Induce and maintain anesthesia using a consistent protocol (e.g., inhaled isoflurane). Monitor vital signs throughout.
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Body Weight and Composition Assessment:
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Record the Total Body Weight (TBW) of the animal.
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Estimate the Lean Body Weight (LBW). If a DEXA scan is not available, use the average TBW of age-matched, lean control animals as the estimated LBW.
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This compound Dosage Calculation:
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Select the appropriate this compound concentration for your study.
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Calculate the required iodine dose in mg based on the LBW (e.g., LBW in kg * 600 mgI/kg).
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Convert the iodine dose (mg) to a volume of this compound solution (mL) based on its concentration (e.g., Dose in mg / 320 mgI/mL = Volume in mL).
-
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Catheterization:
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Place an intravenous catheter (e.g., 24-27 gauge) in the lateral tail vein. Patency and stability are critical in obese animals where tail veins may be less accessible.
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Flush the catheter with a small volume of heparinized saline to ensure it is patent.
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Image Acquisition and this compound Administration:
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Perform a pre-contrast (native) scan of the region of interest.
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Administer the calculated volume of this compound as a bolus injection. For consistency, use a programmable syringe pump.
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Immediately begin the post-contrast scan(s). The timing (e.g., arterial, portal venous, delayed phases) must be optimized based on the specific research question.
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-
Post-Procedure Monitoring:
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Monitor the animal during recovery from anesthesia.
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Provide fluid support (e.g., subcutaneous saline) to aid in the renal clearance of the contrast agent.
-
Visualizations
Caption: Workflow for this compound dosage calculation in obese models.
Caption: Key factors influencing image contrast in animal studies.
References
- 1. Lean body weight‐adjusted intravenous iodinated contrast dose for abdominal CT in dogs reduces interpatient enhancement variability while providing diagnostic quality organ enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lean body weight-adjusted intravenous iodinated contrast dose for abdominal CT in dogs reduces interpatient enhancement variability while providing diagnostic quality organ enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Imaging Showdown: Ioversol vs. Iopamidol
In the realm of preclinical research, the choice of contrast agent is pivotal for generating high-quality and reliable imaging data. Among the non-ionic, low-osmolar iodinated contrast media, ioversol and iopamidol are two commonly utilized agents. This guide provides an objective comparison of their performance in preclinical imaging settings, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their study designs.
At a Glance: Key Physicochemical and In Vitro Properties
A foundational understanding of the physicochemical properties of these contrast agents is crucial as it influences their in vivo behavior and imaging performance. The following table summarizes key in vitro comparative data.
| Parameter | This compound | Iopamidol | Significance |
| n-Butanol/Water Partition Coefficient | 0.038[1] | 0.100[1] | Indicates higher hydrophilicity for this compound. |
| Lysozyme Inhibition (500 mmol/l) | 3% | 12% | Iopamidol shows a greater inhibitory effect on this enzyme. |
| Erythrocyte Morphology | No effect | No effect | Both agents demonstrate good biocompatibility with red blood cells. |
| Coagulation Time (Rabbit Blood) | No significant effect | No significant effect | Both agents have a minimal impact on blood coagulation in this model. |
Preclinical Imaging Performance: An Angiographic Comparison
While modern cross-sectional imaging techniques like CT and MRI are prevalent, angiography remains a critical tool in many preclinical studies. A direct comparison in a rat model of femoral arteriography provides insights into the in vivo imaging performance of this compound and iopamidol.
| Parameter | This compound | Iopamidol | Animal Model |
| Angiographic Image Quality | Good[2] | Good[2] | Rats |
In this preclinical angiography study, both this compound and iopamidol provided good quality images, suggesting comparable efficacy for vessel visualization in this modality.[2]
Pharmacokinetics and Biodistribution: A Look at In Vivo Fate
The pharmacokinetic profiles of this compound and iopamidol have been characterized in several preclinical models. Both agents are primarily excreted unchanged via the kidneys.
This compound: Following intravenous administration in rats, this compound is rapidly distributed and excreted, primarily through the urine. In dogs, the elimination half-life is approximately 1.5 hours, and the agent does not bind to plasma proteins.
Iopamidol: Similarly, iopamidol is rapidly eliminated, with over 90% cleared from the central nervous system of dogs within 24 hours. In rabbits, renal excretion is the primary route of elimination. Preclinical studies in rats, rabbits, and dogs show that iopamidol does not significantly bind to plasma proteins and is excreted unchanged, mainly through the kidneys.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. Below are the protocols for the key comparative experiments.
In Vitro Studies
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Partition Coefficient: The n-butanol/water partition coefficient was determined to assess the hydrophilicity of the contrast agents.
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Lysozyme Inhibition: The inhibitory effect on lysozyme activity was measured to evaluate potential protein interactions.
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Erythrocyte Morphology: The impact on the shape of rabbit erythrocytes was observed to assess hematocompatibility.
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Coagulation Time: The effect on whole blood coagulation time was determined using rabbit blood.
In Vivo Angiography
-
Animal Model: The study was performed in rats.
-
Procedure: Femoral arteriography was conducted to visualize the arterial system of the hindlimb.
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Image Analysis: The quality of the angiograms was assessed to compare the vessel opacification and diagnostic utility of the two agents.
Experimental Workflows
To visualize the logical flow of the preclinical comparison, the following diagrams illustrate the key experimental processes.
Conclusion
References
A Head-to-Head Comparison of Ioversol and Other Non-Ionic Contrast Agents: A Guide for Researchers and Drug Development Professionals
An in-depth analysis of the performance, physicochemical properties, and safety profiles of leading non-ionic iodinated contrast agents, supported by experimental data.
In the landscape of medical imaging, the choice of a contrast agent is paramount to ensuring diagnostic accuracy while prioritizing patient safety. Non-ionic contrast agents have become the standard of care due to their improved tolerability compared to their ionic predecessors. This guide provides a comprehensive head-to-head comparison of Ioversol with other widely used non-ionic contrast agents, including Iopamidol and Iohexol. This objective analysis, supported by experimental data, is designed to inform researchers, scientists, and drug development professionals in their selection and development of contrast media.
Physicochemical Properties: A Foundation for Performance
The performance and safety of a contrast agent are intrinsically linked to its physicochemical properties. Key parameters include osmolality, viscosity, and iodine concentration. Osmolality affects patient comfort and the potential for osmotic diuresis, while viscosity influences injectability and flow rates. Iodine concentration is directly related to the agent's ability to attenuate X-rays and produce high-quality images.
Below is a summary of the key physicochemical properties of this compound (Optiray®), Iopamidol (Isovue®), and Iohexol (Omnipaque®) at various iodine concentrations.
| Property | This compound (Optiray®) | Iopamidol (Isovue®) | Iohexol (Omnipaque®) |
| Iodine Concentration (mgI/mL) | 300 | 320 | 350 |
| Osmolality (mOsm/kg water) @ 37°C | 651[1][2] | 702[1][2] | 792 |
| Viscosity (cP) @ 37°C | 4.6 | 6.0 | 8.9 |
Clinical Performance and Patient Tolerability: A Comparative Analysis
Clinical studies provide invaluable data on the real-world performance and tolerability of contrast agents. Head-to-head trials comparing this compound, Iopamidol, and Iohexol have assessed imaging efficacy, patient comfort (sensations of heat and pain), and the incidence of adverse events.
Imaging Efficacy
Across multiple studies, this compound, Iopamidol, and Iohexol have demonstrated high efficacy in producing diagnostic-quality images for a range of procedures, including angiography and computed tomography (CT). In a double-blind study comparing this compound and Iohexol for peripheral and visceral arteriography, both agents resulted in "excellent or good" ratings for the majority of radiographs. Similarly, a comparison of this compound and Iopamidol in contrast-enhanced body CT found that all examinations were considered diagnostic.
Patient Tolerance: Heat and Pain Sensations
Patient comfort is a significant consideration, and non-ionic contrast agents are known to cause less discomfort than ionic agents. Studies have quantified sensations of heat and pain on a rating scale (e.g., 1 = none, 4 = severe).
In a double-blind study comparing this compound 300 and Iohexol 300 in central venous angiography, the average heat scores were 1.28 for this compound and 1.44 for Iohexol, with no patients in either group complaining of pain. Another study comparing this compound 320 and Iohexol 300 in peripheral and visceral arteriography reported the following average scores:
| Procedure | Sensation | This compound 320 | Iohexol 300 |
| Peripheral Arteriography | Heat | 2.4 | 2.3 |
| Pain | 1.1 | 1.1 | |
| Visceral Arteriography | Heat | 2.4 | 2.4 |
| Pain | 1.7 | 1.0 |
These data suggest a comparable and generally low level of discomfort for both agents.
Safety Profile: Adverse Reactions
The safety of non-ionic contrast agents is well-established, with a significantly lower incidence of adverse drug reactions (ADRs) compared to ionic agents. A large-scale prospective study in Japan involving over 337,000 cases found the overall prevalence of ADRs to be 3.13% for non-ionic media, compared to 12.66% for ionic media. Severe ADRs were also significantly lower, at 0.04% for non-ionic versus 0.22% for ionic agents.
A meta-analysis of 30 studies with over 1.3 million exposures to non-ionic iodinated contrast media (ICM) reported the following pooled incidences of overall acute adverse reactions (AARs) for specific agents:
| Non-Ionic Contrast Agent | Pooled Incidence of Overall AARs (%) |
| This compound | 0.88 |
| Iopamidol | 1.10 |
| Iohexol | 1.21 |
| Iopromide | 0.82 |
| Iomeprol | 1.74 |
| Iodixanol | 0.85 |
| Iobitridol | 0.77 |
The meta-analysis concluded that while there were variations in the pooled incidences, the type of non-ionic ICM did not significantly affect the incidence of overall and severe AARs after adjusting for confounding factors.
Experimental Protocols: A Methodological Overview
The clinical evaluation of contrast agents follows rigorous, standardized protocols to ensure the validity and comparability of data. The following provides a generalized overview of the methodologies employed in the comparative studies cited in this guide.
Study Design
The majority of head-to-head comparisons are conducted as prospective, randomized, double-blind, parallel-group clinical trials .
-
Prospective: Data is collected moving forward in time from the start of the study.
-
Randomized: Patients are randomly assigned to receive one of the contrast agents being compared to minimize bias.
-
Double-blind: Neither the patient nor the investigating physician knows which contrast agent is being administered.
-
Parallel-group: Each group of patients receives a different treatment simultaneously.
Patient Population
Inclusion and exclusion criteria are clearly defined to ensure a homogenous study population. Typically, adult patients referred for a specific diagnostic imaging procedure (e.g., peripheral arteriography, computed tomography) are enrolled. Patients with a history of hypersensitivity to contrast media or other contraindications are generally excluded.
Contrast Administration and Imaging
The contrast agent is administered intravenously or intra-arterially at a specified iodine concentration and injection rate. The volume administered may be fixed or weight-based. Imaging is performed according to the standard protocol for the specific procedure.
Data Collection and Analysis
-
Efficacy: Radiographic images are independently reviewed by blinded radiologists and rated for diagnostic quality on a predefined scale (e.g., excellent, good, fair, poor).
-
Tolerability: Patients are asked to rate the intensity of heat and pain sensations on a numerical scale immediately following injection.
-
Safety: Vital signs (blood pressure, heart rate, respiration) are monitored before, during, and after the procedure. Blood and urine samples are often collected at baseline and at specified intervals post-procedure to assess renal and hepatic function. All adverse events are recorded and categorized by severity and potential relationship to the contrast agent.
Statistical analysis is performed to determine if there are any significant differences between the contrast agent groups in terms of efficacy, tolerability, and safety.
References
A Tale of Two Contrasts: Ioversol and Gadolinium-Based Agents in Preclinical Imaging
A critical distinction for researchers: While both Ioversol and gadolinium-based contrast agents (GBCAs) are pivotal in enhancing diagnostic imaging, their use in preclinical magnetic resonance imaging (MRI) is not interchangeable. In fact, this compound is not utilized in MRI at all. This guide clarifies the fundamental differences between these two classes of contrast agents, providing a comparative overview of their mechanisms, preclinical data, and experimental applications in their respective imaging modalities.
This compound is an iodinated contrast agent, designed exclusively for X-ray-based imaging techniques such as computed tomography (CT). Its efficacy stems from the high atomic density of iodine, which effectively attenuates X-rays, thereby increasing the contrast of tissues and vascular structures.[1][2][3][4] Conversely, gadolinium-based contrast agents are paramagnetic and function by shortening the T1 relaxation time of protons in a magnetic field, a principle central to MRI.[5] This guide will delve into the distinct characteristics of each agent class to provide a clear understanding for researchers, scientists, and drug development professionals.
Gadolinium-Based Contrast Agents (GBCAs) for Preclinical MRI
GBCAs are the cornerstone of contrast-enhanced MRI, significantly improving the visualization of anatomical structures and pathological processes.
Mechanism of Action
The paramagnetic gadolinium ion (Gd³⁺) possesses seven unpaired electrons, which creates a large magnetic moment. When introduced into a magnetic field, these ions interact with surrounding water protons, accelerating their T1 relaxation. This results in a brighter signal on T1-weighted MR images, enhancing the visibility of tissues where the agent has accumulated. To mitigate the toxicity of free gadolinium ions, the Gd³⁺ is chelated to an organic ligand, forming a stable complex that can be safely administered and subsequently excreted from the body.
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References
A Comparative Analysis of the Nephrotoxicity of Ioversol and Iopamidol in Rat Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nephrotoxic effects of two low-osmolar, non-ionic iodinated contrast agents, Ioversol and Iopamidol, in rat models. This analysis is based on available experimental data to assist researchers and professionals in drug development in making informed decisions.
Executive Summary
Both this compound and Iopamidol are widely used contrast agents in medical imaging. While they are considered safer than high-osmolar agents, concerns about contrast-induced nephropathy (CIN) persist. Animal studies, primarily in rats, are crucial for preclinical assessment of their renal safety profiles. This guide synthesizes findings from various studies to compare their effects on renal function and structure. Direct head-to-head comparative studies with comprehensive quantitative data in rats are limited; therefore, this guide compiles and presents data from individual studies to offer a comparative perspective.
Data on Renal Function and Injury
The following table summarizes the key quantitative data on the nephrotoxic effects of this compound and Iopamidol in rats, as reported in separate studies. It is important to note that these results are not from a single, direct comparative study and experimental conditions may have varied.
| Parameter | This compound | Iopamidol | Control/Saline |
| Serum Creatinine (mg/dL) | Increased | Increased | No significant change |
| Blood Urea Nitrogen (BUN) (mg/dL) | Increased | Increased | No significant change |
| Renal Histopathology | Tubular necrosis, lesions, hemorrhagic casts | Evidence of tubular damage | Normal kidney architecture |
| Oxidative Stress | Increased malondialdehyde (MDA), decreased superoxide dismutase (SOD) | Associated with mitochondrial superoxide and reactive oxygen species accumulation | Baseline levels |
Experimental Protocols
The methodologies described below are representative of experimental protocols used in studies investigating the nephrotoxicity of iodinated contrast media in rats.
Animal Model
-
Species: Male Sprague-Dawley or Wistar rats
-
Weight: 200-250 g
-
Acclimatization: Animals are typically acclimated for at least one week before the experiment.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water, unless dehydration is a component of the study design.
Induction of Contrast-Induced Nephropathy (CIN)
A common model for CIN in rats involves creating a predisposition to kidney injury before administering the contrast agent. A typical protocol is as follows:
-
Dehydration: Water is withheld for a specified period, often 24-48 hours, before contrast medium injection to induce a state of mild renal hypoperfusion.
-
Enzyme Inhibition: To further sensitize the kidneys, a combination of drugs is often administered intraperitoneally or intravenously. A common combination includes:
-
Indomethacin (a prostaglandin synthesis inhibitor)
-
L-NAME (a nitric oxide synthase inhibitor)
-
-
Contrast Medium Administration: Following the sensitizing agents, this compound or Iopamidol is administered, typically via the tail vein. The dosage can vary but is often in the range of 3-10 g of iodine per kg of body weight.
Sample Collection and Analysis
-
Blood Sampling: Blood samples are collected at baseline and at various time points after contrast administration (e.g., 24, 48, and 72 hours) via cardiac puncture or tail vein for measurement of serum creatinine and BUN.
-
Tissue Harvesting: At the end of the experiment, rats are euthanized, and the kidneys are harvested. One kidney is typically fixed in 10% neutral buffered formalin for histological examination, while the other may be snap-frozen in liquid nitrogen for biochemical or molecular analysis.
Histopathological Examination
Formalin-fixed kidney tissues are embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). The slides are then examined under a light microscope by a pathologist blinded to the treatment groups. A semi-quantitative scoring system is often used to assess the degree of renal injury, including tubular necrosis, cast formation, and interstitial edema.
Biochemical Analysis
-
Serum Creatinine and BUN: Measured using commercially available kits and a clinical chemistry analyzer.
-
Oxidative Stress Markers: Kidney tissue homogenates can be used to measure markers of oxidative stress, such as malondialdehyde (MDA) levels (as an indicator of lipid peroxidation) and the activity of antioxidant enzymes like superoxide dismutase (SOD).
Signaling Pathways in Contrast-Induced Nephropathy
The nephrotoxicity of iodinated contrast media is multifactorial, involving direct tubular toxicity, renal vasoconstriction, and oxidative stress. Different signaling pathways have been implicated in the pathogenic mechanisms of this compound and Iopamidol.
This compound and the Nrf2/HO-1 Pathway
Studies on this compound-induced nephrotoxicity suggest the involvement of oxidative stress. The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway is a key cellular defense mechanism against oxidative stress. In a rat model of CIN induced by this compound, an increase in oxidative stress markers was observed.[1] The activation of the Nrf2/HO-1 pathway has been shown to be a protective response to this oxidative insult.[1]
Caption: this compound-induced oxidative stress and the Nrf2/HO-1 protective pathway.
Iopamidol and Mitochondrial Impairment
Research on Iopamidol-induced nephrotoxicity points towards mitochondrial dysfunction as a key mechanism.[2] Iopamidol has been shown to affect mitochondrial function, leading to ATP depletion, a reduction in the mitochondrial membrane potential, and an increase in mitochondrial superoxide and reactive oxygen species.[2] This mitochondrial damage can trigger apoptosis and contribute to renal tubular cell injury.
References
A Comparative Guide to Signal Enhancement: Ioversol vs. Iohexol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signal enhancement characteristics of two widely used non-ionic, low-osmolar iodinated contrast agents: Ioversol (marketed as Optiray®) and Iohexol (marketed as Omnipaque™). The comparison is based on published experimental data from clinical studies to inform researchers and drug development professionals on their relative performance in various imaging applications.
Physicochemical Properties
The signal enhancement capability of an iodinated contrast agent is fundamentally linked to its physicochemical properties. The key determinants are iodine concentration, which directly influences X-ray attenuation, and viscosity and osmolality, which affect deliverability, patient comfort, and physiological response.
| Property | This compound (Optiray®) | Iohexol (Omnipaque™) |
| Iodine Concentration (mg/mL) | 300, 320, 350[1] | 300, 350 |
| Osmolality (mOsm/kg water) @ 37°C | 7.9 (for 350 mg/mL) | 844 (for 350 mg/mL) |
| Viscosity (mPa·s) @ 37°C | 9.0 (for 350 mg/mL) | 10.6 (for 350 mg/mL)[2] |
Quantitative Signal Enhancement Comparison
Signal enhancement in Computed Tomography (CT) is measured in Hounsfield Units (HU), where a higher value indicates greater X-ray attenuation and thus, superior contrast. While no single study provides a direct head-to-head HU comparison under identical conditions, data from separate studies offer valuable insights.
| Agent Formulation | Anatomic Region | Mean Enhancement (HU ± SD) | Study Context |
| This compound 350 | Ascending Aorta | 626 ± 183.83[3] | CTA in infants |
| Iohexol 350 | Ascending Aorta | 356.3 ± 61.5[4][5] | Coronary CT Angiography |
| Iohexol 380 | Ascending Aorta | 375.8 ± 71.4 | Coronary CT Angiography |
It is critical to note that the data above are from different studies with different patient populations and scanning protocols. Therefore, direct comparison should be made with caution.
Qualitative Image Quality Assessment
In clinical settings, radiographic image quality is often assessed qualitatively by radiologists. Several double-blind, randomized studies have compared this compound and Iohexol on this basis.
| Study Area | This compound Formulation | Iohexol Formulation | Results |
| Peripheral & Visceral Arteriography | This compound 320 | Iohexol 300 | 92% of this compound radiographs were rated "excellent or good" compared to 88% for Iohexol. |
| Central Venous Angiography | This compound 300 | Iohexol 300 | 75.6% of this compound angiograms were rated "very good" or "good" versus 51.3% for Iohexol. |
| Coronary Arteriography | This compound 350 | Iohexol 350 | All procedures in both groups were rated as diagnostic, with 92.5% of this compound procedures rated "excellent or good". No significant difference in overall quality was noted between the groups. |
These studies suggest that this compound may provide a slight advantage in subjective image quality, particularly in peripheral and central venous angiography.
Experimental Protocols
To ensure the reproducibility and validity of findings when comparing contrast agents, a rigorous experimental protocol is essential. The following is a representative methodology adapted from a multicenter, randomized, double-blind clinical trial comparing different formulations of a contrast agent.
1. Patient Selection & Randomization:
-
Inclusion Criteria: Healthy adult volunteers or patients referred for a specific diagnostic procedure (e.g., coronary CT angiography).
-
Exclusion Criteria: History of contrast media allergy, renal insufficiency (e.g., elevated serum creatinine), significant cardiac disease, or pregnancy.
-
Randomization: Subjects are randomized in a double-blind fashion to receive either this compound or Iohexol.
2. Contrast Administration:
-
Access: An 18-gauge or 20-gauge intravenous catheter is placed in an antecubital vein.
-
Dosage: A standardized iodine dose is administered based on patient body weight (e.g., 420 mgI/kg).
-
Injection Rate: A consistent flow rate is maintained using a power injector (e.g., 4 mL/sec).
-
Saline Flush: The contrast injection is immediately followed by a saline flush (e.g., 30-40 mL) at the same injection rate to push the contrast bolus and reduce artifacts.
3. CT Imaging Protocol:
-
Scanner: A multidetector CT (MDCT) scanner (e.g., 64-slice or greater) is used.
-
Scan Parameters: Standardized parameters are used for all subjects (e.g., tube voltage of 120 kVp, tube current with automatic exposure control).
-
Scan Timing: A bolus tracking technique is used to initiate the scan when the contrast enhancement in a target region (e.g., the ascending aorta) reaches a predefined threshold (e.g., 150 HU).
4. Quantitative Analysis:
-
Region of Interest (ROI): Circular ROIs of a standard size are placed within specific anatomical structures on the resulting images (e.g., ascending aorta, left main coronary artery, liver parenchyma).
-
Measurement: The mean CT attenuation value in Hounsfield Units (HU) is recorded for each ROI.
-
Statistical Analysis: Student's t-test or a similar statistical method is used to compare the mean enhancement values between the this compound and Iohexol groups.
Visualizations
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Caption: Relationship between physicochemical properties and imaging outcomes.
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References
- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. ajronline.org [ajronline.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Iohexol-380 and Iohexol-350 for Coronary CT Angiography: A Multicenter, Randomized, Double-Blind Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Iohexol-380 and Iohexol-350 for Coronary CT Angiography: A Multicenter, Randomized, Double-Blind Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Contrast Agents for Longitudinal Micro-CT Studies in Mice: Ioversol and Alternatives
For researchers engaged in longitudinal in vivo studies in mice utilizing micro-computed tomography (micro-CT), the choice of contrast agent is critical for generating high-quality, reproducible data. This guide provides a comparative analysis of Ioversol, a non-ionic, low-osmolality iodinated contrast medium, with two common alternatives: Iohexol, another iodinated agent, and ExiTron nano, a nanoparticle-based contrast agent. This comparison is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate contrast agent for their specific preclinical imaging needs.
Performance Comparison
The selection of a contrast agent is often a trade-off between the desired duration of contrast enhancement, the potential for adverse effects, and the specific tissues being targeted. The following table summarizes the key performance characteristics of this compound, Iohexol, and the ExiTron nano line of contrast agents based on available preclinical data.
| Feature | This compound | Iohexol | ExiTron nano (6000 & 12000) |
| Agent Type | Small molecule, iodinated | Small molecule, iodinated | Nanoparticle, alkaline earth metal-based |
| Primary Application | Vascular and soft tissue imaging | Vascular and soft tissue imaging | Long-term liver, spleen, and vascular imaging |
| Signal Enhancement | Average intervertebral disc attenuation increase of 3%-15%[1]. In brain tumor models, can significantly increase CT signal[2]. | Blood enhancement up to 411 ± 56 HU at ~13 mins post-injection[3]. | Liver density can reach over 400 HU[4]. Undiluted densities are ~6000 HU and ~12000 HU for the respective formulations[5]. |
| Temporal Dynamics | Rapid clearance through the kidneys. Signal in brain tumors is stable for about 30 minutes post-injection. | Rapid clearance via the kidneys, often requiring continuous infusion for sustained blood pool imaging. Biological half-life is approximately 121 minutes. | Peak vessel contrast at 2 minutes, with a half-life of 60 minutes (nano 6000) to 4 hours (nano 12000). Liver contrast peaks at 4-8 hours and can last for several months. |
| Longitudinal Suitability | Well-tolerated for repeated injections in longitudinal studies. | Rapid clearance may necessitate repeated injections for each imaging time point. | Excellent for longitudinal studies due to long-lasting contrast from a single injection. |
| Reported Adverse Effects in Mice | Well-tolerated in mice with no significant adverse effects reported in preclinical studies. | Generally considered safe, though rapid administration of high doses can have adverse effects. | Well-tolerated in mice with no observed adverse effects such as weight loss or abnormal behavior even after 6 months. |
Experimental Protocols
Detailed and consistent experimental protocols are paramount for the success of longitudinal studies. Below are representative protocols for the administration of each contrast agent in mice for micro-CT imaging.
This compound Administration Protocol
-
Preparation: this compound is typically available in various concentrations. For mouse imaging, a concentration such as 320 mgI/mL is often used. Ensure the solution is at or near body temperature before injection to minimize potential adverse reactions.
-
Animal Handling: Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).
-
Injection: Administer this compound via a tail vein injection (TVI). The specific dose will depend on the application, but a typical range is not explicitly detailed in the provided mouse studies. Human equivalent doses are well-documented.
-
Imaging: Commence micro-CT scanning immediately following injection for vascular imaging, or after a short distribution phase for tissue perfusion imaging. For some applications, imaging can be performed up to 30 minutes post-injection to observe tissue enhancement.
Iohexol Administration Protocol
-
Preparation: Iohexol is available in multiple concentrations (e.g., 240, 300, or 350 mgI/mL). The choice of concentration depends on the target tissue and desired contrast level.
-
Animal Handling: Anesthetize the mouse as per standard laboratory procedures.
-
Injection: For bolus injections, administer via the tail vein. Due to its rapid clearance, for sustained blood pool imaging, continuous infusion via a syringe pump may be necessary. A typical intravenous dose in pediatric human patients, which may be adapted for mice, is around 2.0 mL/kg.
-
Imaging: Imaging should be initiated immediately upon injection, especially for angiography, due to the rapid renal clearance of Iohexol.
ExiTron nano Administration Protocol
-
Preparation: ExiTron nano 6000 and 12000 are provided as sterile suspensions ready for injection.
-
Animal Handling: Anesthetize the mouse. To aid injection, the tail may be warmed to dilate the veins.
-
Injection: A typical injection volume for a 20-30g mouse is 100 µL, administered slowly via the lateral tail vein. This corresponds to a dose equivalent of 640 mg iodine/kg for ExiTron nano 6000 and 1200 a0 mg iodine/kg for ExiTron nano 12000.
-
Imaging: For angiography, imaging can be performed immediately after injection. For liver and spleen imaging, the optimal contrast is achieved 4-8 hours post-injection. The contrast in these organs is long-lasting, allowing for imaging at multiple time points over weeks or even months after a single injection.
Visualizing the Experimental Workflow
A generalized workflow for a longitudinal micro-CT study in mice using a contrast agent is depicted in the following diagram. This workflow highlights the key decision points and steps from animal preparation to data analysis.
Conclusion
The validation of this compound for longitudinal studies in mice demonstrates its utility as a safe and effective contrast agent for short-term vascular and soft tissue imaging. Its rapid clearance is advantageous when imaging at closely spaced time points without signal overlap is required. However, for studies demanding sustained contrast over days or weeks, nanoparticle-based agents like ExiTron nano offer a significant advantage by providing long-lasting enhancement of the liver and spleen from a single injection, thereby reducing animal handling and potential stress. Iohexol remains a viable alternative to this compound, with similar properties and applications. The ultimate choice of contrast agent will depend on the specific scientific question, the target organ, and the required imaging frequency of the longitudinal study.
References
- 1. In vivo contrast-enhanced microCT for the monitoring of mouse thoracic, lumbar, and coccygeal intervertebral discs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Contrast-enhanced micro-computed tomography using ExiTron nano6000 for assessment of liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Micro-CT Based Experimental Liver Imaging Using a Nanoparticulate Contrast Agent: A Longitudinal Study in Mice | PLOS One [journals.plos.org]
A Comparative Guide to the Hemodynamic Effects of Ioversol and Diatrizoate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hemodynamic effects of Ioversol, a non-ionic, low-osmolar contrast medium, and diatrizoate, an ionic, high-osmolar contrast medium, based on data from preclinical animal studies. The information presented is intended to assist researchers and drug development professionals in understanding the differing physiological impacts of these two commonly used contrast agents.
Comparative Hemodynamic Effects
Preclinical studies in various animal models, including dogs and rats, have consistently demonstrated that this compound exerts less profound hemodynamic effects compared to diatrizoate.[1] Generally, this compound is associated with minimal to moderate changes in key cardiovascular parameters, whereas diatrizoate tends to induce more significant alterations.[1]
A summary of the comparative hemodynamic effects observed in animal studies is presented in the table below.
| Hemodynamic Parameter | This compound | Diatrizoate | Animal Model(s) |
| Heart Rate | Minimal effects[1] | Significant decrease[2] | Dog, Rat[1] |
| Myocardial Contractility | Minimal to moderate decreases | More profound decreases | Dog |
| Left Ventricular Pressure | Minimal to moderate decreases | More profound decreases | Dog |
| Mean Arterial Pressure | Minimal to moderate decreases | Greater decrease | Dog, Rat |
| Systemic Vascular Resistance | Minimal to moderate decreases | More profound decreases | Dog |
| Pulmonary Vascular Resistance | Minimal to moderate decreases | More profound decreases | Dog |
| Blood Pressure | Transient increase | Biphasic change | Rat |
| Left Ventricular End Diastolic Pressure | Less of an increase compared to diatrizoate | Greater increase | Dog |
| Cardiac Output | Less of an increase compared to diatrizoate | Greater increase | Dog |
Experimental Protocols
The following is a generalized experimental protocol synthesized from methodologies reported in comparative studies of iodinated contrast media in animal models.
Objective: To compare the hemodynamic effects of intravenously administered this compound and diatrizoate in a canine model.
Animal Model: Mongrel dogs of either sex, weighing between 15-25 kg.
Anesthesia: Anesthesia is induced with an appropriate agent (e.g., sodium pentobarbital) and maintained throughout the experiment. Animals are intubated and ventilated with room air.
Catheterization and Instrumentation:
-
A catheter is placed in the femoral artery to monitor systemic arterial blood pressure.
-
A catheter is introduced into the femoral vein for the administration of contrast media and fluids.
-
A Swan-Ganz catheter is advanced into the pulmonary artery via the jugular vein to measure cardiac output, pulmonary artery pressure, and pulmonary capillary wedge pressure.
-
A high-fidelity micromanometer catheter is placed in the left ventricle to measure left ventricular pressure and its first derivative (dP/dt), an index of myocardial contractility.
-
Electrocardiogram (ECG) leads are placed to monitor heart rate and rhythm.
Experimental Procedure:
-
After a stabilization period to ensure hemodynamic stability, baseline measurements of all parameters are recorded.
-
Animals are randomly assigned to receive either this compound or diatrizoate.
-
The contrast agent is administered as a bolus injection into the femoral vein at a dose of 1.2 g I/kg body weight.
-
Hemodynamic parameters and ECG are continuously monitored and recorded for a period of at least 5 minutes following the injection.
-
A sufficient washout period is allowed between any subsequent injections to allow hemodynamic parameters to return to baseline.
Data Analysis: Changes in hemodynamic parameters from baseline are calculated at various time points post-injection. Statistical analysis (e.g., ANOVA, t-test) is used to compare the effects of this compound and diatrizoate. A p-value of <0.05 is typically considered statistically significant.
Visualizing Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for such a comparative study and a potential signaling pathway for contrast media-induced hemodynamic effects.
Experimental workflow for comparing contrast media.
Potential signaling pathway for hemodynamic effects.
Conclusion
The available preclinical data from animal models strongly indicate that this compound has a more favorable hemodynamic profile than diatrizoate. The non-ionic, low-osmolar nature of this compound likely contributes to its reduced impact on cardiovascular function. These findings suggest that this compound may be a safer alternative in patients with compromised cardiovascular function or hemodynamic instability. However, further research is always encouraged to fully elucidate the mechanisms underlying these differences and to confirm these findings in specific patient populations.
References
Comparative Cost-Effectiveness of Ioversol in Preclinical Imaging: A Guide for Researchers
In the realm of preclinical research, particularly in imaging-based studies, the choice of contrast agent is a critical decision that balances image quality, animal safety, and budgetary constraints. Ioversol (marketed as Optiray®), a low-osmolar, non-ionic iodinated contrast medium, is a widely used agent for contrast-enhanced computed tomography (CT) in preclinical settings. This guide provides a comparative analysis of the cost-effectiveness of this compound against three other commonly used non-ionic iodinated contrast agents: Iohexol (Omnipaque®), Iopamidol (Isovue®), and Iodixanol (Visipaque®).
This comparison is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate contrast agent for their preclinical imaging needs. The analysis is based on publicly available pricing information, typical dosages reported in preclinical studies, and a review of available comparative performance data.
At a Glance: Key Properties and Cost Comparison
The selection of a contrast agent is often a multifactorial decision. The following table summarizes key properties of this compound and its common alternatives.
Table 1: Comparison of Key Properties of Iodinated Contrast Agents
| Feature | This compound (Optiray®) | Iohexol (Omnipaque®) | Iopamidol (Isovue®) | Iodixanol (Visipaque®) |
| Agent Type | Monomer, Non-ionic | Monomer, Non-ionic | Monomer, Non-ionic | Dimer, Non-ionic, Isosmolar |
| Osmolality | Low | Low | Low | Iso-osmolar |
| Viscosity | Low to Moderate | Low to Moderate | Low to Moderate | Moderate to High |
| Primary Excretion Route | Renal | Renal | Renal | Renal |
Table 2: Estimated Cost Comparison for a Typical Preclinical Mouse CT Scan
| Contrast Agent | Brand Name | Typical Preclinical Dose (Mouse, IV) | Estimated Cost per mL (USD) | Estimated Cost per Scan (USD) |
| This compound | Optiray® | 100 - 200 µL | ~$0.40 - $0.60 | $0.04 - $0.12 |
| Iohexol | Omnipaque® | 100 - 200 µL | ~$0.80 - $1.20 | $0.08 - $0.24 |
| Iopamidol | Isovue® | 100 - 200 µL | ~$0.50 - $0.70 | $0.05 - $0.14 |
| Iodixanol | Visipaque® | 100 - 200 µL | ~$1.00 - $1.50 | $0.10 - $0.30 |
Disclaimer: The estimated costs are based on a survey of publicly available list prices for research and veterinary use and may not reflect institutional or negotiated pricing. Dosages can vary based on the specific research application and animal model.
Performance and Efficacy in Preclinical Imaging
While direct, head-to-head preclinical studies comparing the imaging performance of this compound against all three alternatives are limited, existing research provides some insights into their relative efficacy and safety profiles.
This compound vs. Iohexol: Clinical studies comparing this compound and Iohexol have generally reported equivalent diagnostic image quality and similar safety profiles[1][2]. One phantom study suggested that Iohexol may have a slightly lower contrast enhancement ability compared to other non-ionic agents, including this compound[3].
This compound vs. Iopamidol: A preclinical study involving in vitro and in vivo (rats, mice, and rabbits) comparisons concluded that Iopamidol was superior to this compound in most of the tests performed, which included angiography[4]. However, clinical comparisons have often shown comparable efficacy and tolerability between the two agents[5].
This compound vs. Iodixanol: Iodixanol is unique in this comparison as it is an iso-osmolar agent, meaning its osmolality is similar to that of blood. This property is often associated with improved patient comfort and a potentially better safety profile, particularly in subjects with renal impairment. Preclinical and clinical data suggest that Iodixanol has a diagnostic efficacy similar to other iodinated contrast media. Some clinical studies have indicated that Iodixanol may be associated with a lower incidence of adverse events compared to low-osmolar agents like this compound, particularly concerning patient discomfort.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and comparable preclinical imaging studies. Below are representative protocols for contrast-enhanced micro-CT in mice using this compound, Iohexol, and Iopamidol, based on published literature.
General Workflow for Contrast-Enhanced Preclinical CT
The following diagram illustrates a typical workflow for a contrast-enhanced micro-CT study in a rodent model.
Caption: General workflow for a preclinical contrast-enhanced CT study.
Protocol 1: Vascular Imaging in Mice using this compound
This protocol is adapted from a study performing in vivo contrast-enhanced micro-CT for vascular imaging in mice.
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (1-2% in oxygen).
-
Place a catheter in the lateral tail vein for contrast administration.
-
Position the mouse on the scanner bed and ensure it is securely immobilized.
-
-
Imaging Parameters (Example):
-
Scanner: Micro-CT system (e.g., SkyScan, Quantum FX)
-
Voltage: 90 kVp
-
Current: 160 µA
-
Voxel Size: 20-50 µm
-
Scan Time: Dependent on the system and desired resolution.
-
-
Contrast Injection and Scanning:
-
Administer a bolus injection of this compound (e.g., Optiray 320) at a dose of 150 µL per 25g mouse body weight.
-
Initiate the scan immediately after injection for arterial phase imaging, or with a delay for venous or equilibrium phase imaging.
-
Protocol 2: Dynamic Contrast-Enhanced CT in Mice using Iohexol
This protocol is based on a study performing dynamic contrast-enhanced micro-CT for soft tissue segmentation in mice.
-
Animal Preparation:
-
Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).
-
Insert a catheter into the tail vein, connected to a syringe pump for controlled injection.
-
-
Imaging Parameters (Example):
-
Scanner: Fast micro-CT scanner
-
Acquisition of a pre-contrast image series.
-
-
Contrast Injection and Scanning:
-
Administer Iohexol (e.g., Omnipaque 300) at a dose of 2 µL/g body weight via the syringe pump over a set duration (e.g., 30-60 seconds).
-
Acquire a series of post-contrast scans at defined time intervals (e.g., every 30-60 seconds) to capture the dynamic enhancement.
-
Protocol 3: General Purpose Contrast-Enhanced CT in Mice using Iopamidol
This protocol is a general representation for contrast-enhanced CT in mice using Iopamidol.
-
Animal Preparation:
-
Anesthetize the mouse and maintain anesthesia throughout the procedure.
-
Place a tail vein catheter for intravenous injection.
-
-
Imaging Parameters (Example):
-
Scanner: Micro-CT system
-
Voltage: 50-90 kVp
-
Current: 200-500 µA
-
-
Contrast Injection and Scanning:
-
Administer a bolus of Iopamidol (e.g., Isovue 370) at a typical dose of 100-200 µL per mouse.
-
Commence scanning immediately after injection for angiography or with a delay for organ perfusion studies.
-
Logical Framework for Contrast Agent Selection
The decision-making process for selecting a contrast agent in preclinical imaging involves several key considerations. The following diagram outlines a logical framework to guide this selection process.
Caption: Decision-making framework for selecting a preclinical contrast agent.
Conclusion
Based on the available data, this compound presents a cost-effective option for general-purpose preclinical contrast-enhanced CT imaging. Its lower price point compared to other non-ionic agents, combined with a well-established safety and efficacy profile, makes it an attractive choice for studies where high-throughput and budget optimization are priorities.
However, the choice of contrast agent should always be tailored to the specific requirements of the study. For instance:
-
Iohexol and Iopamidol represent viable alternatives with extensive histories of use, though their cost may be slightly higher.
-
Iodixanol , with its iso-osmolar properties, may be the preferred agent in studies involving animals with compromised renal function or when minimizing physiological impact is paramount, despite its higher cost.
Ultimately, researchers should consider piloting different agents in their specific experimental models to empirically determine the most suitable option that provides the necessary diagnostic information in a safe and cost-effective manner. This guide serves as a starting point for this critical decision-making process in the dynamic field of preclinical imaging.
References
Evaluating the Diagnostic Efficacy of Ioversol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the diagnostic efficacy and safety profile of Ioversol against other commonly used non-ionic iodinated contrast agents. The information is compiled from a range of clinical trials and meta-analyses to support evidence-based decisions in research and drug development.
Comparative Efficacy and Safety Data
The following tables summarize quantitative data from various studies, comparing this compound to other contrast agents in key performance areas.
Diagnostic Image Quality
| Comparison Agent | Imaging Modality | This compound (Excellent/Good) | Comparator (Excellent/Good) | Citation |
| Iopamidol | Cerebral Angiography | No significant difference | No significant difference | [1] |
| Iopamidol | Body CT | All diagnostic | All diagnostic (1 rated fair) | [2] |
| Iohexol | Peripheral Arteriography | 92% | 88% | [3] |
| Iohexol | Visceral Arteriography | 100% | 100% | [3] |
| Iohexol | Coronary Arteriography | 92.5% | Not specified | [4] |
| Other Non-ionic Agents (Meta-analysis) | Various | 89.3% | - |
Patient Tolerability: Sensation of Heat and Pain
| Comparison Agent | Imaging Modality | This compound (Mean Score) | Comparator (Mean Score) | Notes | Citation |
| Iopamidol | Cerebral Angiography | Significantly less heat | - | Subjective assessment | |
| Iohexol | Peripheral Arteriography | Heat: 2.4, Pain: 1.1 | Heat: 2.3, Pain: 1.1 | 4-point scale (1=none, 4=severe) | |
| Iohexol | Visceral Arteriography | Heat: 2.4, Pain: 1.7 | Heat: 2.4, Pain: 1.0 | 4-point scale (1=none, 4=severe) | |
| Iohexol | Coronary Arteriography | - | Significantly greater pain with LV injection (p=0.0087) | Subjective assessment | |
| Diatrizoate | Body CT | Significantly lower pain and heat scores | - | Subjective assessment |
Adverse Drug Reactions (ADRs)
| Comparison Agent | Study Type | This compound ADR Rate | Comparator ADR Rate | Notes | Citation |
| Other Non-ionic Agents | Meta-analysis | 3.3% | 2.9% | Not statistically significant | |
| Diatrizoate | Body CT | 0% | 35% | Remarkable difference | |
| Diatrizoate | Cardiac Angiography | Less common | More common | - | |
| Iodixanol | Cerebrovascular Interventional Procedures | Higher acute ADRs (29.8%) | Lower acute ADRs (20.5%) | Iodixanol had higher delayed ADRs | |
| Iopromide, Iohexol, Iopamidol, Iobitridol, Iodixanol | Observational Study | 1.8% | Iomeprol: 3.9%, Iopromide: 3.5%, Iopamidol: 2.2%, Iohexol: 2.0% | - |
Experimental Protocols
Detailed methodologies are crucial for the critical evaluation of research findings. Below are summaries of the experimental protocols from key comparative studies.
Study 1: this compound vs. Iopamidol in Cerebral Angiography
-
Objective: To compare the safety, tolerability, and efficacy of this compound 320 and Iopamidol-300 in cerebral angiography.
-
Study Design: A controlled, double-blind study.
-
Patient Population: 60 patients undergoing cerebral angiography.
-
Methodology:
-
Patients were randomly assigned to receive either this compound 320 or Iopamidol-300.
-
Cerebral angiography was performed using standard procedures.
-
Efficacy Assessment: Contrast quality of the angiograms was evaluated.
-
Safety and Tolerability Assessment: Neurologic status, liver and kidney function were monitored. Patients' perception of heat was recorded.
-
-
Endpoints:
-
Primary: Quality of angiographic images.
-
Secondary: Incidence of adverse events, changes in neurological status, and patient-reported heat sensation.
-
Study 2: this compound vs. Iohexol in Coronary Arteriography with Left Ventriculography
-
Objective: To compare the efficacy, patient tolerability, and safety of this compound-350 with Iohexol-350.
-
Study Design: A multicenter, double-blind, randomized study.
-
Patient Population: Patients undergoing selective coronary arteriography with left ventriculography.
-
Methodology:
-
Patients were randomized to receive either this compound-350 or Iohexol-350.
-
Selective coronary arteriography and left ventriculography were performed.
-
Efficacy Assessment: Overall quality of the procedures was rated as excellent, good, fair, or poor. All procedures were also rated as diagnostic or non-diagnostic.
-
Safety and Tolerability Assessment: Patient-reported heat and pain associated with injections were recorded. ECG and hemodynamic parameters were monitored.
-
-
Endpoints:
-
Primary: Overall quality of the arteriography procedures.
-
Secondary: Patient tolerability (heat and pain), changes in ECG and hemodynamic parameters.
-
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs, the following diagrams are provided in DOT language.
Caption: Workflow of a typical double-blind, randomized clinical trial for contrast agent evaluation.
Caption: IgE and non-IgE mediated pathways in immediate hypersensitivity reactions to contrast media.
Caption: Key mechanisms leading to contrast-induced nephropathy.
References
- 1. A double-blind study comparing the safety, tolerability, and efficacy of this compound 320 and iopamidol-300 in cerebral angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized double-blind trial of this compound and iopamidol in contrast-enhanced computed body tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A double-blind comparative study of the safety, tolerability, and efficacy of this compound and iohexol in peripheral and visceral arteriography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A double-blind study comparing the safety, tolerability, and efficacy of this compound-350 and iohexol-350 in coronary arteriography with left ventriculography - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ioversol: A Guide for Laboratory and Clinical Settings
For researchers, scientists, and drug development professionals, the proper disposal of Ioversol, a non-ionic radiographic contrast agent, is crucial for maintaining laboratory safety and environmental compliance. While this compound itself is generally not classified as a hazardous material, its disposal method depends on the nature of the waste and the presence of any contaminants. Adherence to local, state, and federal regulations is mandatory.[1][2]
This compound Waste Classification and General Guidelines
Unused or expired this compound that has not come into contact with biological materials is typically considered non-hazardous waste.[1][2] However, if this compound is mixed with medical waste such as blood, blood products, or sharps, it must be handled and disposed of as biohazardous waste.[1]
Key Disposal Principles:
-
Consult Regulations: Always consult and adhere to local, state, and federal regulations regarding chemical and medical waste disposal.
-
Avoid Sewer for Large Quantities: While small spills may be flushed with copious amounts of water, this is not a recommended disposal method for larger volumes or routine disposal.
-
Segregate Waste: Properly segregate this compound waste based on whether it is contaminated with biohazardous materials.
-
Discard Unused Portions: Unused portions of this compound from single-dose containers should be discarded after use.
Procedural Steps for this compound Disposal
The appropriate disposal procedure for this compound varies based on the volume and nature of the waste.
Small, Uncontaminated Spills
For minor spills of pure this compound solution:
-
Wear appropriate personal protective equipment (PPE) , including safety glasses and gloves.
-
Contain the spill using absorbent materials.
-
Mop up the spill and clean the area.
-
The collected spill materials may be flushed to the sewer with large amounts of water, provided this is in compliance with local regulations.
-
Rinse the spill area thoroughly with water.
Large, Uncontaminated Spills or Unused Product
For larger quantities of uncontaminated this compound:
-
Wear appropriate PPE.
-
Contain the spill using a non-combustible absorbent material like vermiculite or sand.
-
Collect the absorbed material and place it into a suitable, sealed container for disposal.
-
Dispose of the containerized material at an approved waste facility.
-
Alternatively, some institutions may have programs to collect and reclaim or dispose of the material at a licensed waste disposal site. There are also emerging iodine recycling services offered by some manufacturers.
This compound Contaminated with Biohazardous Waste
If this compound is mixed with blood, blood products, sharps, or other potentially infectious materials:
-
Handle the waste as a biohazard.
-
Follow all institutional and regulatory procedures for the disposal of biohazardous waste. This typically involves placing the material in designated, leak-proof, and properly labeled biohazard containers.
-
Arrange for disposal through a licensed medical waste contractor.
Quantitative Data Summary
While specific quantitative limits for disposal are largely determined by local regulations, the following table summarizes key physical and toxicological data for this compound.
| Parameter | Value | Source |
| Chemical Name | N,N'-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl) -glycolamido] -2,4,6-triiodoisophthalamide | |
| Molecular Weight | 807.11 g/mol | |
| Organically Bound Iodine | 47.2% | |
| Solubility in Water | Very soluble | |
| Acute Toxicity (Rat LD50) | 15 g/kg (intravenous, 68% injection) | |
| Hazard Classification | Not considered a hazardous material by OSHA or DOT |
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Handling Protocols for Ioversol
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for the proper handling of Ioversol, a non-ionic, tri-iodinated benzene ring compound used as a diagnostic contrast agent. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring the integrity of research.
Personal Protective Equipment (PPE) Specifications
When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE specifications.
| PPE Category | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required to protect against splashes.[1] |
| Skin Protection | - Gloves: Chemically resistant gloves should be worn. While specific breakthrough times for this compound are not readily available, nitrile or butyl rubber gloves are generally recommended for handling a wide range of chemicals.[2][3] Gloves must be inspected for integrity before each use and changed immediately if contaminated.[1] - Clothing: Wear fire/flame resistant and impervious clothing, such as a lab coat, to cover the body.[1] |
| Respiratory Protection | Generally not required in a well-ventilated area. For situations with inadequate ventilation or potential for aerosol formation, a NIOSH-approved N100 or CEN-approved FFP3 particulate respirator is recommended as a backup. For nuisance-level exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting, from initial preparation to final disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
